Cabergoline Diphosphate
Descripción
Propiedades
Número CAS |
85329-89-1 |
|---|---|
Fórmula molecular |
C26H43N5O10P2 |
Peso molecular |
647.6 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1 |
Clave InChI |
QCSYJICXNUHBML-CGCNXJRXSA-N |
SMILES isomérico |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
Números CAS relacionados |
81409-90-7 (Parent) |
Sinónimos |
1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea 1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate Cabaser Cabaseril cabergoline cabergoline diphosphate Dostinex FCE 21336 FCE-21336 Galastop |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Cabergoline
Disclaimer: This document provides an in-depth overview of the physicochemical properties of Cabergoline. It is important to note that while the query specified "Cabergoline Diphosphate (B83284)," the vast majority of scientific literature and commercially available forms pertain to Cabergoline free base. A diphosphate salt is mentioned in limited contexts, and its data is presented separately where available. This guide is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist derived from ergot alkaloids.[1] It is primarily used in the treatment of hyperprolactinemic disorders, such as pituitary adenomas, and in the management of Parkinson's disease.[2][3] Its therapeutic effect stems from its direct inhibitory action on prolactin secretion from the anterior pituitary gland.[3][4] A thorough understanding of its physicochemical properties is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and stability.
Chemical and Physical Properties
Cabergoline is a white or almost white crystalline powder.[5][6] It is structurally complex, with the chemical name 1-[(6-allylergolin-8ß-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea.[4] While generally stable, it is known to be gradually colored yellow by light and can exhibit polymorphism.[7]
Quantitative Physicochemical Data
The following tables summarize the core physicochemical parameters for Cabergoline and its noted diphosphate salt.
Table 1: General Physicochemical Properties
| Property | Cabergoline | Cabergoline Diphosphate | Source(s) |
| CAS Number | 81409-90-7 | 85329-89-1 | [1][6][8] |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₂ · 2H₃PO₄ | [1][6][8] |
| Molecular Weight | 451.62 g/mol | 647.59 g/mol | [4][6][8] |
| Appearance | White to off-white powder | Not specified | [5][8] |
Table 2: Thermal and Partitioning Properties
| Property | Value (Cabergoline) | Value (this compound) | Source(s) |
| Melting Point (°C) | 95-105 | 153-155 | [1][5][6][8][9] |
| LogP (Octanol/Water) | 2.6 - 3.4 | Not specified | [1][10][11] |
| pKa (Predicted/Experimental) | pKa1: 9.3 (Basic), pKa2: 6.4 (Basic) | Not specified | [5][10] |
Table 3: Solubility Profile
| Solvent | Solubility of Cabergoline | Source(s) |
| Water | Insoluble / Practically Insoluble (0.064 g/L) | [1][4][5][9] |
| 0.1N Hydrochloric Acid | Slightly soluble | [4][6] |
| Ethanol / Ethyl Alcohol | Freely soluble / Soluble to 100 mM | [4][6][12] |
| Methanol | Very soluble / Slightly soluble | [7][8] |
| Chloroform | Soluble / Slightly soluble | [4][8][9] |
| DMSO | Soluble (≥10mg/mL) / Soluble to 100 mM | [9][12] |
| N,N-Dimethylformamide (DMF) | Soluble | [4][6] |
| n-Hexane | Very slightly soluble | [4][5] |
Mechanism of Action & Signaling Pathway
Cabergoline exerts its therapeutic effect through potent agonism of dopamine D2 receptors located on pituitary lactotrophs.[3] This interaction initiates a signaling cascade that inhibits the synthesis and secretion of prolactin.[4] The D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP activity ultimately modulates ion channel function and inhibits prolactin gene transcription and hormone release.
Experimental Protocols
The determination of Cabergoline's physicochemical properties relies on a suite of standard analytical techniques.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperature and heat flow associated with thermal transitions in a material.
-
Principle: A sample of Cabergoline and a reference are heated at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. An endothermic peak indicates the melting point.
-
Methodology:
-
Accurately weigh 2-5 mg of Cabergoline powder into an aluminum DSC pan.
-
Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow versus temperature to obtain a thermogram.
-
The onset temperature of the endothermic peak is reported as the melting point.[13][14]
-
Solubility Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of Cabergoline in a saturated solution.
-
Principle: An excess of Cabergoline is equilibrated in a solvent. The resulting saturated solution is filtered, diluted, and injected into an HPLC system to determine the concentration against a standard curve.
-
Methodology:
-
Add an excess amount of Cabergoline to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solids.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample using a validated HPLC method (e.g., C18 column, UV detection at 280 nm).[15]
-
Quantify the concentration using a calibration curve prepared from known standards.
-
Purity and Stability Analysis
Chromatographic methods are essential for assessing purity and degradation products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for quantifying Cabergoline in complex matrices like human plasma.[16][17] It involves separation by LC followed by mass analysis, providing high specificity.
-
High-Performance Thin-Layer Chromatography (HPTLC): Used for stability studies. Cabergoline is subjected to stress conditions (acid, base, oxidation, heat, light), and the resulting spots are separated on a TLC plate and quantified by densitometry.[18]
Stability and Storage
Cabergoline should be stored protected from light.[7] For long-term storage in a research setting, temperatures of -20°C are recommended.[8] The amorphous form of Cabergoline, while more soluble, may be less stable than the crystalline form, although studies suggest it possesses adequate stability for formulation into solid dosage forms.[14]
Conclusion
This guide provides a consolidated resource on the essential physicochemical properties of Cabergoline for research and development. The data highlights its poor aqueous solubility, high lipophilicity, and specific thermal characteristics. The distinction between the commonly used free base and the rarely cited diphosphate salt is crucial for accurate scientific work. The outlined experimental protocols provide a foundation for the analytical characterization required in a professional drug development setting.
References
- 1. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cabergoline - Wikipedia [en.wikipedia.org]
- 3. DailyMed - CABERGOLINE tablet [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pmda.go.jp [pmda.go.jp]
- 8. usbio.net [usbio.net]
- 9. Cabergoline CAS#: 81409-90-7 [m.chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cabergoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. uspnf.com [uspnf.com]
- 16. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijprs.com [ijprs.com]
A Technical Guide to the Laboratory Synthesis and Purification of Cabergoline Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis and purification of cabergoline (B1668192) diphosphate (B83284) for laboratory applications. The methodologies presented are based on established chemical literature, emphasizing a modern and safer synthetic route over traditional methods. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the key processes and mechanisms.
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist derived from the ergot alkaloid family. Its primary clinical application is in the treatment of hyperprolactinemic disorders by inhibiting prolactin secretion from the pituitary gland.[1] For laboratory and pharmaceutical use, cabergoline is often prepared as a salt to enhance its stability and solubility. This guide details a robust procedure for synthesizing the cabergoline free base and subsequently converting it to the diphosphate salt, a form suitable for further research and development.
The synthetic strategy outlined below avoids the use of hazardous reagents like ethyl isocyanate at elevated temperatures, which was common in earlier processes.[2][3] Instead, it employs a milder, more efficient method involving the formation of a phenyl carbamate (B1207046) intermediate.[2][3]
Synthesis of Cabergoline Free Base and Diphosphate Salt
The overall process involves a multi-step synthesis to create the cabergoline free base, followed by purification and conversion to the diphosphate salt.
Synthesis and Salt Formation Workflow
The following diagram illustrates the key transformations from the intermediate amide to the final cabergoline diphosphate salt.
Caption: Workflow from an amide intermediate to cabergoline free base and its conversion to the diphosphate salt.
Experimental Protocol: Synthesis of Cabergoline Free Base
This protocol is adapted from a safer, improved synthesis method.[3] It involves the protection of the indole (B1671886) nitrogen, formation of a phenyl carbamate, reaction with ethylamine, and subsequent deprotection.
Step 1: BOC Protection of the Indole Nitrogen
-
Dissolve the starting amide, (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide, in anhydrous tetrahydrofuran (B95107) (THF).
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the mixture under reduced pressure. The resulting BOC-protected intermediate is typically used in the next step without further purification.
Step 2: Formation of the Phenyl Carbamate Intermediate
-
Dissolve the crude BOC-protected amide from the previous step in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (approx. 1.3 equivalents) to deprotonate the amide nitrogen.
-
After stirring, add phenyl chloroformate (approx. 1.3 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion.
-
The product, a phenyl carbamate, is worked up by quenching the reaction, extracting with an organic solvent (e.g., ethyl acetate), and washing the organic layer. The crude product can be purified or used directly. A yield of >95% for this step has been reported.[3]
Step 3: Formation of BOC-Cabergoline
-
Dissolve the phenyl carbamate intermediate in 2-propanol (isopropanol).
-
Add ethylamine hydrochloride (approx. 5 equivalents).
-
Heat the mixture (e.g., 50 °C) and stir until the reaction is complete. Isopropanol is a preferred solvent as it minimizes the formation of byproducts.[3]
-
The crude product, BOC-cabergoline, can often be used directly in the final deprotection step without purification.
Step 4: Deprotection to Yield Cabergoline Free Base
-
Combine the crude BOC-cabergoline with water and 1 M aqueous hydrochloric acid.
-
Heat the mixture to approximately 80 °C for 1-2 hours to cleave the BOC protecting group.
-
After cooling, add an organic solvent such as ethyl acetate.
-
Adjust the pH to ~10 with a base (e.g., concentrated ammonium (B1175870) hydroxide) to neutralize the acid and deprotonate the amine groups.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cabergoline free base, often as an oil or amorphous solid.
Experimental Protocol: Formation of this compound
This protocol is based on general principles for the formation of phosphate (B84403) salts of amine-containing active pharmaceutical ingredients.[4]
-
Dissolve the purified cabergoline free base (1 equivalent) in a suitable alcohol, such as absolute ethanol.
-
In a separate flask, prepare a solution of phosphoric acid (H₃PO₄, 85%) (2.0-2.2 equivalents) in absolute ethanol.
-
Slowly add the phosphoric acid solution to the stirring cabergoline solution at ambient temperature.
-
Stir the resulting mixture for 30-60 minutes. Precipitation of the diphosphate salt may occur spontaneously. If not, crystallization can be induced by cooling, adding an anti-solvent (e.g., diethyl ether), or scratching the inside of the flask.
-
Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to ensure complete precipitation.
-
Collect the solid precipitate by filtration.
-
Wash the filter cake with cold ethanol and then with diethyl ether to facilitate drying.
-
Dry the resulting white solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight to yield this compound.
Purification of Cabergoline and its Diphosphate Salt
Purification is critical to obtaining a high-purity final product suitable for laboratory use. The free base is typically purified by chromatography before salt formation, and the final salt can be further purified by recrystallization.
Purification Workflow
Caption: Purification workflows for cabergoline free base via chromatography and the diphosphate salt via crystallization.
Methodologies
Chromatography of Cabergoline Free Base
-
Stationary Phase : Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase : A patent describes eluting with acetone to achieve >99% purity.[5] Alternatively, a gradient system of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) can be used. Start with pure DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%) to elute the product.
-
Procedure :
-
Dissolve the crude cabergoline free base in a minimal amount of the initial mobile phase solvent (e.g., DCM).
-
Load the solution onto a pre-packed silica gel column.
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., UV light or potassium permanganate).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified cabergoline free base. A reported yield after chromatography is approximately 78%.[3]
-
Crystallization of this compound
-
Solvent System : A polar protic solvent like ethanol, methanol, or a mixture with water is generally effective for dissolving the salt. The choice of solvent depends on the solubility profile of the specific salt.
-
Procedure :
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Various crystalline forms of the free base have been isolated from solvents like diethyl ether and methyl tert-butyl ether.[6]
-
Quantitative Data and Characterization
The following tables summarize key quantitative data from the literature for the synthesis and analysis of cabergoline.
Table 1: Synthesis Yields and Purity
| Step/Product | Reported Yield | Reported Purity | Reference |
|---|---|---|---|
| Phenyl Carbamate Formation | >95% | - | [3] |
| Cabergoline Free Base (Post-Chromatography) | ~78% | >99% | [3][5] |
| Cabergoline (USP Standard) | - | 98.0%–102.0% |[7] |
Table 2: Analytical Characterization Data
| Analytical Method | Parameter | Value | Reference |
|---|---|---|---|
| HPLC (USP Method) | [7] | ||
| Column | L1 packing, 4.0-mm × 25-cm | [7] | |
| Mobile Phase | Acetonitrile and Buffer (4:21) | [7] | |
| Buffer | KH₂PO₄ adjusted to pH 2.0 | [7] | |
| Flow Rate | 1.3 mL/min | [7] | |
| Detection | UV at 280 nm | [7] | |
| TLC | |||
| Rf Value | 0.58 ± 0.03 | [8] | |
| Mobile Phase | Ethyl acetate: n-hexane: diethylamine (B46881) (10:3:1, v/v/v) | [8] | |
| Mass Spectrometry | [3] | ||
| M+H (Calculated) | 452.2915 | [3] |
| | M+H (Found) | 452.2920 |[3] |
Cabergoline Signaling Pathway
Cabergoline exerts its primary therapeutic effect by acting as a potent agonist at dopamine D2 receptors located on lactotroph cells in the anterior pituitary gland.
Caption: Cabergoline's agonism at the D2 receptor inhibits the adenylyl cyclase pathway, reducing prolactin levels.
This agonistic binding activates inhibitory G-proteins (Gi), which in turn suppress the activity of adenylyl cyclase.[1] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. The downstream consequence of this cascade is the inhibition of both the synthesis (gene transcription) and secretion of prolactin, thereby lowering its concentration in the bloodstream.[1]
References
- 1. US4118328A - Amine phosphate salts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. KiloMentor: Phosphate Pharmaceutical Salt Preparations [kilomentor.blogspot.com]
- 5. US7939665B2 - Efficient process for the preparation of cabergoline and its intermediates - Google Patents [patents.google.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. uspnf.com [uspnf.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Cabergoline's High-Affinity Interaction with the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of cabergoline (B1668192) for the dopamine (B1211576) D2 receptor. Cabergoline, an ergot derivative, is a potent and long-acting agonist at dopamine D2 receptors, a property that underpins its therapeutic efficacy in the management of hyperprolactinemic disorders and Parkinson's disease.[1][2] This document summarizes the quantitative binding data, details the experimental protocols used to determine these values, and visualizes the associated signaling pathways and experimental workflows.
Note on "Cabergoline Diphosphate": The majority of published research refers to the active moiety, "cabergoline." It is a common practice in pharmacology to study the free base of a drug for its direct receptor interactions. While cabergoline is formulated as a salt, such as a diphosphate, for stability and bioavailability, the binding affinity for the receptor is an intrinsic property of the cabergoline molecule itself. This guide will, therefore, focus on the binding characteristics of cabergoline, with the understanding that this is the pharmacologically active component of any of its salt forms.
Quantitative Binding Affinity Data
Cabergoline exhibits a high affinity for the dopamine D2 receptor, as demonstrated by its low nanomolar inhibition constant (Ki). The Ki value is a measure of the concentration of the competing ligand (in this case, cabergoline) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The binding affinity of cabergoline for the dopamine D2 receptor has been determined in various studies, with consistent results.
Below is a summary of the reported binding affinities of cabergoline for the human dopamine D2 receptor and related subtypes.
| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| Dopamine D2 | 0.61 | [3H]Spiperone | Human Striatum | [3] |
| Dopamine D2 | 0.7 | Not Specified | Not Specified | [4][5] |
| Dopamine D3 | 1.27 | Not Specified | Human Striatum | [3] |
| Dopamine D4 | 9.0 | Not Specified | Not Specified | |
| Dopamine D5 | 165 | Not Specified | Not Specified |
Experimental Protocols
The determination of cabergoline's binding affinity for the dopamine D2 receptor is primarily achieved through in vitro radioligand binding assays. These assays measure the competition between a radiolabeled ligand with known affinity for the receptor and the unlabeled test compound (cabergoline).
Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol is a representative example based on methodologies described in the scientific literature.[6][7][8]
1. Membrane Preparation:
-
Source: Human striatum tissue or cell lines expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[3]
-
Procedure:
-
The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).
-
2. Binding Assay:
-
Materials:
-
Membrane preparation containing dopamine D2 receptors.
-
Radioligand: Typically [3H]spiperone, a high-affinity D2 antagonist.[3][8]
-
Unlabeled cabergoline at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control: A high concentration of a D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).
-
-
Procedure:
-
In a 96-well plate, the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of cabergoline are incubated.
-
A parallel set of incubations is performed in the presence of the non-specific binding control to determine the amount of radioligand that binds to non-receptor components.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
3. Separation of Bound and Free Radioligand:
-
Method: Rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Procedure:
-
The contents of each well are rapidly filtered.
-
The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
4. Quantification of Radioactivity:
-
Method: Liquid scintillation counting.
-
Procedure:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is counted using a scintillation counter.
-
5. Data Analysis:
-
IC50 Determination: The concentration of cabergoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:[7]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Cabergoline, as a dopamine D2 receptor agonist, activates the Gi/o G-protein coupled receptor pathway. This leads to a cascade of intracellular events, primarily resulting in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[9][10] Additionally, D2 receptor activation can trigger β-arrestin-mediated signaling, which is involved in receptor desensitization, internalization, and activation of other signaling molecules like ERK1/2.[11]
Caption: Dopamine D2 receptor signaling cascade initiated by cabergoline.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the binding affinity of a test compound like cabergoline.
Caption: Workflow of a radioligand competition binding assay.
References
- 1. Cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 11. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
In Vitro Characterization of Cabergoline Diphosphate Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro characterization of Cabergoline (B1668192) Diphosphate, a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1] It details the experimental protocols for key assays, presents quantitative data on its receptor binding and functional activity, and illustrates the associated signaling pathways.
Introduction
Cabergoline is a synthetic ergoline (B1233604) derivative with a high affinity and selectivity for the dopamine D2 receptor.[1] Its primary mechanism of action involves the stimulation of D2 receptors in the anterior pituitary gland, leading to the inhibition of prolactin secretion.[1] This property makes it a first-line treatment for hyperprolactinemia. Beyond its effects on prolactin, cabergoline's dopaminergic activity is utilized in the management of Parkinson's disease. A thorough in vitro characterization is crucial for understanding its therapeutic effects and potential off-target activities.
Receptor Binding Profile
The initial step in characterizing cabergoline's activity is to determine its binding affinity for a panel of relevant receptors. This is typically achieved through radioligand binding assays.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of cabergoline for various dopamine and serotonin (B10506) receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D2 | 0.7 | [2] |
| D3 | 1.5 | [2] |
| D4 | 9.0 | |
| D5 | 165 | |
| D1 | Low Affinity | [3] |
| Serotonin Receptors | ||
| 5-HT1A | 1.2 - 20.0 | |
| 5-HT1D | 1.2 - 20.0 | |
| 5-HT2A | 1.2 - 20.0 | |
| 5-HT2B | 1.2 | [2] |
| 5-HT2C | 1.2 - 20.0 | |
| 5-HT7 | Low Affinity | [4] |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay using [3H]-spiperone to determine the affinity of cabergoline for dopamine D2 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-spiperone (a potent D2 antagonist).
-
Test Compound: Cabergoline diphosphate.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)butaclamol).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5]
-
96-well plates, homogenizer, centrifuge, incubator, filtration manifold, and scintillation counter. [5]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C. Resuspend the resulting pellet in fresh assay buffer. Repeat the centrifugation and resuspension step. Determine the protein concentration of the final membrane preparation.[5]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [3H]-spiperone + assay buffer.
-
Non-specific Binding: Cell membranes + [3H]-spiperone + non-specific binding control.
-
Competitive Binding: Cell membranes + [3H]-spiperone + varying concentrations of cabergoline.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5][6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the cabergoline concentration. Determine the IC50 value (the concentration of cabergoline that inhibits 50% of the specific binding of [3H]-spiperone) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Activity
Functional assays are essential to determine whether cabergoline acts as an agonist, antagonist, or inverse agonist at its target receptors and to quantify its potency and efficacy.
Data Presentation: Functional Assay Parameters
This table summarizes key functional parameters for cabergoline, such as EC50 (half-maximal effective concentration).
| Assay Type | Receptor | Parameter | Value | Reference(s) |
| cAMP Accumulation | D2 | EC50 | 2.76 x 10-6 M | [7] |
Experimental Protocol: cAMP Functional Assay
As the dopamine D2 receptor is a Gi-coupled receptor, its activation by an agonist like cabergoline leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
Materials:
-
Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Test Compound: this compound.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate basal cAMP levels.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).[8][10][11]
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Culture and Seeding: Culture the D2-expressing cells to an appropriate density and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.
-
Compound Treatment:
-
To measure agonist activity, treat the cells with varying concentrations of cabergoline in the presence of a fixed concentration of forskolin.
-
Include a control group with forskolin alone to determine the maximal cAMP level.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[12]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the cabergoline concentration. The resulting dose-response curve will show a decrease in cAMP with increasing cabergoline concentration. Calculate the EC50 value, which represents the concentration of cabergoline that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Experimental Protocol: CRE-Luciferase Reporter Gene Assay
This assay provides a downstream functional readout of D2 receptor activation by measuring the transcriptional activity of the cAMP response element (CRE). Activation of the Gi-coupled D2 receptor leads to a decrease in cAMP, which in turn reduces the activity of protein kinase A (PKA) and the phosphorylation of the CREB transcription factor, resulting in decreased luciferase expression.[13]
Materials:
-
Cells: A suitable host cell line (e.g., HEK293) co-transfected with plasmids encoding the human dopamine D2 receptor and a CRE-luciferase reporter gene.[14][15]
-
Test Compound: this compound.
-
Forskolin.
-
Luciferase Assay Reagent (e.g., Dual-Glo Luciferase Assay System).[16]
-
Cell Culture Medium and Buffers.
Procedure:
-
Transfection and Cell Seeding: Co-transfect the host cells with the D2 receptor and CRE-luciferase reporter plasmids. Seed the transfected cells into 96-well plates and allow them to grow for 24-48 hours.[14][15]
-
Compound Treatment: Treat the cells with varying concentrations of cabergoline in the presence of a fixed concentration of forskolin to stimulate the cAMP pathway.
-
Incubation: Incubate the cells at 37°C for a period sufficient to allow for changes in gene expression (typically 4-6 hours).[14][17]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[16]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the cabergoline concentration to generate a dose-response curve and determine the EC50 value.
Downstream Signaling Pathways
Activation of the dopamine D2 receptor by cabergoline initiates a cascade of intracellular signaling events. While the canonical pathway involves the inhibition of adenylyl cyclase, other signaling pathways are also implicated.
Dopamine D2 Receptor Signaling
The primary signaling pathway for the D2 receptor is through the Gi/o family of G proteins.
Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 receptor.
Alternative Signaling Pathways
In addition to the canonical cAMP pathway, D2 receptor activation has been shown to modulate other signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-regulated kinase (ERK) pathways.[9][18]
References
- 1. droracle.ai [droracle.ai]
- 2. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacoj.com [pharmacoj.com]
- 5. benchchem.com [benchchem.com]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 7. innoprot.com [innoprot.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cAMP assays in GPCR drug discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. promega.com [promega.com]
- 17. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 18. mdpi.com [mdpi.com]
Preclinical Efficacy and Therapeutic Potential of Cabergoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 receptor agonist, has demonstrated significant therapeutic potential in a range of preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the use of cabergoline, with a focus on its diphosphate (B83284) salt form where applicable. It delves into the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action
Cabergoline's primary mechanism of action involves the stimulation of dopamine D2 receptors.[4][5] This interaction leads to the inhibition of prolactin secretion from the pituitary gland, forming the basis of its clinical use in hyperprolactinemia.[4][5] Beyond this, its agonistic activity at D2 receptors in the central nervous system contributes to its therapeutic effects in other disorders.[1][2]
Therapeutic Areas of Investigation
Preclinical research has explored the utility of cabergoline in several key therapeutic areas:
-
Neurodegenerative Disorders: Particularly in models of Parkinson's disease, cabergoline has shown promise in improving motor symptoms.[2][6]
-
Metabolic Disorders: Studies in obese rat models suggest that chronic administration of cabergoline can positively impact body composition, energy balance, and insulin (B600854) sensitivity.[7]
-
Reproductive Health: Cabergoline's potent prolactin-lowering effects have been investigated for their potential in managing fertility and terminating pregnancy in various animal models.[8][9][10]
-
Oncology: The role of dopamine D2 receptor agonists in inhibiting lung cancer progression by reducing angiogenesis and tumor-infiltrating myeloid-derived suppressor cells has been explored.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on cabergoline.
Table 1: Pharmacokinetic Parameters of Cabergoline in Different Species
| Parameter | Mouse | Rat | Human | Reference |
| Absolute Bioavailability | 30% | 63% | Not Determined | [1][11] |
| Time to Peak Plasma Concentration (Tmax) | Not Specified | Not Specified | 2-3 hours | [12] |
| Elimination Half-life (t½) | Not Specified | ~60 hours (pituitary) | 63-109 hours | [4][12] |
| Plasma Protein Binding | Not Specified | Not Specified | ~40% | [12] |
Table 2: Efficacy of Cabergoline in a Rat Model of Parkinson's Disease (Reserpine-Induced Akinesia)
| Treatment Group | Dose (mg/kg, s.c.) | Improvement in Locomotor Activity | Reference |
| Cabergoline | 0.25-1.0 | Dose-dependent and long-lasting | [2] |
| Bromocriptine (B1667881) | 1.25-5.0 | Less potent and shorter duration than Cabergoline | [2] |
| Pergolide (B1684310) | 0.0625-0.5 | Less potent and shorter duration than Cabergoline | [2] |
Table 3: Effects of Cabergoline on Pregnancy in Rats
| Dose (µg/kg/day) | Administration Period (Gestation Days) | Outcome | Reference |
| 0.5, 1, 2 | Not Specified | Inhibition of implantation at higher doses | [8] |
| 10 | 1, 2, 3 | 100% effective in preventing implantation | [9] |
| 30 | 7, 8, 9 | Partially effective in terminating pregnancy | [9] |
| >30 | 7, 8, 9 | 100% effective in terminating pregnancy | [9] |
| 500, 2000, 8000 | 6 to 15 | No inhibition of nidation in mice | [8] |
Experimental Protocols
Parkinson's Disease Model (Reserpine-Induced Akinesia)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Akinesia: Administration of reserpine.
-
Treatment: Subcutaneous (s.c.) injection of cabergoline (0.25-1.0 mg/kg), bromocriptine (1.25-5.0 mg/kg), or pergolide (0.0625-0.5 mg/kg).
-
Assessment: Locomotor activity was measured to assess the reversal of akinesia. Catalepsy was also evaluated.
-
Key Findings: Cabergoline demonstrated a more potent and longer-lasting improvement in locomotor activity compared to bromocriptine and pergolide.[2]
Obesity and Metabolic Syndrome Model
-
Animal Model: Obese rat models.
-
Treatment: Chronic administration of cabergoline.
-
Assessments:
-
In vivo: Body composition, energy balance, insulin secretion and sensitivity, and lipid profile.
-
In vitro: Cellular lipid accumulation, respiration, and glucose internalization in adipocyte and myocyte models.
-
-
Key Findings: Chronic cabergoline treatment improved metabolic parameters by reducing lipid accumulation and activating fat oxidation pathways.[7]
Reproductive Toxicity Studies
-
Animal Models: Mice, rats, and rabbits.
-
Methodology: Standard reproductive toxicology studies involving oral administration of cabergoline at various doses during different stages of gestation.
-
Assessments: Fertility, implantation, fetal development, parturition, and milk secretion.
-
Key Findings: Cabergoline did not impair male fertility in rats and was not teratogenic in mice and rabbits.[8] It strongly inhibited milk secretion in rats.[8] At higher doses, it was effective in preventing implantation and terminating pregnancy in rats.[8][9]
Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Cabergoline's activation of the D2 receptor inhibits prolactin secretion.
Experimental Workflow for Parkinson's Disease Model
Caption: Workflow for evaluating cabergoline's efficacy in a rat model of Parkinson's.
Conclusion
The preclinical data for cabergoline strongly support its therapeutic potential across a spectrum of disorders. Its potent and long-lasting dopamine D2 receptor agonism provides a solid mechanistic basis for its observed efficacy in models of Parkinson's disease, metabolic disorders, and reproductive conditions. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for further research and development of cabergoline-based therapies. The signaling pathway and workflow diagrams provide a clear visual representation of its mechanism and the experimental designs used to evaluate its effects. This comprehensive overview underscores the continued importance of cabergoline as a subject of scientific and clinical investigation.
References
- 1. pharmacoj.com [pharmacoj.com]
- 2. Effect of cabergoline, a long-acting dopamine D2 agonist, on reserpine-treated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 6. Pharmacodynamic and pharmacokinetic features of cabergoline. Rationale for use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cabergoline counteracts adipose and skeletal muscle lipid accumulation: A novel therapeutic approach to obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproductive toxicity of cabergoline in mice, rats, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of cabergoline for termination of pregnancy in silver fox (Vulpes vulpes fulva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Cabergoline Diphosphate in Primary Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), an ergot derivative, is a potent and long-acting dopamine (B1211576) D2 receptor agonist primarily utilized in the management of hyperprolactinemic disorders.[1] While its therapeutic efficacy is well-established, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile, particularly in the context of long-term treatment. This technical guide provides an in-depth analysis of the off-target effects of cabergoline diphosphate (B83284) observed in primary cell cultures, offering valuable insights for researchers, scientists, and drug development professionals. The focus is on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Quantitative Analysis of Off-Target Binding and Functional Activity
Cabergoline's interaction with non-dopaminergic receptors is a key aspect of its off-target profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of cabergoline at various serotonin (B10506) (5-HT) receptors. This quantitative data is essential for predicting potential off-target liabilities and designing experiments to investigate their physiological relevance.
| Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Agonist/Antagonist Activity | Reference |
| 5-HT2B | 1.2 - 1.4 | IP1 accumulation | 13 | Full Agonist | [2] |
| 5-HT1A | Data not available | Data not available | Data not available | Agonist | [2] |
| Dopamine D2 | Data not available | Inhibition of Prolactin Secretion | 0.1 | Potent Agonist | [3] |
| Dopamine D4 | Data not available | Data not available | Data not available | Agonist | [2] |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of the drug that produces 50% of its maximal effect in a functional assay.
Key Off-Target Signaling Pathways
The off-target effects of cabergoline are mediated by its interaction with specific signaling pathways. Understanding these pathways is critical for elucidating the molecular mechanisms underlying both desired therapeutic actions and adverse events.
5-HT2B Receptor Signaling Pathway
Cabergoline is a potent agonist at the 5-HT2B receptor.[2] Activation of this Gq/11 protein-coupled receptor initiates a signaling cascade that has been implicated in cardiac valvulopathy. The binding of cabergoline to the 5-HT2B receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5] This pathway can ultimately lead to fibroblast proliferation and extracellular matrix remodeling, contributing to the thickening of heart valves.
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism.[6][7] In the context of pituitary tumors, this pathway is often overactivated.[6] Cabergoline, through its interaction with dopamine D2 receptors, can modulate this pathway. Specifically, cabergoline has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.[6] This inhibition can lead to a reduction in mTOR activity and subsequently decrease cell proliferation. However, in some instances, mTOR inhibitors can lead to a feedback activation of AKT, and co-treatment with cabergoline may overcome this resistance mechanism.[6]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is a hallmark of many cancers.[8][9] In some cellular contexts, cabergoline has been shown to influence STAT3 activity. For example, in certain immune cells, cabergoline treatment can lead to an increase in the expression of inflammatory cytokines, which are known upstream activators of the JAK-STAT pathway.[2][10] Additionally, there is evidence of crosstalk between the 5-HT2B receptor and STAT3 signaling.
Experimental Protocols for Primary Cell Cultures
The following protocols provide a framework for investigating the off-target effects of cabergoline in relevant primary cell culture models.
Primary Human Pituitary Adenoma Cell Culture
Objective: To assess the direct effects of cabergoline on pituitary adenoma cell viability and hormone secretion.
Materials:
-
Freshly resected human pituitary adenoma tissue
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IV
-
DNase I
-
Cabergoline diphosphate
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Hormone immunoassay kits (e.g., Prolactin ELISA)
Procedure:
-
Tissue Dissociation: Mince the pituitary adenoma tissue into small fragments and digest with Collagenase IV and DNase I in DMEM/F-12 at 37°C for 1-2 hours with gentle agitation.
-
Cell Seeding: Filter the cell suspension through a 70 µm cell strainer and seed the cells in culture plates pre-coated with an appropriate extracellular matrix component (e.g., Matrigel). Culture the cells in DMEM/F-12 supplemented with 10% FBS and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cabergoline Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Analysis:
-
Cell Viability: After the desired treatment period (e.g., 24, 48, 72 hours), assess cell viability using a standard assay.
-
Hormone Secretion: Collect the culture supernatant at different time points and measure hormone levels (e.g., prolactin) using specific immunoassays.
-
Primary Human Cardiac Fibroblast Culture
Objective: To investigate the effects of cabergoline on cardiac fibroblast proliferation and extracellular matrix production, relevant to cardiac valvulopathy.
Materials:
-
Human cardiac ventricular tissue
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Collagenase Type II
-
This compound
-
Proliferation assay kit (e.g., BrdU, Ki67 staining)
-
Extracellular matrix deposition assay (e.g., Sirius Red staining for collagen)
Procedure:
-
Cell Isolation: Mince the cardiac tissue and perform enzymatic digestion with Collagenase Type II.
-
Fibroblast Enrichment: Plate the cell suspension in culture flasks. Fibroblasts will adhere to the plastic surface, while other cell types can be removed by washing.
-
Cell Culture: Culture the primary cardiac fibroblasts in DMEM with 10% FBS and Penicillin-Streptomycin.
-
Cabergoline Treatment: Seed the fibroblasts in multi-well plates and, once they reach a desired confluency, treat with different concentrations of cabergoline.
-
Analysis:
-
Proliferation: Measure cell proliferation using a BrdU incorporation assay or by immunostaining for Ki67.
-
Extracellular Matrix Deposition: Quantify collagen deposition using Sirius Red staining and spectrophotometry.
-
Primary Human Monocyte-Derived Dendritic Cell Culture
Objective: To evaluate the immunomodulatory effects of cabergoline on dendritic cell maturation and cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
FBS or human AB serum
-
GM-CSF
-
IL-4
-
Lipopolysaccharide (LPS)
-
This compound
-
Flow cytometry antibodies (e.g., CD80, CD86, HLA-DR)
-
Cytokine ELISA kits (e.g., IL-12, IL-10, TNF-α)
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS).
-
Dendritic Cell Differentiation: Culture the monocytes in RPMI-1640 supplemented with serum, GM-CSF, and IL-4 for 5-7 days to generate immature dendritic cells (iDCs).
-
Cabergoline Treatment and Maturation: Treat the iDCs with cabergoline for a specified period (e.g., 24 hours) before or during maturation induced by LPS.
-
Analysis:
-
Maturation Marker Expression: Analyze the expression of maturation markers (CD80, CD86, HLA-DR) on the dendritic cell surface by flow cytometry.
-
Cytokine Production: Measure the concentration of key cytokines in the culture supernatant using ELISA.
-
Primary Human CD8+ T Cell Culture
Objective: To determine the impact of cabergoline on the activation and effector function of cytotoxic T lymphocytes.[11]
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
FBS or human AB serum
-
IL-2
-
CD3/CD28 antibodies or beads for T cell activation
-
This compound
-
Flow cytometry antibodies (e.g., CD69, CD25, IFN-γ, Granzyme B)
Procedure:
-
CD8+ T Cell Isolation: Isolate CD8+ T cells from PBMCs using negative selection with a MACS kit.[11]
-
Cell Culture and Activation: Culture the purified CD8+ T cells in RPMI-1640 with serum and IL-2. Activate the T cells using anti-CD3/CD28 antibodies or beads.
-
Cabergoline Treatment: Add different concentrations of cabergoline to the T cell cultures at the time of activation or to already activated T cells.
-
Analysis:
-
Activation Marker Expression: Assess the expression of activation markers such as CD69 and CD25 by flow cytometry.
-
Effector Molecule Production: Measure the intracellular expression of IFN-γ and Granzyme B by flow cytometry after restimulation.
-
Conclusion
This technical guide provides a comprehensive overview of the off-target effects of this compound in primary cell cultures. The quantitative data on receptor binding and functional activity, coupled with detailed experimental protocols and elucidated signaling pathways, offer a robust framework for researchers and drug development professionals. A thorough understanding of these off-target interactions is paramount for the continued safe and effective use of cabergoline and for the development of future therapeutics with improved selectivity and safety profiles. Further research utilizing these and other primary cell models will continue to refine our knowledge of cabergoline's complex pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dopamine receptor agonist cabergoline promotes immunogenic phenotype in human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Phosphatidylinositol-4,5-Bisphosphate Signaling in Cerebellar Purkinje Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DRD2 Agonist Cabergoline Abolished the Escape Mechanism Induced by mTOR Inhibitor Everolimus in Tumoral Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]
- 9. Distinct roles of STAT3 and STAT5 in the pathogenesis and targeted therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabergoline Targets Multiple Pathways to Inhibit PRL Secretion and Increases Stromal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Cabergoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the solubility of cabergoline (B1668192) in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. Please note that while the query specified "Cabergoline Diphosphate," the widely studied and commercially available form of the compound is cabergoline. Extensive literature searches did not yield specific solubility data for a "diphosphate" salt. Therefore, all data and protocols presented herein pertain to cabergoline.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of cabergoline in various solvents based on available data. These values are crucial for preparing stock solutions and conducting in vitro and in vivo studies.
| Solvent | Concentration (Molar) | Concentration (Mass/Volume) | Source |
| Dimethyl Sulfoxide (DMSO) | ~100 mM | 90 mg/mL | [1] |
| Ethanol | ~100 mM | 90 mg/mL | [1] |
Note: The molecular weight of cabergoline is 451.62 g/mol .[2]
Qualitative Solubility Data
This table provides a qualitative description of cabergoline's solubility in a range of organic and aqueous solvents, which is useful for initial solvent screening and formulation development.
| Solvent | Solubility Description | Source(s) |
| Methanol | Very Soluble | [3] |
| Ethanol (95%) | Freely Soluble | [3] |
| Ethyl Alcohol | Soluble | [2][4][5][6] |
| Chloroform | Soluble | [2][4][5][6] |
| N,N-Dimethylformamide (DMF) | Soluble | [2][4][5][6] |
| 0.1N Hydrochloric Acid | Slightly Soluble | [2][4][5][6] |
| n-Hexane | Very Slightly Soluble | [2][4][5] |
| Water | Insoluble | [2][4][5][6][7] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental in pharmaceutical research. The following are standard methodologies for assessing both thermodynamic and kinetic solubility.
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11]
Principle: A supersaturated solution of the compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtrate is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of cabergoline powder to a known volume of the selected solvent (e.g., DMSO, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.
-
Equilibration: Place the container in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11] Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[11]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of cabergoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[11]
Kinetic solubility is often measured in high-throughput settings to assess the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[12]
Principle: A concentrated stock solution of the compound in DMSO is incrementally added to an aqueous buffer. The concentration at which precipitation is first observed is defined as the kinetic solubility.[12]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of cabergoline in 100% DMSO (e.g., 10-20 mM).
-
Titration: In a multi-well plate, dispense the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).
-
Dispensing: Use a liquid handling system to add small, precise volumes of the cabergoline/DMSO stock solution to the aqueous buffer, with continuous mixing.
-
Precipitation Detection: Monitor the solution for the formation of a precipitate. This can be detected visually or, more commonly, by instrumentation that measures light scattering or turbidity (nephelometry).[12]
-
Determination: The concentration of cabergoline in the well where precipitation is first detected is reported as the kinetic solubility.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Mechanism of Action and Signaling Pathway
Cabergoline is a long-acting and potent dopamine (B1211576) D2 receptor agonist.[13][14][15][16] Its primary therapeutic effects are mediated through the stimulation of these receptors in specific pathways of the brain.
Core Mechanism: The secretion of prolactin from lactotroph cells in the anterior pituitary gland is primarily under inhibitory control by dopamine.[2][14] Cabergoline mimics the action of dopamine by binding with high affinity to D2 receptors on these lactotrophs.[15][17] This binding event initiates a G-protein coupled signaling cascade that inhibits the enzyme adenylyl cyclase.[16] The subsequent reduction in intracellular cyclic AMP (cAMP) levels leads to a potent and sustained inhibition of prolactin synthesis and secretion.[16][17] This mechanism makes cabergoline highly effective in treating hyperprolactinemic disorders.[17]
While its primary action is on D2 receptors, cabergoline also exhibits high affinity for several serotonin (B10506) receptor subtypes (5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2B) and dopamine D3 receptors, which may contribute to its broader pharmacological profile.
Caption: Cabergoline's inhibitory signaling pathway on prolactin secretion.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Cabergoline Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. benchchem.com [benchchem.com]
- 11. who.int [who.int]
- 12. pharmatutor.org [pharmatutor.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 16. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. pharmacoj.com [pharmacoj.com]
Stability of Cabergoline Diphosphate in aqueous research buffers
An In-Depth Technical Guide to the Stability of Cabergoline (B1668192) Diphosphate (B83284) in Aqueous Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of cabergoline diphosphate in aqueous solutions commonly used in research settings. Understanding the chemical stability of this potent dopamine (B1211576) D2 receptor agonist is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document details the primary degradation pathways, influencing factors, and quantitative stability data, supplemented with detailed experimental protocols and illustrative diagrams.
Introduction to Cabergoline and its Stability
Cabergoline is a synthetic ergoline (B1233604) derivative used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Its mechanism of action involves high-affinity agonism at dopamine D2 receptors, leading to the inhibition of prolactin secretion from the pituitary gland.[2] The parent molecule is practically insoluble in water, which presents challenges for in vitro research.[3][4] To overcome this, the diphosphate salt is often synthesized to improve aqueous solubility. However, the molecule contains several moieties, including acylurea, urea (B33335), and an alkene bond, that are susceptible to degradation, particularly in aqueous environments.[1][5] Factors such as pH, temperature, light, and the presence of oxidizing agents can significantly impact its stability.[6][7]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea | [1] |
| Molecular Formula | C₂₆H₃₇N₅O₂ | [3] |
| Molecular Weight | 451.62 g/mol | [3] |
| Appearance | White crystalline powder | [4][8] |
| Solubility (Parent) | Insoluble in water; slightly soluble in 0.1N HCl; soluble in ethanol, methanol, chloroform. | [3][4][9] |
Mechanisms of Degradation
Forced degradation studies have identified two primary pathways for cabergoline degradation in aqueous solutions:
-
Hydrolysis: The acylurea and urea moieties within the cabergoline structure are susceptible to hydrolysis. This process is highly dependent on the pH of the solution. Acidic or basic conditions can catalyze the cleavage of these bonds, leading to the formation of degradation products, most notably the carboxylic acid breakdown product formed by the hydrolysis of the acylurea bond.[1][5][10]
-
Oxidation: The alkene bond in the ergoline ring system is prone to oxidation.[1][5] The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of oxidation products, such as Cabergoline N-oxide, which has been identified as a significant impurity during stability testing.[11][12]
Factors Influencing Stability in Aqueous Buffers
Effect of pH
The pH of the aqueous buffer is the most critical factor governing cabergoline stability. The molecule exhibits significantly greater stability in acidic conditions compared to neutral or basic conditions. The rate of decomposition, primarily through hydrolysis, increases as the pH rises.[1][10]
Effect of Temperature
While cabergoline is relatively stable under conditions of dry heat, its degradation in aqueous solutions is accelerated at elevated temperatures.[1][10] For optimal stability, stock solutions and experimental buffers containing cabergoline should be stored at refrigerated or frozen temperatures.
Effect of Light
Studies indicate that cabergoline is sensitive to photolytic degradation.[1][7] Exposure to UV light can induce degradation. Therefore, it is recommended to prepare and store solutions in amber vials or otherwise protect them from light.
Oxidative Stress
Cabergoline readily degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[1][13] This highlights the importance of using high-purity water and avoiding contaminants that could induce oxidative degradation.
Quantitative Stability Data
The following tables summarize quantitative data on cabergoline stability under various conditions as reported in the literature.
Table 1: Stability in Different Aqueous Media
| Medium / Buffer | Temperature | Duration | % Cabergoline Remaining | Reference |
| 1% Acetic Acid Solution | Refrigerated | 28 days | Stable | [10] |
| Aqueous Solution | 4 °C (in fridge) | 24 hours | 99.85% | [14] |
| Aqueous Solution | Ambient (in daylight) | 24 hours | 93.86% | [14] |
| Human Plasma | Room Temperature | 40 hours | Stable | [15] |
| Human Plasma | 5 °C ± 3 °C | 8 days | Stable | [15] |
| Human Plasma | -86 °C ± 15 °C | 130 days | Stable | [15] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent / Parameters | Result | Reference |
| Acid Hydrolysis | 0.0001 M HCl to 0.1 M HCl | Significant degradation observed, increases with acid strength. | [1] |
| Base Hydrolysis | 0.0001 M NaOH to 0.1 M NaOH | Significant degradation observed, increases with base strength. | [1] |
| Neutral Hydrolysis | Water | Partial degradation observed. | [1][16] |
| Oxidation | 3% H₂O₂ | Significant degradation. | [1][13] |
| Thermal Degradation | 60 °C (Dry Heat) | Minimal to no degradation. | [1][5] |
| Photolytic Degradation | UV light (254 nm) | Significant degradation. | [1][5] |
Visualized Pathways and Workflows
Cabergoline Signaling Pathway at the D2 Receptor
Cabergoline acts as a potent agonist at the dopamine D2 receptor, which is a Gi-protein coupled receptor. Its activation initiates a signaling cascade that leads to the inhibition of prolactin synthesis and release.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. ijprs.com [ijprs.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. usbio.net [usbio.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
- 14. researchgate.net [researchgate.net]
- 15. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating the Downstream Signaling Pathways of Cabergoline Diphosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabergoline, a potent, long-acting dopamine (B1211576) D2 receptor agonist, is a cornerstone in the management of hyperprolactinemia and Parkinson's disease. Its therapeutic efficacy is rooted in the intricate downstream signaling cascades it modulates upon binding to the dopamine D2 receptor (D2R). This technical guide provides a comprehensive exploration of these signaling pathways, offering detailed experimental protocols and quantitative data to facilitate further research and drug development. We delve into the canonical G-protein coupled signaling that leads to the inhibition of prolactin secretion, as well as the non-canonical pathways involving ERK, Akt/mTOR, and β-arrestin that contribute to its diverse cellular effects. This document serves as a critical resource for scientists investigating the molecular mechanisms of Cabergoline and other dopamine agonists.
Introduction
Cabergoline is an ergot derivative that exhibits high affinity and selectivity for the dopamine D2 receptor.[1][2] Its primary clinical application is the treatment of hyperprolactinemic disorders, where it effectively suppresses prolactin secretion from lactotroph cells in the anterior pituitary gland.[1] The mechanism of action extends beyond simple receptor agonism, involving a complex interplay of intracellular signaling pathways that govern not only hormone secretion but also cell proliferation, survival, and potentially, off-target effects. Understanding these pathways is paramount for optimizing therapeutic strategies and developing novel drugs with improved efficacy and safety profiles.
Quantitative Data on Cabergoline's Receptor Binding and Functional Activity
The interaction of Cabergoline with its primary target, the D2 receptor, and its downstream effects have been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of its binding affinities and functional potencies.
Table 1: Receptor Binding Affinities (Ki) of Cabergoline
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| Dopamine D2 | 0.61 | Human Striatum | [3] |
| Dopamine D3 | 1.27 | Human Striatum | [3] |
| Serotonin 5-HT2B | 1.2 | Not Specified | [4] |
Table 2: Functional Activity (IC50) of Cabergoline in Prolactinoma Cell Lines
| Cell Line | Parameter | IC50 (µM) | Duration | Reference |
| GH3 | Cell Viability | 84.29 ± 9.16 | 48 hours | [5] |
| MMQ | Cell Viability | 27.44 ± 10.21 | 48 hours | [5] |
| Rat Anterior Pituitary Cells | Prolactin Secretion | 0.0001 | Not Specified |
Core Signaling Pathways of Cabergoline
Cabergoline's engagement with the D2 receptor initiates a cascade of intracellular events through distinct signaling pathways. These can be broadly categorized into canonical G-protein dependent pathways and non-canonical or G-protein independent pathways.
Canonical G-Protein Coupled Signaling
The D2 receptor is a G-protein coupled receptor (GPCR) primarily associated with the Gi family of G proteins.
Upon activation by Cabergoline, the Gi protein dissociates into its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). Concurrently, the Gβγ subunits can directly inhibit voltage-gated calcium channels, reducing intracellular calcium influx. The combined effect of decreased PKA activity and reduced intracellular calcium leads to the potent inhibition of prolactin synthesis and secretion from lactotroph cells.
Non-Canonical Signaling Pathways
Recent evidence highlights the role of G-protein independent signaling in mediating some of Cabergoline's effects. These pathways involve other crucial cellular signaling nodes like ERK and Akt/mTOR, as well as the scaffolding protein β-arrestin.
The modulation of the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways by Cabergoline is complex and appears to be dependent on the specific isoform of the D2 receptor (D2L vs. D2S) and the cellular context. Some studies suggest that Cabergoline can inhibit the AKT/mTOR signaling pathway, leading to autophagic cell death in prolactinoma cells.[5] Conversely, other reports indicate that the D2S receptor isoform may stimulate ERK1/2 and PI3K signaling.
β-arrestins are intracellular proteins that can bind to activated GPCRs, leading to receptor desensitization and internalization. More recently, it has been established that β-arrestins can also act as signal transducers, initiating signaling cascades independently of G-proteins. While the specific role of β-arrestin in Cabergoline's mechanism of action is still under active investigation, it represents a crucial area for understanding the full spectrum of its cellular effects.
Detailed Experimental Protocols
To facilitate further research into the downstream signaling of Cabergoline, this section provides detailed methodologies for key experiments.
cAMP Measurement Assay
This protocol describes a method to quantify changes in intracellular cAMP levels in response to Cabergoline treatment, typically using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human dopamine D2 receptor in Ham's F-12K medium supplemented with 10% FBS.
-
Plate cells in a 384-well plate and incubate for 18-24 hours.
-
-
Assay Procedure:
-
Replace the culture medium with Stimulation Buffer (HBSS with 0.1% BSA, pH 7.4).
-
Add Cabergoline at various concentrations and pre-incubate for 30 minutes at 37°C.
-
To induce cAMP production, add forskolin (B1673556) (a direct activator of adenylyl cyclase) at a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available TR-FRET cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-induced cAMP production for each Cabergoline concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Phosphorylated ERK and Akt
This protocol outlines the steps to detect changes in the phosphorylation status of ERK1/2 and Akt, key components of their respective signaling pathways.
-
Cell Culture and Treatment:
-
Culture prolactinoma cell lines (e.g., GH3, MMQ) in appropriate medium.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Treat cells with various concentrations of Cabergoline for specified time points.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt), as well as total ERK1/2 and total Akt as loading controls, overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of p-ERK and p-Akt to their respective total protein levels.
-
Intracellular Calcium Measurement
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells (e.g., anterior pituitary cells) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
-
Calcium Imaging:
-
Mount the coverslip on a fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological saline solution.
-
Establish a baseline fluorescence reading.
-
Apply Cabergoline to the cells and record the change in fluorescence intensity over time.
-
As a positive control, apply a depolarizing agent (e.g., high potassium solution) to induce calcium influx.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
-
Quantify the peak change in intracellular calcium concentration in response to Cabergoline.
-
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in living cells, such as the recruitment of β-arrestin to the D2 receptor.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Co-transfect the cells with plasmids encoding the D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).
-
-
Assay Protocol:
-
24 hours post-transfection, seed the cells into a 96-well white, clear-bottom microplate.
-
Incubate for another 24 hours.
-
Wash the cells with Assay Buffer (e.g., HBSS).
-
Add Cabergoline at various concentrations and incubate for 10-20 minutes at 37°C.
-
Add the Rluc substrate, coelenterazine (B1669285) h.
-
Incubate for 5-10 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two emission wavelengths simultaneously (e.g., ~485 nm for Rluc8 and ~530 nm for Venus).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Plot the BRET ratio as a function of Cabergoline concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The downstream signaling pathways of Cabergoline are multifaceted, extending beyond the canonical Gi-coupled inhibition of adenylyl cyclase. The involvement of the ERK and PI3K/Akt/mTOR pathways, potentially in a D2R isoform-specific manner, and the emerging role of β-arrestin signaling, highlight the complexity of its mechanism of action. The quantitative data and detailed experimental protocols provided in this technical guide offer a robust framework for researchers to further dissect these intricate signaling networks. A deeper understanding of these pathways will be instrumental in the development of next-generation dopamine agonists with enhanced therapeutic profiles for the treatment of hyperprolactinemia, Parkinson's disease, and other related disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. Cabergoline targets multiple pathways to inhibit PRL secretion and increases stromal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Impact of Cabergoline on Gene Expression in Pituitary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of cabergoline (B1668192), a potent dopamine (B1211576) D2 receptor agonist, on gene expression in pituitary cells. Cabergoline is a first-line treatment for hyperprolactinemia and prolactinomas, and its therapeutic effects are rooted in its ability to modulate intricate signaling pathways and alter the transcriptional landscape of pituitary cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action and Key Signaling Pathways
Cabergoline's primary mechanism of action is the stimulation of dopamine D2 receptors (D2R) on the surface of pituitary lactotrophs.[1][2] This interaction triggers a cascade of intracellular events that ultimately lead to the inhibition of prolactin (PRL) synthesis and secretion, as well as the suppression of pituitary tumor cell proliferation.[1][3] The D2R is a G-protein coupled receptor linked to the Gαi subunit, which, upon activation by cabergoline, inhibits adenylyl cyclase.[4][5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of the protein kinase A (PKA) signaling pathway.[6]
Beyond the canonical cAMP/PKA pathway, cabergoline's influence extends to other critical signaling networks that regulate gene expression, cell growth, and survival. These include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the Mitogen-activated protein kinase (MAPK) pathway.[7]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and is often overactivated in pituitary neuroendocrine tumors (PitNETs).[8] Cabergoline has been shown to inhibit this pathway, contributing to its anti-proliferative effects.[7] Studies have demonstrated that cabergoline treatment leads to a reduction in the phosphorylation of Akt and the mTOR effector S6 kinase (S6K), thereby impeding cell cycle progression and promoting autophagy in prolactinoma cells.
The MAPK Pathway
The MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) subfamilies, plays a complex role in pituitary cell physiology.[9] While ERK signaling is generally associated with cell proliferation, the p38 and JNK pathways are often linked to apoptosis.[9] Cabergoline has been shown to activate the p38 MAPK pathway, which is involved in the induction of apoptosis in pituitary tumor cells.[10] Conversely, the effect of cabergoline on the ERK pathway can be isoform-dependent, with activation of the long isoform of the D2 receptor (D2L) leading to a reduction in ERK phosphorylation.
Signaling Pathway Diagrams
Effects on Gene Expression: A Quantitative Overview
Cabergoline treatment leads to significant alterations in the expression of a wide range of genes in pituitary cells. These changes underpin its therapeutic effects on hormone secretion and tumor growth. The following tables summarize the quantitative changes in gene expression observed in various studies.
Table 1: Downregulated Genes in Pituitary Cells Following Cabergoline Treatment
| Gene Symbol | Gene Name | Cell Type/Tissue | Fold Change/Percent Decrease | Experimental Method |
| PRL | Prolactin | Prolactinoma Cells | Significant Decrease | qPCR, scRNA-seq |
| PREB | Prolactin Regulatory Element-Binding Protein | GH3 Cells | Dose-dependent decrease | Western Blot, RT-PCR |
| SCG2 | Secretogranin II | Prolactinoma Cells | Lower expression in treated patients | scRNA-seq |
| VGF | VGF Nerve Growth Factor Inducible | Prolactinoma Cells | Lower expression in treated patients | scRNA-seq |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Prolactinoma Cells | Lower expression in treated patients | scRNA-seq |
| NNAT | Neuronatin | Prolactinoma Cells | Lower expression in treated patients | scRNA-seq |
| CALD1 | Caldesmon 1 | Prolactinoma Cells | Lower expression in treated patients | scRNA-seq |
| NEK2 | NIMA Related Kinase 2 | MMQ Cells | Significantly diminished | RNA-seq |
Table 2: Upregulated Genes in Pituitary Cells Following Cabergoline Treatment
| Gene Symbol | Gene Name | Cell Type/Tissue | Fold Change/Percent Increase | Experimental Method |
| ARHGAP5 | Rho GTPase Activating Protein 5 | Prolactinoma Cells | Increased in treated patients | scRNA-seq |
| BTG2 | BTG Anti-Proliferation Factor 2 | Prolactinoma Cells | Increased in treated patients | scRNA-seq |
| BCAT1 | Branched Chain Amino Acid Transaminase 1 | Prolactinoma Cells | Increased in treated patients | scRNA-seq |
Table 3: Dose-Dependent Effects of Cabergoline on Cell Viability and Signaling
| Cell Line | Parameter | Cabergoline Concentration | Effect |
| MMQ | Cell Viability | 5-200 µM | IC50: ~48.2 µM (24h), ~41.9 µM (48h)[11] |
| MMQ | Cell Viability | 50 µM | 46.2% decrease (24h), 55.6% decrease (48h)[6] |
| GH3 | Cell Viability | 100 µM | 39.1% decrease (24h), 51.6% decrease (48h)[12] |
| Non-functioning Pituitary Adenoma Primary Culture | Cell Viability | Not specified | 25% decrease |
| Non-functioning Pituitary Adenoma Primary Culture | VEGF Secretion | Not specified | 20% decrease |
| Non-functioning Pituitary Adenoma Primary Culture | cAMP Production | Not specified | 45% decrease[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of cabergoline on pituitary cells.
Cell Culture and Cabergoline Treatment
Objective: To culture pituitary cell lines and treat them with cabergoline to study its effects on gene expression and cell viability.
Materials:
-
Rat pituitary tumor cell lines: GH3 (ATCC® CCL-82.1™) and MMQ (ATCC® CRL-10609™).[4][6]
-
Culture medium for GH3 cells: F-12K Medium supplemented with 2.5% fetal bovine serum and 15% horse serum.[13]
-
Culture medium for MMQ cells: RPMI-1640 medium containing 10% fetal bovine serum.[6][9]
-
Cabergoline stock solution (e.g., 1 mM in a suitable solvent like DMSO or PBS, stored at -20°C).[11]
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.[14]
-
Cell culture flasks, plates, and other sterile consumables.
Protocol:
-
Cell Culture:
-
Culture GH3 and MMQ cells according to ATCC guidelines in their respective media at 37°C in a humidified atmosphere of 5% CO2.[9]
-
For GH3 cells, which are loosely adherent, subculture by rinsing with PBS and detaching with Trypsin-EDTA.[14]
-
MMQ cells grow in suspension as clumps and can be subcultured by dilution.
-
-
Cell Seeding:
-
For experiments, seed cells into appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a predetermined density (e.g., 2 x 10^5 cells/well for a 6-well plate).[6]
-
Allow cells to adhere and resume logarithmic growth for 24-48 hours before treatment.[6]
-
-
Cabergoline Treatment:
-
Prepare working solutions of cabergoline by diluting the stock solution in the appropriate culture medium to the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations).[11]
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of cabergoline or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.[6][11]
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA levels of specific genes in pituitary cells following cabergoline treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy kit).
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).[15]
-
Gene-specific primers.
-
qPCR instrument.
Protocol:
-
RNA Extraction:
-
Following cabergoline treatment, wash cells with PBS and lyse them directly in the culture dish using an appropriate lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.[16]
-
-
Reverse Transcription:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.[17]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).[18]
-
Whole-Transcriptome Analysis by RNA Sequencing (RNA-seq)
Objective: To obtain a comprehensive profile of gene expression changes in pituitary cells after cabergoline treatment.
Materials:
-
RNA extraction kit.
-
RNA-seq library preparation kit (e.g., from Illumina or 10x Genomics for single-cell RNA-seq).[9][19]
-
Next-generation sequencing platform.
Protocol:
-
RNA Isolation and Quality Control:
-
Isolate high-quality total RNA from cabergoline-treated and control cells.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
-
Library Preparation:
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels and identify differentially expressed genes between cabergoline-treated and control samples.
-
Protein Expression Analysis by Western Blotting
Objective: To detect and quantify the levels of specific proteins, including their phosphorylated forms, in pituitary cells after cabergoline treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23]
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).[24]
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins).
-
Primary antibodies (specific to the target protein and its phosphorylated form).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[24]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For analysis of phosphorylated proteins, it is crucial to include phosphatase inhibitors in the lysis buffer and use a blocking agent like BSA instead of milk.[2][13]
-
Conclusion
Cabergoline exerts a profound and multi-faceted effect on the gene expression profile of pituitary cells. Its primary action through the dopamine D2 receptor initiates a signaling cascade that downregulates prolactin gene expression and modulates key pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways. The resulting changes in the transcriptome, including the altered expression of genes involved in hormone secretion, cell proliferation, and apoptosis, collectively contribute to the therapeutic efficacy of cabergoline in the management of pituitary adenomas. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms of cabergoline and to explore novel therapeutic strategies for pituitary disorders.
References
- 1. protocols.io [protocols.io]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture and reagents [bio-protocol.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Immortalized Rat Pituitary Gland Epithelial Cells (MMQ) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MMQ Cells [cytion.com]
- 10. broadpharm.com [broadpharm.com]
- 11. NEK2 regulates cellular proliferation and cabergoline sensitivity in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcrj.org.br [bcrj.org.br]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. GH3. Culture Collections [culturecollections.org.uk]
- 15. Semiquantitative RT-PCR measurement of gene expression in rat tissues including a correction for varying cell size and number - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. elearning.unite.it [elearning.unite.it]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 21. Single-Cell RNA Sequencing and Its Applications in Pituitary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNATagSeq: multiplexed library preparation for Illumina RNA sequencing [drummondlab.org]
- 23. researchgate.net [researchgate.net]
- 24. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 25. researchgate.net [researchgate.net]
Unveiling Novel Cellular Targets for Cabergoline Diphosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), an ergot derivative, is a potent and long-acting dopamine (B1211576) D2 receptor agonist traditionally used in the management of hyperprolactinemic disorders, prolactinomas, and Parkinson's disease.[1][2][3] Its primary mechanism of action has long been attributed to the stimulation of D2 receptors on pituitary lactotrophs, leading to the inhibition of prolactin secretion.[2][4] However, emerging research is beginning to illuminate a more complex pharmacological profile, revealing novel cellular targets and mechanisms that extend beyond its well-established dopaminergic activity. This technical guide provides a comprehensive overview of both the canonical and newly discovered cellular targets of Cabergoline, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and drug development efforts.
Known and Novel Cellular Targets
Cabergoline's interaction with a range of cellular targets underpins its therapeutic effects and side-effect profile. While its high affinity for the dopamine D2 receptor is central to its primary indications, its engagement with other receptors is now understood to contribute to its broader pharmacological activity.
Primary Target: Dopamine D2 Receptor
The principal cellular target of Cabergoline is the dopamine D2 receptor (D2R).[1][2][4] As a potent agonist, Cabergoline mimics the action of dopamine, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately suppresses the synthesis and release of prolactin from the anterior pituitary gland.[4]
Secondary and Novel Receptor Targets
Beyond the D2R, Cabergoline exhibits significant affinity for other dopamine, serotonin (B10506), and adrenergic receptors. These interactions are critical for understanding its full spectrum of activity, including its potential for drug repurposing and its adverse effect profile. Cabergoline is also an agonist at D3 and D4 dopamine receptors.[4]
Furthermore, it interacts with several serotonin receptors, acting as an agonist at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, and as an antagonist at the 5-HT7 receptor.[4] It also displays antagonist activity at α2-adrenergic receptors.[4] The agonistic activity at the 5-HT2B receptor is of particular clinical significance due to its association with cardiac valvulopathy.[4]
Novel Off-Target Effects on the Tumor Microenvironment
A groundbreaking study utilizing single-cell RNA sequencing (scRNA-seq) of human prolactinomas has unveiled previously unknown effects of Cabergoline on the tumor microenvironment.[5][6] This research demonstrated that Cabergoline treatment leads to:
-
Increased CD8+ T-cell Infiltration: Cabergoline-treated tumors showed a significant increase in the proportion of cytotoxic CD8+ T-cells. These T-cells expressed genes associated with cell killing, such as perforin (B1180081) and granzymes, suggesting an enhanced anti-tumor immune response.[5]
-
Stromal Fibrosis: An increase in the stromal cell population and fibrosis was observed in treated tumors.[5][7][8] This finding suggests a remodeling of the tumor microenvironment that could contribute to tumor control.
These novel findings point towards an immunomodulatory role for Cabergoline, expanding its mechanism of action beyond direct receptor-mediated effects on tumor cells.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of Cabergoline for its primary and secondary receptor targets. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity |
| Dopamine Receptors | ||
| D2 | 0.68 | Agonist |
| D3 | 1.3 | Agonist |
| D1 | 10.5 | Low Affinity |
| D4 | 25 | Agonist |
| Serotonin Receptors | ||
| 5-HT2B | 1.2 | Agonist |
| 5-HT2A | 2.5 | Agonist |
| 5-HT1A | 3.0 | Agonist |
| 5-HT2C | 5.5 | Agonist |
| 5-HT1D | 7.1 | Agonist |
| 5-HT7 | 114 | Antagonist |
| Adrenergic Receptors | ||
| α2B | 4.3 | Antagonist |
| α2A | 11.5 | Antagonist |
| α2C | 12.5 | Antagonist |
| α1A | 43 | Low Affinity |
| α1B | 55 | Low Affinity |
| α1D | 55 | Low Affinity |
Experimental Protocols
Identification of Receptor Binding Affinity: Radioligand Binding Assay
A standard methodology to determine the binding affinity of a compound to its receptor is the competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of Cabergoline for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Cabergoline diphosphate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of Cabergoline are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Cabergoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Unveiling Novel Cellular Effects: Single-Cell RNA Sequencing (scRNA-seq)
The recent discovery of Cabergoline's impact on the tumor microenvironment was facilitated by scRNA-seq.
Objective: To characterize the transcriptomic changes in individual cells within a prolactinoma following Cabergoline treatment.
Methodology (based on the study by Zhang et al.): [5]
-
Sample Collection: Fresh tumor tissue is obtained from patients with prolactinomas, including both Cabergoline-treated and treatment-naive individuals.[5]
-
Tissue Dissociation: The tissue is enzymatically and mechanically dissociated into a single-cell suspension.
-
Single-Cell Capture: Single cells are encapsulated in droplets with barcoded beads using a microfluidics platform (e.g., 10x Genomics Chromium).
-
Library Preparation: Reverse transcription, cDNA amplification, and library construction are performed to generate barcoded cDNA libraries from each cell.
-
Sequencing: The libraries are sequenced using a high-throughput sequencer.
-
Data Analysis:
-
Preprocessing: Raw sequencing reads are processed to align to the human genome and generate a gene-cell expression matrix.
-
Clustering: Cells are clustered based on their gene expression profiles to identify different cell types (e.g., tumor cells, immune cells, stromal cells).
-
Differential Gene Expression Analysis: Gene expression is compared between cell types and between treated and untreated samples to identify genes and pathways affected by Cabergoline.
-
Cell Type Annotation: Clusters are annotated based on the expression of known marker genes.
-
Spatial Analysis of Cellular Interactions: Multiplex Immunostaining and Digital Spatial Profiling
To validate and spatially resolve the findings from scRNA-seq, techniques like multiplex immunostaining and GeoMx Digital Spatial Profiling can be employed.
Objective: To visualize and quantify the presence and spatial distribution of specific cell types and proteins within the tumor microenvironment.
Methodology:
-
Multiplex Immunostaining:
-
Tumor sections are stained with a cocktail of antibodies against markers for different cell types (e.g., CD8 for cytotoxic T-cells, fibroblast markers).
-
Each primary antibody is labeled with a unique fluorophore.
-
The stained sections are imaged using a fluorescence microscope to visualize the co-localization of different cell types.
-
-
GeoMx Digital Spatial Profiling:
-
Formalin-fixed paraffin-embedded (FFPE) tumor sections are stained with a panel of antibodies conjugated to photocleavable DNA barcodes.
-
Regions of interest (ROIs) are selected based on morphology or fluorescence imaging.
-
UV light is used to release the DNA barcodes from the antibodies within the selected ROIs.
-
The released barcodes are collected and quantified using a digital counter (e.g., NanoString nCounter).
-
This allows for highly multiplexed, spatially resolved quantification of proteins in specific areas of the tumor.
-
Signaling Pathways and Visualizations
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by Cabergoline initiates a signaling cascade through the Gi protein subunit. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent downstream effects on gene transcription and cellular function, including the inhibition of prolactin synthesis and secretion.
Caption: Cabergoline-mediated D2 receptor signaling pathway.
5-HT2B Receptor Signaling Pathway
Cabergoline's agonism at the 5-HT2B receptor activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, which can have various downstream effects, including cell growth and fibrosis.
Caption: Cabergoline-mediated 5-HT2B receptor signaling pathway.
Experimental Workflow for Novel Target Discovery
The workflow for identifying novel cellular targets and effects of Cabergoline, as exemplified by the recent prolactinoma study, involves a multi-step, integrated approach.
Caption: Experimental workflow for novel target discovery.
Broader Anti-Tumor Potential
Recent studies suggest that Cabergoline's anti-tumor effects may extend beyond prolactinomas.[9] Its potential utility is being explored in other malignancies:
-
Breast Cancer: In preclinical models, Cabergoline has been shown to decrease breast cancer incidence and increase latency, particularly in the context of post-lactational involution.[10][11] Clinical studies have also investigated its use in metastatic breast cancer.[12][13]
-
Pancreatic Neuroendocrine Tumors and Lung Cancer: The anti-proliferative and pro-apoptotic effects of Cabergoline observed in pituitary tumors suggest its potential applicability to other neuroendocrine tumors.[9]
The mechanisms underlying these anti-tumor effects in other cancers are still under investigation but may involve both D2 receptor-dependent and independent pathways.
Conclusion
The understanding of Cabergoline's cellular targets is evolving from a singular focus on the dopamine D2 receptor to a more nuanced view that encompasses a wider range of receptor interactions and off-target effects. The discovery of its immunomodulatory role within the tumor microenvironment of prolactinomas opens up exciting new avenues for research and therapeutic development. For drug development professionals, these novel targets present opportunities for repurposing Cabergoline in oncology and other disease areas. Further investigation into the precise molecular mechanisms underlying these new findings is crucial for harnessing the full therapeutic potential of this multifaceted drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. pharmacoj.com [pharmacoj.com]
- 5. Cabergoline Targets Multiple Pathways to Inhibit PRL Secretion and Increases Stromal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabergoline targets multiple pathways to inhibit PRL secretion and increases stromal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.direct [scholars.direct]
- 9. Treatment of Pituitary and Other Tumours with Cabergoline: New Mechanisms and Potential Broader Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csic.es [csic.es]
- 11. Cabergoline as a Novel Strategy for Post-Pregnancy Breast Cancer Prevention in Mice and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological response modifiers of cancer-related neuroendocrine disorders: efficacy of the long-term dopaminergic agonist cabergoline in the treatment of breast cancer-induced hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pilot study of cabergoline for the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Cabergoline Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of Cabergoline (B1668192) Diphosphate, a potent and long-acting dopamine (B1211576) D2 receptor agonist. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.
Mechanism of Action
Cabergoline is a synthetic ergoline (B1233604) derivative that exerts its primary therapeutic effects through potent agonism of dopamine D2 receptors.[1][2][3] The secretion of prolactin from the anterior pituitary gland is predominantly under the inhibitory control of dopamine released from tuberoinfundibular neurons.[1][4] Cabergoline mimics the action of dopamine on pituitary lactotrophs, directly stimulating D2 receptors and leading to a potent and sustained inhibition of prolactin secretion.[1][2][4] This makes it a first-line treatment for hyperprolactinemic disorders, which can be idiopathic or caused by pituitary adenomas.[1][5][6]
Beyond its effects on prolactin, cabergoline's interaction with D2 receptors in the nigrostriatal pathway contributes to its efficacy in managing the symptoms of Parkinson's disease.[5][7] While its primary affinity is for the D2 receptor, it also exhibits activity at other dopamine and serotonin (B10506) receptor subtypes, which may contribute to its overall pharmacological profile and side effects.[5][8]
Dopamine D2 Receptor Signaling Pathway
The binding of cabergoline to the D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of prolactin gene transcription and release.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 3. Cabergoline - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacoj.com [pharmacoj.com]
The Role of the Diphosphate Salt in Cabergoline's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabergoline (B1668192), a potent dopamine (B1211576) D2 receptor agonist, is a cornerstone in the management of hyperprolactinemic disorders and has applications in Parkinson's disease. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. A critical aspect of its formulation is the use of a diphosphate (B83284) salt. This technical guide delves into the pivotal role of the diphosphate salt in optimizing Cabergoline's activity, supported by an analysis of its mechanism of action, relevant experimental protocols, and quantitative data.
Introduction
Cabergoline is an ergoline (B1233604) derivative characterized by its high affinity and selectivity for dopamine D2 receptors.[1][2] The free base form of Cabergoline is practically insoluble in water, posing a significant challenge for oral formulation and subsequent absorption.[3][4] To overcome this limitation, Cabergoline is often formulated as a diphosphate salt. This conversion to a salt form is a common pharmaceutical strategy to enhance the aqueous solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability. While direct comparative studies quantifying the solubility and dissolution advantages of the diphosphate salt over the free base are not extensively detailed in publicly available literature, the fundamental principles of pharmaceutical chemistry strongly support this rationale. This guide will explore the established mechanism of action of Cabergoline and infer the critical role of the diphosphate salt in enabling its therapeutic activity.
Physicochemical Properties
The conversion of the basic Cabergoline molecule into a diphosphate salt is intended to significantly increase its aqueous solubility.
| Property | Cabergoline (Free Base) | Cabergoline Diphosphate | Reference |
| Molecular Weight | 451.6 g/mol | 647.59 g/mol | [3] |
| Melting Point | 102-104 °C | 153-155 °C | [5] |
| Aqueous Solubility | Practically insoluble | Expected to be higher | [3][4] |
Mechanism of Action
Cabergoline exerts its therapeutic effects primarily through its potent agonist activity at dopamine D2 receptors.
Dopamine D2 Receptor Agonism
The primary mechanism of action of Cabergoline involves the stimulation of D2 receptors in the lactotroph cells of the anterior pituitary gland.[1][2] This agonistic activity mimics the natural inhibitory effect of dopamine on prolactin secretion. The binding of Cabergoline to D2 receptors initiates a signaling cascade that leads to the suppression of prolactin synthesis and release.
Impact on Prolactin Levels
The sustained activation of D2 receptors by Cabergoline leads to a significant and long-lasting reduction in circulating prolactin levels.[6] This effect is the basis for its use in treating hyperprolactinemia and associated conditions such as amenorrhea, galactorrhea, and infertility.
Pharmacokinetics: The Implied Role of the Diphosphate Salt
The pharmacokinetic profile of Cabergoline is characterized by rapid absorption and a long elimination half-life. The diphosphate salt form is crucial for the initial step of this process: dissolution in the gastrointestinal tract.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 2-3 hours | [7] |
| Elimination Half-life | 63-109 hours | [8] |
| Protein Binding | 40-42% | [7] |
| Metabolism | Extensive hepatic | [7] |
| Excretion | Feces (~60%), Urine (~22%) | [7] |
A comparative study of Cabergoline administered as a tablet versus an oral solution demonstrated similar bioavailability, suggesting that the solid dosage form, likely utilizing a soluble salt like the diphosphate, achieves effective dissolution and absorption.[1]
Experimental Protocols
Synthesis of Cabergoline (General Scheme)
A practical synthesis of Cabergoline involves the reaction of an amide with phenyl chloroformate followed by ethylamine (B1201723).[9] This method avoids the use of hazardous ethyl isocyanate.
Protocol:
-
React the starting amide derived from 9,10-dihydrolysergic acid with phenyl chloroformate.
-
The resulting intermediate is then reacted with ethylamine to form the unsymmetrical N-acylurea, which is the Cabergoline free base.[9]
-
For the formation of the diphosphate salt, the free base would be reacted with a stoichiometric amount of phosphoric acid in a suitable solvent system, followed by crystallization.
Analytical Method Validation for Cabergoline in Pharmaceutical Formulations
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for the analysis and stability testing of Cabergoline.
HPTLC Method: [1]
-
Stationary Phase: TLC aluminum plates precoated with silica (B1680970) gel 60 GF254.
-
Mobile Phase: Chloroform: Methanol (B129727): Ammonia (25%) (80:20:1 v/v/v).
-
Detection: UV at 280 nm.
-
Validation Parameters: Linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be established according to ICH guidelines.
LC-MS/MS Method for Plasma Samples:
-
Extraction: Liquid-liquid extraction from plasma using diethyl ether.
-
Internal Standard: Quetiapine.
-
Chromatography: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 20 mM ammonium (B1175870) acetate (B1210297) and methanol (30:70, v/v).
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
-
Validation: The method should be validated for accuracy, precision, selectivity, and stability as per regulatory guidelines.
Conclusion
The use of the diphosphate salt of Cabergoline is a critical formulation strategy to overcome the inherent poor aqueous solubility of the free base. This enhancement of solubility is fundamental to ensuring adequate dissolution and subsequent absorption from the gastrointestinal tract, thereby enabling the potent dopamine D2 receptor agonist activity of Cabergoline to be therapeutically effective. While direct quantitative comparisons of the physicochemical and pharmacokinetic properties of the diphosphate salt versus the free base are not extensively documented in the available literature, the established principles of salt formation in drug development provide a strong scientific basis for its role in optimizing Cabergoline's clinical performance. Further studies dedicated to the direct comparison of Cabergoline's different salt forms would be beneficial for a more comprehensive understanding.
References
- 1. Pharmacodynamics and relative bioavailability of cabergoline tablets vs solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trial.medpath.com [trial.medpath.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Cabergoline Diphosphate: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192) is a potent and long-acting dopamine (B1211576) D2 receptor agonist derived from ergot alkaloids.[1][2][3][4][5] It is widely utilized in clinical settings for the management of hyperprolactinemic disorders, such as pituitary prolactinomas, by inhibiting prolactin secretion and suppressing tumor growth.[6][7][8] Its mechanism of action primarily involves the activation of D2 receptors on pituitary lactotrophs, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent suppression of prolactin synthesis and release.[2][5][9] Beyond its effects on prolactin secretion, cabergoline has demonstrated anti-proliferative, pro-apoptotic, and pro-autophagic effects in various cancer cell lines, suggesting its potential for broader oncological applications.[1][8] These effects are mediated through complex signaling pathways, including the ERK/EGR1 and AKT/mTOR pathways.[1][6]
These application notes provide detailed protocols for the in vitro use of cabergoline diphosphate (B83284) in cell culture experiments, focusing on cell viability, apoptosis, and the analysis of relevant signaling pathways.
Mechanism of Action: Signaling Pathways
Cabergoline exerts its cellular effects by activating the dopamine D2 receptor (D2R), a G-protein coupled receptor. This activation triggers multiple downstream signaling cascades that collectively inhibit cell proliferation and induce cell death.
Caption: Cabergoline signaling pathways in pituitary tumor cells.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of cabergoline on pituitary adenoma cell lines.
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| GH3 | 48 | 84.29 ± 9.16 | [1] |
| MMQ | 48 | 27.44 ± 10.21 | [1] |
| Table 1: IC50 Values of Cabergoline in Rat Pituitary Adenoma Cell Lines. |
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| GH3 | Control | 6.70 ± 1.64 | [1] |
| 50 µM Cabergoline (48h) | 17.17 ± 2.11 | [1] | |
| MMQ | Control | 6.50 ± 1.20 | [1] |
| 50 µM Cabergoline (48h) | 22.70 ± 2.63 | [1] | |
| Table 2: Induction of Apoptosis by Cabergoline. |
Experimental Protocols
Preparation of Cabergoline Diphosphate Stock Solution
Note: Most commercially available cabergoline for research is the free base. If using this compound, the molecular weight will be different, and this should be accounted for when preparing stock solutions. The diphosphate salt generally exhibits better solubility in aqueous solutions.
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes, sterile filtered pipette tips.
-
Calculation: Determine the required mass of this compound for your desired stock concentration (e.g., 10 mM).
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for long-term use.
Cell Culture and Treatment
The following protocol is a general guideline and should be optimized for specific cell lines. The examples provided are for rat pituitary adenoma cell lines, GH3 and MMQ.
-
Cell Lines and Media:
-
Seeding:
-
Treatment:
-
After allowing cells to adhere (typically 12-24 hours), replace the medium with fresh medium containing the desired concentrations of cabergoline (e.g., 0, 25, 50, 100 µM).[1]
-
Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
Cell Viability Assay (CCK-8/MTS)
This protocol measures cell viability based on the metabolic activity of the cells.
Caption: Workflow for a cell viability assay.
-
Procedure:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Proteins (p-AKT, p-mTOR, p-ERK)
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against p-AKT, p-mTOR, p-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Conclusion
This compound is a valuable tool for in vitro studies investigating dopamine D2 receptor signaling and its impact on cell fate. The protocols outlined above provide a framework for assessing its effects on cell viability, apoptosis, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental questions to ensure robust and reproducible results.
References
- 1. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cabergoline prevents necrotic neuronal death in an in vitro model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy and Safety of Cabergoline as First Line Treatment for Invasive Giant Prolactinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of prolactin expression by cabergoline requires prolactin regulatory element-binding protein (PREB) in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
In Vivo Administration Protocol for Cabergoline Diphosphate in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), an ergot derivative, is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1][2] It is widely utilized in clinical practice and preclinical research for its ability to suppress prolactin secretion and its therapeutic effects in conditions such as hyperprolactinemia and Parkinson's disease.[2][3] In rodent models, cabergoline is a valuable tool for investigating the roles of dopamine signaling in various physiological and pathological processes, including neuroprotection, tumor suppression, and reproductive function.[4][5][6] Its high affinity for D2 receptors and long half-life make it a compound of significant interest in pharmacological studies.[7][8]
These application notes provide a comprehensive overview of the in vivo administration of Cabergoline Diphosphate in rodent models, including detailed protocols, dosage recommendations, and data presentation to guide researchers in their experimental design.
Mechanism of Action
Cabergoline primarily exerts its effects by binding to and activating dopamine D2 receptors.[9][10] In the pituitary gland, this activation inhibits the synthesis and release of prolactin from lactotroph cells.[7] Beyond its effects on prolactin, D2 receptor activation by cabergoline has been shown to modulate downstream signaling pathways, including the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway, which may contribute to its neuroprotective effects.[5][11] Studies have also indicated that cabergoline can increase the expression of glutamate (B1630785) transporters, potentially reducing excitotoxicity.[11][12][13]
Cabergoline Signaling Pathway
Caption: Simplified signaling pathway of Cabergoline action.
Quantitative Data Summary
The following tables summarize dosages and effects of cabergoline administration in various rodent models as reported in the literature.
Table 1: Cabergoline Administration in Parkinson's Disease Rodent Models
| Rodent Model | Administration Route | Dosage Range (mg/kg) | Frequency | Duration | Observed Effects | Reference(s) |
| Reserpine-treated rats | Subcutaneous (s.c.) | 0.25 - 1.0 | Single dose | - | Dose-dependent improvement in akinesia | [1][2] |
| Reserpine-treated rats | Intravenous (i.v.) | 0.125 - 1.0 | Single dose | - | Improvement in rigidity | [1][2] |
| Reserpine-treated mice | Subcutaneous (s.c.) | 1.10 (ED50) | Single dose | - | Reversal of catalepsy | [1][2] |
| MPTP-treated marmosets | Subcutaneous (s.c.) | 0.2 | Daily | 22 days | Reversal of parkinsonism-like symptoms | [14] |
Table 2: Cabergoline Administration in Hyperprolactinemia and Pituitary Tumor Rodent Models
| Rodent Model | Administration Route | Dosage Range (mg/kg) | Frequency | Duration | Observed Effects | Reference(s) |
| Estrogen-induced pituitary tumor rats | Oral (p.o.) | 0.6 | Every 3rd day | 15-60 days | Reduced serum prolactin and pituitary weight | [4] |
| Estrogen-induced pituitary tumor rats | Oral (p.o.) | 0.6 | Every 72 hours | 8.5 months | Substantial decrease in pituitary mass size | [15] |
| Female rats (pregnancy termination) | Subcutaneous (s.c.) | 0.01 - 0.03 | Daily | 3 days | 100% effective in terminating pregnancy at ≥0.03 mg/kg | [6] |
| Xenograft models (nude mice) | - | 0.5 | Every 2 days | 15 days | Decreased tumor size when combined with chloroquine | [3] |
Experimental Protocols
Preparation of Cabergoline Solutions
For Oral Administration (Gavage):
-
Vehicle: Peanut oil is a suitable vehicle for oral administration.[4]
-
Preparation: Cabergoline is soluble in organic solvents like ethanol (B145695) and chloroform (B151607) and insoluble in water.[16] To prepare a solution for oral gavage, first dissolve the required amount of this compound in a minimal amount of a suitable solvent like ethanol. Then, dilute this solution with peanut oil to the final desired concentration. Ensure the ethanol concentration is minimal to avoid adverse effects.
-
Storage: Store the solution protected from light.[7] While stock solutions in organic solvents may be stable for extended periods when stored at 4°C, oil-based solutions should ideally be prepared fresh.[17]
For Subcutaneous (s.c.) and Intravenous (i.v.) Injection:
-
Vehicle: A common vehicle for subcutaneous and intravenous injection is saline. However, due to cabergoline's poor water solubility, a co-solvent system is often necessary. A solution of 0.2% acetic acid has been used as a solvent for reserpine (B192253), a compound with similar solubility challenges, and could be considered for cabergoline.[18] It is crucial to ensure the final pH of the solution is physiologically compatible.
-
Preparation: Dissolve this compound in the chosen vehicle. Gentle warming and vortexing may be required to aid dissolution. The solution should be filtered through a 0.22 µm sterile filter before injection.
-
Stability: Aqueous solutions of cabergoline can be unstable.[7] It is highly recommended to prepare these solutions fresh on the day of use.
Experimental Workflow: In Vivo Drug Efficacy Testing
Caption: General experimental workflow for in vivo studies.
Key Experimental Methodologies
1. Reserpine-Induced Akinesia Model (Parkinson's Disease Model)
-
Objective: To model the motor deficits of Parkinson's disease.
-
Procedure:
-
Administer reserpine to rodents (e.g., 1.0 mg/kg subcutaneously in rats) to deplete central monoamine stores, leading to akinesia and catalepsy.[19][20]
-
After a set period (e.g., 2-4 hours), administer cabergoline or vehicle to the treatment groups.
-
Assess motor function at various time points post-cabergoline administration using tests such as:
-
Open-field test: To measure locomotor activity.
-
Catalepsy bar test: To assess the time the animal maintains an externally imposed posture.
-
-
-
Endpoint Analysis: Compare the motor scores and activity levels between the cabergoline-treated and vehicle-treated groups.
2. Estrogen-Induced Prolactinoma Model
-
Objective: To induce the formation of pituitary tumors (prolactinomas) for studying tumor suppression.
-
Procedure:
-
Surgically implant a slow-release estrogen pellet (e.g., 17β-estradiol) subcutaneously in female rats (often ovariectomized Fischer 344 rats).[1][9]
-
Allow several weeks for pituitary tumors to develop.[9] Monitor tumor growth indirectly through serum prolactin levels or directly via imaging techniques if available.
-
Once tumors are established, begin treatment with cabergoline or vehicle.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the pituitary glands. Measure pituitary weight and serum prolactin levels. Histological analysis of the pituitary tissue can also be performed.[4]
Conclusion
This compound is a versatile and potent tool for in vivo research in rodent models. The protocols and data presented here provide a foundation for researchers to design and execute robust studies investigating the dopaminergic system and its role in health and disease. Careful consideration of the administration route, dosage, and appropriate animal model is crucial for obtaining reliable and reproducible results. As with any in vivo study, all experimental procedures should be conducted in accordance with approved animal care and use protocols.
References
- 1. Genomic Characterization of Human and Rat Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cabergoline, a long-acting dopamine D2 agonist, on reserpine-treated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cabergoline – Rat Guide [ratguide.com]
- 8. In vivo interaction of cabergoline with rat brain dopamine receptors labelled with [3H]N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Histopathological Study of Multi-hormone Producing Proliferative Lesions : in Estrogen-induced Rat Pituitary Prolactinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 11. researchgate.net [researchgate.net]
- 12. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is in vivo testing? | Biobide [biobide.com]
- 15. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 16. DailyMed - CABERGOLINE tablet [dailymed.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cabergoline in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cabergoline (B1668192) in human plasma. Cabergoline is a potent dopamine (B1211576) receptor agonist used in the treatment of hyperprolactinemia and Parkinson's disease.[1] Given its low dosage and resulting low plasma concentrations, a highly sensitive analytical method is required for pharmacokinetic and bioequivalence studies.[2][3] The described protocol utilizes liquid-liquid extraction (LLE) for sample clean-up followed by analysis on a reversed-phase C18 column. Detection is achieved via a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[1][4] This method is suitable for clinical trial sample analysis, therapeutic drug monitoring, and bioequivalence studies, offering a limit of quantification in the low picogram per milliliter (pg/mL) range.[1][5]
Principle
The analytical method is based on the extraction of Cabergoline and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and mass spectrometric detection. An internal standard (e.g., Quetiapine or a deuterated analog of Cabergoline) is added to the plasma sample to correct for variability during sample processing and analysis.[1][5] The analytes are then extracted from the plasma using a liquid-liquid extraction procedure. After extraction, the organic layer is evaporated and the residue is reconstituted for injection into the LC-MS/MS (B15284909) system.
Separation is performed on a C18 reversed-phase column. The analytes are ionized using an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for both Cabergoline and the internal standard.[1][6] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Cabergoline in unknown samples is then determined from this curve.
Experimental Workflow and Logic
The overall experimental process from sample receipt to final data analysis is outlined below.
Caption: Bioanalytical workflow for Cabergoline quantification.
The logical hierarchy of the method development and validation process is structured to ensure reliable and accurate results.
Caption: Logical components of the validated analytical method.
Materials, Reagents, and Apparatus
-
Reference Standards: Cabergoline and Internal Standard (e.g., Quetiapine).
-
Chemicals: HPLC or LC-MS grade methanol, acetonitrile, diethyl ether, and water. Formic acid and ammonium (B1175870) acetate (B1210297) (analytical grade).
-
Biological Matrix: Drug-free human plasma, stored at -70 °C or lower.
-
Apparatus:
-
HPLC system coupled with a tandem mass spectrometer (e.g., Agilent, Sciex, Waters, Thermo Fisher).
-
Analytical balance, vortex mixer, centrifuge.
-
Nitrogen evaporator.
-
Calibrated pipettes.
-
Autosampler vials.
-
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Cabergoline and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 2-8 °C.
-
Working Standard Solutions: Prepare serial dilutions of the Cabergoline stock solution with a methanol/water (50:50, v/v) mixture to create working standards for calibration curve points and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) using the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Spike 450 µL of blank human plasma with 50 µL of the appropriate Cabergoline working standard solution to achieve the desired concentrations for the calibration curve (e.g., 2.0 to 200.0 pg/mL).[1]
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 6, 60, and 160 pg/mL).[1]
Sample Extraction Protocol (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution and vortex for 30 seconds.
-
Add 3 mL of diethyl ether.[1]
-
Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (or initial mobile phase composition).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Instrument Conditions and Data Summary
The following tables summarize typical instrument parameters and validation results from published methods.
Table 1: Recommended LC-MS/MS Conditions
| Parameter | Setting | Reference |
|---|---|---|
| HPLC System | ||
| Column | Reversed-Phase C18 (e.g., 50 x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Gradient or Isocratic with Methanol/Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate or Formic Acid) | [1][7] |
| Flow Rate | 0.5 - 1.0 mL/min | [7] |
| Column Temperature | 25 - 40 °C | [8] |
| Injection Volume | 5 - 20 µL | |
| Total Run Time | ~5.5 minutes | [1][9] |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| Monitored Transition (Cabergoline) | m/z 452.3 → 381.2 | [1][2] |
| Monitored Transition (IS: Quetiapine) | m/z 384.2 → 253.1 | [1][2] |
| Collision Energy (Cabergoline) | ~25 V | [1] |
| Dwell Time | 100 - 200 ms | |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 2.00 - 200.00 pg/mL | [1][2][9] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | ~0.5 pg/mL | [1][2] |
| Limit of Quantification (LOQ) | 1.6 - 1.86 pg/mL | [1][5] |
| Intra-Day Precision (%RSD) | ||
| Low QC | < 17.0% | [5] |
| Mid/High QC | < 15.0% | [5] |
| Inter-Day Precision (%RSD) | ||
| All QC Levels | < 11.0% | [5] |
| Accuracy (% Bias) | ||
| All QC Levels | Within ±15% (±20% at LOQ) | [5] |
| Analyte Stability (Plasma, 5 °C) | Stable for at least 8 days | [1] |
| Analyte Stability (Room Temp) | Stable for at least 40 hours |[1] |
Conclusion
The LC-MS/MS method described provides a highly sensitive, specific, and reliable approach for the quantification of Cabergoline in human plasma. The protocol, involving a straightforward liquid-liquid extraction and rapid chromatographic analysis, has been validated according to regulatory guidelines and is well-suited for supporting clinical and pharmaceutical research. The low pg/mL limit of quantification ensures that plasma concentrations can be accurately measured even after administration of low therapeutic doses.[1][5]
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 5. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. paperity.org [paperity.org]
Developing a Sensitive LC-MS/MS Assay for Cabergoline Diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of cabergoline (B1668192) in biological matrices, starting from Cabergoline Diphosphate (B83284) as the reference standard.
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3][4] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a validated LC-MS/MS method that offers high sensitivity and selectivity for the determination of cabergoline.
Chemical Properties of Cabergoline Diphosphate
Cabergoline is an ergot derivative with the molecular formula C₂₆H₃₇N₅O₂ and a molecular weight of 451.6 g/mol .[5][6] The diphosphate salt form, this compound (C₂₆H₃₇N₅O₂·2H₃PO₄), has a molecular weight of 647.59 g/mol .[3][7] Cabergoline is soluble in ethyl alcohol, chloroform, and DMF, slightly soluble in 0.1 N HCl, and insoluble in water.[3] This information is critical for the preparation of stock and working standard solutions.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Cabergoline-d5 (or other suitable internal standard)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Diethyl ether (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL of Cabergoline): Accurately weigh the equivalent of 10 mg of cabergoline from the this compound reference standard (accounting for the molecular weight difference) and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards ranging from 2.00 to 200.00 pg/mL.[6][8][9][10]
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of Cabergoline-d5 in methanol. Dilute the stock solution to a working concentration (e.g., 10 ng/mL) in methanol.[1]
Sample Preparation
Two primary methods for sample extraction from plasma are presented below:
3.3.1. Liquid-Liquid Extraction (LLE) [6][8][9][10]
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 3.5 mL of diethyl ether.
-
Vortex for 3 minutes and centrifuge at 3500 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.[1][6]
3.3.2. Solid-Phase Extraction (SPE) [1]
-
To 500 µL of plasma, add 50 µL of the internal standard working solution and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the assay based on published data.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value | Reference |
| Linearity Range | 2.00 - 200.00 pg/mL | [6][8][9][10] |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Limit of Detection (LOD) | ~0.5 pg/mL | [6][8][9] |
| Limit of Quantification (LOQ) | ~1.6 pg/mL | [6][8][9] |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | Expected Value (%RSD) | Reference |
| Intra-day Precision | Low, Medium, High QC | < 15% | [12] |
| Inter-day Precision | Low, Medium, High QC | < 15% | [12] |
| Accuracy | Low, Medium, High QC | 85 - 115% | [12] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for cabergoline analysis.
Assay Validation Parameters
References
- 1. benchchem.com [benchchem.com]
- 2. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cabergoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 9. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paperity.org [paperity.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cabergoline Diphosphate in Parkinson's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 and D3 receptor agonist, has been investigated for its therapeutic potential in Parkinson's disease (PD).[1][2] Its primary mechanism involves stimulating dopamine receptors in the nigrostriatal pathway, thereby compensating for the loss of dopaminergic neurons and improving motor function.[1][2] Furthermore, studies suggest that cabergoline may exert neuroprotective effects by mitigating oxidative stress and reducing excitotoxicity.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing cabergoline diphosphate (B83284) in established animal models of Parkinson's disease.
Mechanism of Action
Cabergoline's therapeutic effects in Parkinson's disease models stem from its high affinity for D2 and D3 dopamine receptors.[1] Stimulation of postsynaptic D2 receptors in the striatum is thought to be the primary driver of its antiparkinsonian effects, leading to improvements in motor control.[1] Additionally, presynaptic D2 receptor stimulation may contribute to its neuroprotective properties.[1] In vitro studies have shown that cabergoline can protect neurons from oxidative stress-induced cell death.[3] This neuroprotective effect is mediated through the D2 receptor and involves the suppression of the ERK1/2 signaling pathway and a reduction in extracellular glutamate (B1630785) accumulation, partly by increasing the expression of glutamate transporters like EAAC1.[1][2][4]
Signaling Pathway for Cabergoline-Mediated Neuroprotection
Animal Models
The most common animal models for evaluating the efficacy of anti-Parkinsonian drugs like cabergoline are neurotoxin-based models. These include the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in primates.[5][6]
| Animal Model | Neurotoxin | Species | Key Features |
| 6-OHDA Model | 6-hydroxydopamine | Rat | Unilateral lesion of the nigrostriatal pathway, leading to quantifiable motor asymmetry (rotational behavior).[5] |
| MPTP Model | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Non-human primate (e.g., marmoset, cynomolgus monkey) | Closely mimics the clinical features of human PD, including the development of L-dopa-induced dyskinesias.[7][8] |
| Reserpine Model | Reserpine | Rodent | Induces a temporary and reversible depletion of monoamines, leading to akinesia and catalepsy. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies using cabergoline in Parkinson's disease animal models.
Table 1: Cabergoline Dosage and Administration in Rodent Models
| Parameter | Value | Species | Model | Source |
| Dosage for Akinesia/Catalepsy | 0.25-1.0 mg/kg, s.c. | Rodent | Reserpine-induced | [4] |
| ED50 for Catalepsy Reversal | 1.10 mg/kg (at 4h) | Rodent | Reserpine-induced | [4] |
| Dosage for Locomotor Activity | 1.0 mg/kg | Rat | 6-OHDA-lesioned | [9] |
| Administration for Pregnancy Termination | 10-30 µg/kg/day, s.c. | Rat | Healthy | [10][11] |
| Oral Bioavailability | ~63% | Rat | Healthy | [12] |
| Elimination Half-life | ~60 hours | Rat | Healthy | [12] |
Table 2: Cabergoline Dosage and Administration in Primate Models
| Parameter | Value | Species | Model | Source |
| Acute Antiparkinsonian Dose | ≥ 0.2 mg/kg, s.c. | Marmoset | MPTP-lesioned | [9] |
| Chronic Antiparkinsonian Dose | 0.2 mg/kg, s.c. (daily for 22 days) | Marmoset | MPTP-lesioned | [9] |
| Dose for Reversing L-Dopa Dyskinesia | 0.125-0.185 mg/kg, s.c. (daily for 6 weeks) | Cynomolgus Monkey | MPTP-lesioned | [13] |
| Dose for Preventing L-Dopa Dyskinesia | 0.015-0.035 mg/kg, s.c. (with L-dopa) | Cynomolgus Monkey | MPTP-lesioned | [14] |
| Dose for 50% Amelioration of Parkinsonism | 0.038 mg/kg, s.c. | Cynomolgus Monkey | MPTP-lesioned | [15] |
Experimental Protocols
Protocol 1: 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) in rats to induce a Parkinson's-like phenotype.[16][17]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.1-0.2% ascorbic acid to prevent oxidation.[18] A typical concentration is 2.5 mg/mL. The solution should be protected from light.
-
Anesthesia and Stereotactic Surgery: Anesthetize the rat and place it in a stereotactic frame.[16]
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Drill a small burr hole over the injection site.
-
Typical coordinates for the MFB relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dura.[16]
-
-
6-OHDA Injection:
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and easy access to food and water.
Experimental Workflow for 6-OHDA Model and Cabergoline Treatment
Protocol 2: Apomorphine-Induced Rotation Test
This test is used to assess the extent of the unilateral dopamine lesion in the 6-OHDA model.[19][20]
Materials:
-
6-OHDA-lesioned rats
-
Apomorphine (B128758) hydrochloride
-
Sterile 0.9% saline with 0.1% ascorbic acid
-
Rotational behavior monitoring system (e.g., automated rotometer or video tracking)
Procedure:
-
Habituation: Place the rat in the testing chamber for at least 1 hour to acclimate.[19]
-
Apomorphine Administration: Prepare a fresh solution of apomorphine (e.g., 0.2-0.5 mg/kg) in saline/ascorbic acid vehicle.[3] Administer via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Recording: Immediately after injection, place the rat in the monitoring system and record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for 30-90 minutes.[16]
-
Analysis: A significant number of contralateral rotations (e.g., >7 full rotations per minute) is indicative of a successful lesion due to dopamine receptor supersensitivity on the lesioned side.[20]
Protocol 3: Cabergoline Administration
Vehicle Preparation:
-
Cabergoline is often administered in a lipid-based vehicle as it can be unstable in aqueous solutions.[12] Sunflower seed oil is a suitable vehicle.[21]
-
For subcutaneous or oral administration, cabergoline tablets can be crushed and suspended in the chosen vehicle.
Administration:
-
Route: Subcutaneous (s.c.) injection is common in many studies to ensure consistent bioavailability.[4][9] Oral gavage is also an option.[21]
-
Frequency: Due to its long half-life of approximately 60 hours in rats, cabergoline can be administered less frequently than other dopamine agonists.[12] Daily or every other day administration is typical for chronic studies.
-
Dosage: Dosages can range from µg/kg to mg/kg depending on the study's objective (see tables above).
Protocol 4: MPTP Primate Model and Dyskinesia Assessment
The MPTP model in non-human primates is considered the gold standard for preclinical PD research.[7][8]
Model Induction:
-
MPTP administration in primates requires specialized facilities and ethical approvals.
-
The toxin can be administered systemically (intravenously or intramuscularly) or via intracarotid infusion.[6][7]
-
The dosing regimen (acute, subacute, or chronic) will influence the severity and progression of parkinsonian symptoms.
Cabergoline Treatment:
-
Cabergoline can be administered to assess its antiparkinsonian effects alone or in combination with L-dopa to evaluate its impact on L-dopa-induced dyskinesias (LID).[14][15]
-
Dosages are typically in the range of 0.015 to 0.2 mg/kg via s.c. injection.[13][14]
Dyskinesia Scoring:
-
LID in primates is assessed using validated rating scales that score the severity of abnormal involuntary movements (AIMs) such as chorea and dystonia in different body parts.
-
Monkeys are typically observed for several hours after drug administration, and dyskinesia is scored at regular intervals. A common scoring system ranges from 0 (none) to 4 (marked, continuous dyskinesia).[22]
Conclusion
Cabergoline diphosphate serves as a valuable pharmacological tool for investigating dopaminergic pathways and therapeutic strategies in animal models of Parkinson's disease. The protocols outlined in this document provide a framework for inducing reliable PD models in rodents and primates, and for assessing the therapeutic and neuroprotective effects of cabergoline. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional and ethical guidelines for animal research.
References
- 1. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 2. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. Modeling Parkinson's disease in primates: The MPTP model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acute administration of DA agonists on locomotor activity: MPTP versus neonatal intracerebroventricular 6-OHDA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prevention and termination of pregnancy in rats by cabergoline, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cabergoline – Rat Guide [ratguide.com]
- 13. Sustained cabergoline treatment reverses levodopa-induced dyskinesias in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic treatment with small doses of cabergoline prevents dopa-induced dyskinesias in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined effects of cabergoline and L-dopa on parkinsonism in MPTP-treated cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 18. mdpi.com [mdpi.com]
- 19. Apomorphine-induced rotations [protocols.io]
- 20. mdbneuro.com [mdbneuro.com]
- 21. researchgate.net [researchgate.net]
- 22. sfera.unife.it [sfera.unife.it]
Application Notes and Protocols for Cabergoline Diphosphate in Hyperprolactinemia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cabergoline (B1668192) Diphosphate (B83284) in preclinical research models of hyperprolactinemia. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.
Introduction
Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1][2][3][4][5] Its primary mechanism of action involves the stimulation of D2 receptors on pituitary lactotrophs, which inhibits the synthesis and secretion of prolactin (PRL).[2][3][4][5] This makes cabergoline a first-line treatment for hyperprolactinemia in clinical settings and a valuable tool for preclinical research.[1][6] These notes detail its application in established animal models of hyperprolactinemia.
Mechanism of Action: Signaling Pathway
Cabergoline exerts its inhibitory effect on prolactin secretion by activating the Gi protein-coupled dopamine D2 receptor. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) concentration, and a blockage of inositol (B14025) trisphosphate (IP3)-dependent calcium release from intracellular stores.[2] The subsequent decrease in intracellular calcium levels is crucial for inhibiting prolactin exocytosis.
Caption: Cabergoline's signaling pathway in pituitary lactotrophs.
Experimental Protocols
Two common methods for inducing hyperprolactinemia in rats are through the administration of dopamine antagonists like sulpiride (B1682569) or through estrogen treatment.
Protocol 1: Sulpiride-Induced Hyperprolactinemia in Rats
This protocol is adapted from studies demonstrating the efficacy of sulpiride in elevating serum prolactin levels.[7][8][9][10]
-
Animals: Adult female Wistar rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week under standard laboratory conditions.
-
Induction Agent: Sulpiride solution.
-
Dosage and Administration: Administer sulpiride at a dose of 20 mg/kg body weight via intraperitoneal (IP) injection once daily for 28 consecutive days.[7][9][10]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., olive oil or saline) via IP injection daily for 28 days.[9]
-
Confirmation of Hyperprolactinemia: Collect blood samples at the end of the 28-day period to measure serum prolactin levels via ELISA or radioimmunoassay. A significant increase in prolactin levels compared to the control group confirms the model.
Protocol 2: Estrogen-Induced Pituitary Prolactinoma in Rats
This model is used to study the effects of cabergoline on both hyperprolactinemia and pituitary tumor growth.[11]
-
Animals: 4-week-old female Fischer 344 rats.[11]
-
Induction Agent: Estradiol (B170435).
-
Dosage and Administration: Administer estradiol via subcutaneous injection weekly for 10 weeks to induce pituitary tumors and hyperprolactinemia.[11]
-
Control Group: Administer vehicle control via subcutaneous injection weekly.
-
Monitoring: Monitor animals for signs of tumor development. Serum prolactin levels and pituitary size (via imaging or at necropsy) are the primary endpoints.
The following protocol describes the administration of cabergoline to rats with induced hyperprolactinemia.
-
Test Compound: Cabergoline diphosphate.
-
Vehicle: Appropriate vehicle for oral administration (e.g., sterile water or a suspension agent).
-
Dosage: A commonly used oral dose is 0.6 mg/kg of cabergoline.[11][12][13]
-
Administration:
-
Experimental Groups:
-
Hyperprolactinemic Control (Vehicle)
-
Hyperprolactinemic + Cabergoline (0.6 mg/kg)
-
(Optional) Normal Control (No induction, no treatment)
-
-
Sample Collection: Collect blood samples at various time points post-treatment (e.g., 6 hours, 24 hours, and up to 6 days for acute studies) to measure serum prolactin levels.[11] For chronic studies, samples can be taken at regular intervals throughout the treatment period.[11]
-
Endpoint Analysis:
Caption: General experimental workflow for cabergoline studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of cabergoline in hyperprolactinemia research models based on published data.
Table 1: Effect of a Single Oral Dose of Cabergoline (0.6 mg/kg) on Serum Prolactin Levels in Estrogen-Induced Hyperprolactinemic Rats [11]
| Time Post-Administration | % Inhibition of Serum Prolactin |
| 6 hours | Significant Inhibition |
| 24 hours | Significant Inhibition |
| 72 hours | Significant Inhibition |
| 6 days | Significant Inhibition |
Note: For comparison, a single dose of bromocriptine (B1667881) (0.6 mg/kg) showed significant inhibition only at 6 hours post-administration.[11]
Table 2: Effect of Chronic Cabergoline Treatment (0.6 mg/kg, every 3rd day) in Estrogen-Induced Pituitary Tumor Model in Rats [11]
| Duration of Treatment | Outcome |
| 15 to 60 days | Significantly reduced serum prolactin levels |
| 15 to 60 days | Significantly reduced pituitary weight |
Table 3: Clinical Efficacy of Cabergoline in Human Patients with Hyperprolactinemia [14][15]
| Patient Population | % Normalization of Prolactin | Median Dose |
| All Patients (n=455) | 86% | 1.0 mg/week (initial), 0.5 mg/week (maintenance) |
| Idiopathic or Microprolactinoma | 92% | 0.5 mg/week |
| Macroprolactinoma | 77% | 1.0 mg/week |
| Bromocriptine Intolerant | 84% | N/A |
| Bromocriptine Resistant | 70% | N/A |
Note: While these data are from human studies, they provide valuable context for the potency and expected outcomes of cabergoline treatment.[14][15]
Logical Relationships in Drug Development
The use of cabergoline in preclinical models is a critical step in the development and evaluation of novel treatments for hyperprolactinemia.
Caption: Role of cabergoline models in drug development.
Conclusion
This compound is an indispensable tool in hyperprolactinemia research. The protocols and data presented here provide a framework for utilizing cabergoline as a reference compound in the investigation of pituitary gland pathophysiology and the development of new therapeutic agents. Its well-defined mechanism of action and potent, long-lasting effects make it ideal for validating animal models and serving as a benchmark for efficacy studies.
References
- 1. pharmacoj.com [pharmacoj.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. What is Cabergoline used for? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulpiride-Induced Hyperprolactinemia in Mature Female Rats: Evidence for Alterations in The Reproductive System, Pituitary and Ovarian Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulpiride-induced hyperprolactinemia in mature female rats: evidence for alterations in the reproductive system, pituitary and ovarian hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. researchgate.net [researchgate.net]
- 14. Cabergoline in the treatment of hyperprolactinemia: a study in 455 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dopamine Receptor Pharmacology with Cabergoline Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline, an ergot derivative, is a potent and long-acting dopamine (B1211576) receptor agonist.[1] It exhibits a high affinity and selectivity for the dopamine D2 receptor, with significant but lesser affinity for D3 and D4 receptors, and low affinity for D1 and D5 receptors.[2][3] Cabergoline's primary mechanism of action involves the stimulation of D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document provides detailed application notes and protocols for the use of Cabergoline Diphosphate in studying the pharmacology of dopamine receptors.
Physicochemical Properties
| Property | Value |
| Chemical Name | 1-[(6-allylergolin-8ß-yl)-carbonyl]-1-[3-(dimethylamino) propyl]-3-ethylurea diphosphate |
| Molecular Formula | C26H37N5O2 · 2(H3PO4) |
| Molecular Weight | 648.5 g/mol |
| Appearance | White or almost white crystalline powder |
| Solubility | Soluble in water, slightly soluble in ethanol |
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Cabergoline at various dopamine and serotonin (B10506) receptors. This data is essential for designing and interpreting experiments aimed at understanding its pharmacological profile.
Table 1: Cabergoline Binding Affinities (Ki) in nM
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | Low Affinity | [3] |
| Dopamine D2 | 0.61 - 0.7 | [4] |
| Dopamine D3 | 1.27 - 1.5 | [4] |
| Dopamine D4 | Moderate Affinity | [2] |
| Dopamine D5 | Low Affinity | [2] |
| Serotonin 5-HT1A | Moderate Affinity | [2] |
| Serotonin 5-HT2A | Moderate Affinity | [2] |
| Serotonin 5-HT2B | 1.2 | [4] |
| Serotonin 5-HT2C | Moderate Affinity | [2] |
| α1-adrenergic | Low Affinity | [3] |
| α2-adrenergic | Low Affinity | [3] |
Table 2: Cabergoline Functional Potency (EC50/IC50) in nM
| Receptor | Assay Type | Potency (nM) | Reference |
| Dopamine D2S | cAMP Inhibition | EC50: ~1.1 | [5] |
| Serotonin 5-HT2B | Calcium Flux | EC50: ~13 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Cabergoline and the general workflows for the experimental protocols described below.
Dopamine D2 Receptor Signaling Pathways
Caption: Dopamine D2 receptor signaling pathways activated by Cabergoline.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is for a competitive binding assay to determine the affinity of Cabergoline for the dopamine D2 receptor using membranes from cells expressing the receptor and [3H]spiperone as the radioligand.
Materials:
-
Membrane preparation from cells stably expressing human dopamine D2 receptors
-
This compound
-
[3H]spiperone (specific activity ~20-60 Ci/mmol)
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM haloperidol (B65202)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the membrane preparation on ice and resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of varying concentrations of Cabergoline (e.g., 0.01 nM to 1 µM).
-
50 µL of [3H]spiperone at a final concentration of ~0.2-0.5 nM.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Cabergoline. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of Cabergoline to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Cabergoline in assay buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add 10 µL of varying concentrations of Cabergoline to the wells.
-
Add 10 µL of a solution containing forskolin (final concentration ~1-10 µM) and IBMX (final concentration ~100-500 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of Cabergoline. Determine the IC50 value using a sigmoidal dose-response curve fit.
In Vivo Microdialysis for Dopamine Release
This protocol describes the measurement of extracellular dopamine levels in the striatum of freely moving rats following the administration of Cabergoline.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Stereotaxic apparatus
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis
-
Anesthetics and analgesics
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-3 hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer Cabergoline (e.g., 0.5-1 mg/kg, intraperitoneally).
-
Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using an HPLC-ECD system.
-
-
Data Analysis:
-
Quantify the concentrations of dopamine, DOPAC, and HVA in each sample.
-
Express the post-drug levels as a percentage of the average baseline levels.
-
Perform statistical analysis to determine the significance of any changes in neurotransmitter levels.
-
References
- 1. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacoj.com [pharmacoj.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
Application Note: Cell-Based Assays for Determining Cabergoline Diphosphate Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline is a synthetic ergot derivative and a potent dopamine (B1211576) D2 receptor agonist.[1][2][3][4][5] It is primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][4] The therapeutic efficacy of Cabergoline is directly linked to its ability to activate dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) belonging to the Gi/o family.[1][6] Upon activation, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6][7] This signaling cascade ultimately results in the inhibition of prolactin secretion from the anterior pituitary gland.[2][3]
Accurate determination of Cabergoline's potency is crucial for quality control, formulation development, and ensuring therapeutic consistency. Cell-based assays provide a physiologically relevant system to quantify the biological activity of Cabergoline by measuring its effect on the dopamine D2 receptor signaling pathway. This application note details two robust cell-based methods for determining the potency of Cabergoline Diphosphate: a cAMP Inhibition Assay and a Reporter Gene Assay.
Dopamine D2 Receptor Signaling Pathway
The activation of the dopamine D2 receptor by an agonist like Cabergoline initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Caption: Dopamine D2 Receptor Signaling Pathway.
cAMP Inhibition Assay
This assay directly measures the primary downstream effect of D2 receptor activation—the inhibition of adenylyl cyclase activity. Forskolin (B1673556), a potent activator of adenylyl cyclase, is used to induce a high basal level of cAMP. The potency of Cabergoline is then determined by its ability to inhibit this forskolin-stimulated cAMP production.
Experimental Workflow
Caption: cAMP Inhibition Assay Workflow.
Protocol
Materials:
-
CHO-K1 or HEK293 cell line stably expressing the human dopamine D2 receptor.[6][8][9]
-
Cell Culture Medium (e.g., Ham's F-12K with 10% FBS).[8]
-
This compound reference standard and test samples.
-
Forskolin.
-
Phosphate-Buffered Saline (PBS).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[7][10]
-
96-well or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound (reference standard and test samples) in an appropriate assay buffer.
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the prepared Cabergoline dilutions to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. The optimal forskolin concentration should be predetermined to be around its EC80.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each Cabergoline concentration.
-
Plot the percentage of inhibition against the logarithm of the Cabergoline concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Cabergoline that produces 50% of its maximal inhibitory effect.[11][12][13]
-
Reporter Gene Assay
Reporter gene assays measure a transcriptional response that is downstream of the initial signaling event. For Gi-coupled receptors like the D2 receptor, activation can lead to the modulation of transcription factors such as the Serum Response Element (SRE).[14][15] In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific response element. The binding of Cabergoline to the D2 receptor will trigger a signaling cascade that results in the expression of the reporter gene, which can be quantified.
Experimental Workflow
Caption: Reporter Gene Assay Workflow.
Protocol
Materials:
-
Expression plasmid for the human dopamine D2 receptor.
-
Reporter plasmid containing the luciferase gene under the control of a Serum Response Element (SRE).
-
Transfection reagent.
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
This compound reference standard and test samples.
-
Luciferase assay reagent kit.
-
96-well white, opaque microplates.
Procedure:
-
Transfection: Co-transfect the cells with the D2 receptor expression plasmid and the SRE-luciferase reporter plasmid using a suitable transfection reagent. Alternatively, a stable cell line co-expressing both constructs can be generated.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to grow for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate at 37°C for 6-8 hours to allow for gene expression and accumulation of the reporter protein.
-
Luminescence Detection:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
Data Presentation
The potency of this compound is typically expressed as the EC50 value, which is the concentration that elicits 50% of the maximum response. The results from multiple experiments should be summarized for clear comparison.
| Assay Type | Cell Line | Measured Parameter | Reference Agonist | Cabergoline EC50 (nM) [Hypothetical] | 95% Confidence Interval [Hypothetical] |
| cAMP Inhibition | CHO-K1-D2 | cAMP concentration | Dopamine | 0.5 | 0.4 - 0.6 |
| Reporter Gene | HEK293 | Luciferase expression | Dopamine | 1.2 | 0.9 - 1.5 |
Conclusion
Both the cAMP inhibition and reporter gene assays are reliable methods for determining the potency of this compound. The cAMP assay provides a direct measure of the initial signaling event, while the reporter gene assay offers a more integrated readout of the downstream transcriptional response. The choice of assay will depend on the specific requirements of the study, available resources, and desired throughput. These detailed protocols provide a robust framework for the accurate and reproducible assessment of Cabergoline's biological activity in a cellular context.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmacoj.com [pharmacoj.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. genscript.com [genscript.com]
- 9. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 10. innoprot.com [innoprot.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Cabergoline Diphosphate Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 receptor agonist, is an ergot derivative widely utilized in research to investigate the dopaminergic system's role in various physiological and pathological processes. Its high affinity for D2 receptors makes it a valuable tool for studying conditions such as hyperprolactinemia, Parkinson's disease, and certain pituitary tumors.[1] In research settings, the diphosphate (B83284) salt of cabergoline is often used. Accurate and consistent preparation of cabergoline diphosphate stock solutions is crucial for obtaining reliable and reproducible experimental results.
This document provides detailed application notes and protocols for the preparation of this compound stock solutions for research purposes. It includes information on the physicochemical properties of cabergoline and its diphosphate salt, recommended solvents, preparation protocols, and typical working concentrations for in vitro studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of cabergoline and its diphosphate salt is essential for proper handling and solution preparation.
| Property | Cabergoline | This compound |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₂ · 2H₃PO₄ |
| Molecular Weight | 451.60 g/mol [2] | 647.59 g/mol |
| Appearance | White crystalline powder[2][3] | White crystalline powder |
| Solubility | Freely soluble in ethanol (B145695) and methanol; soluble in DMSO; very slightly soluble in water.[3][4] | Solubility in aqueous solutions is expected to be higher than the free base. |
Experimental Protocols: Preparing this compound Stock Solutions
The following protocols provide a step-by-step guide for preparing stock solutions of this compound. Due to the limited specific literature on the diphosphate salt, the initial solvent choice may require small-scale solubility tests.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.6476 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Sterilization: If required for cell culture applications, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Protocol 2: Preparation of a 1 mg/mL Stock Solution in an Aqueous Buffer (e.g., PBS)
Given the diphosphate salt form, aqueous buffers may be a suitable solvent.
-
Weighing: Weigh 1 mg of this compound powder.
-
Dissolution: Add the powder to a sterile tube. Add a small volume of sterile Phosphate-Buffered Saline (PBS, pH 7.4) and vortex.
-
Adjusting Volume: Gradually add more PBS while mixing until the desired final volume of 1 mL is reached and the solid is fully dissolved. Sonication may be used to facilitate dissolution.
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter.
-
Storage: Store in aliquots at -20°C.
Recommended Working Concentrations for In Vitro Research
The optimal working concentration of cabergoline can vary significantly depending on the cell type, experimental design, and research question. The following table provides a summary of concentrations reported in the literature for various applications. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
| Application | Cell Type | Concentration Range | Reference |
| Inhibition of Progesterone Production | Rat Granulosa Cells | 10 nM - 1 µM | |
| Neuroprotection | SH-SY5Y Neuroblastoma Cells | EC₅₀: 1.24 µM | |
| Anti-proliferative Effects | Non-functioning Pituitary Adenoma Cells | Not specified, but effective | [5] |
| Cytotoxicity Studies | Rat Embryonic Fibroblasts (REF) | 0.05 - 0.5 mg/mL | |
| Inhibition of mRNA Expression | Rat Ovarian Granulosa Cells | 0.01 - 10 µM | [6] |
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Cabergoline Signaling Pathway
Cabergoline exerts its effects primarily through the activation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The binding of cabergoline to the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of Cabergoline via the Dopamine D2 receptor.
Stability and Storage
Proper storage of this compound stock solutions is critical to maintain their stability and efficacy.
-
Short-term storage: Stock solutions can be stored at 4°C for a few days.
-
Long-term storage: For long-term storage, it is recommended to store aliquots at -20°C or -80°C. This minimizes degradation and prevents loss of activity due to repeated freeze-thaw cycles.
-
Light sensitivity: Cabergoline is sensitive to light.[3] Stock solutions should be stored in light-protected tubes (e.g., amber tubes) or wrapped in aluminum foil.
By following these guidelines, researchers can ensure the preparation of high-quality this compound stock solutions for their experimental needs, leading to more accurate and reproducible results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Cabergoline Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Cabergoline reduces cell viability in non functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cabergoline Diphosphate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and use of Cabergoline Diphosphate (B83284) in a laboratory setting. Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist derived from ergot alkaloids. It is widely utilized in research to investigate its effects on the central nervous system, endocrine function, and various cellular signaling pathways. Cabergoline Diphosphate is a salt form of cabergoline, often used in pharmaceutical formulations. Proper handling and storage are paramount to maintain its stability and biological activity for experimental use.
Physicochemical Properties
This compound is a white crystalline powder. It is known to be sensitive to light and moisture, which can lead to degradation.
Table 1: Physicochemical Data of Cabergoline and this compound
| Property | Cabergoline | This compound |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₂ · 2H₃PO₄ |
| Molecular Weight | 451.6 g/mol | 647.59 g/mol [1] |
| Melting Point | 102-104 °C[2] | 153-155 °C[1] |
| Appearance | White powder[3] | White crystalline powder |
Safety and Handling Precautions
This compound should be handled with care, following standard laboratory safety procedures.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: For operations that may generate dust, a properly fitted respirator is recommended.
Handling Procedures:
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with fresh water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
Storage Guidelines
Proper storage is critical to maintain the stability of this compound.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Light and Moisture Protection |
| Solid (Powder) | -20°C for long-term storage | Store in a tightly sealed, light-resistant container in a dry place. |
| Stock Solutions | -80°C for long-term storage | Store in light-resistant vials. Avoid repeated freeze-thaw cycles. |
Solubility and Solution Preparation
The solubility of Cabergoline has been reported in various solvents. While specific quantitative data for the diphosphate salt is limited, the following can be used as a guideline. It is recommended to perform small-scale solubility tests before preparing larger volumes.
Table 3: Solubility of Cabergoline
| Solvent | Solubility | Reference |
| Water | Insoluble (0.064 g/L) | [2] |
| Ethanol | Freely soluble | [4] |
| Methanol | Very soluble | [4] |
| DMSO | Soluble | |
| 0.1N HCl | Slightly soluble | [3] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 0.01 mol/L * 647.59 g/mol * Volume in L).
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes to minimize freeze-thaw cycles. Store at -80°C.
Stability
Cabergoline is known to be sensitive to acidic and basic conditions, as well as oxidative stress[5]. The diphosphate salt is expected to have improved aqueous stability compared to the free base, but it is still susceptible to degradation.
-
pH Stability: Cabergoline undergoes degradation under acidic and basic conditions[5]. It is advisable to maintain solutions at a neutral pH unless the experimental design requires otherwise.
-
Thermal Stability: The compound is relatively stable at room temperature for short periods, but long-term storage should be at recommended low temperatures.
-
Photostability: Cabergoline is light-sensitive and can degrade upon exposure to light. All solutions should be prepared and stored in light-resistant containers.
Experimental Protocols
In Vitro Cell Culture Assay
This protocol outlines a general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Working Solution: Dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is non-toxic to the cells.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Following incubation, proceed with the specific downstream analysis (e.g., cell viability assay, protein expression analysis, etc.).
Visualizations
Signaling Pathway of Cabergoline
Caption: Cabergoline's signaling pathway as a D2 receptor agonist.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based experiments.
Troubleshooting Guide for Solution Preparation
Caption: Troubleshooting guide for dissolving this compound.
References
Application Notes and Protocols: In Situ Hybridization to Detect Cabergoline Diphosphate Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 receptor agonist, is a cornerstone in the management of hyperprolactinemia and Parkinson's disease.[1] Its therapeutic efficacy is directly linked to its engagement with the dopamine D2 receptor (DRD2), primarily in the pituitary gland and the nigrostriatal pathway of the brain.[2][3] In situ hybridization (ISH) offers a powerful technique to visualize and quantify the expression of target mRNA within the morphological context of tissues, providing a valuable tool to assess the engagement of drugs like Cabergoline with their intended targets.
These application notes provide a detailed protocol for utilizing in situ hybridization to detect and quantify the expression of dopamine D2 receptor (DRD2) mRNA as a measure of Cabergoline target engagement in preclinical models. The protocol is based on established methodologies for ISH in brain tissue and incorporates considerations for prior drug treatment.
Principle of the Assay
This protocol describes the use of in situ hybridization to measure the mRNA levels of the dopamine D2 receptor (DRD2), the primary target of Cabergoline. By quantifying changes in DRD2 mRNA expression in specific brain regions or pituitary tissue following Cabergoline administration, researchers can infer target engagement. A downregulation or no significant change in receptor mRNA levels in the presence of a sustained agonist effect can be indicative of receptor occupancy and the cellular response to prolonged stimulation.[4] Additionally, detecting prolactin (PRL) mRNA in the pituitary can serve as a downstream biomarker of Cabergoline's pharmacological activity.[3]
Signaling Pathway of Cabergoline
Cabergoline primarily acts as an agonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). Upon binding of Cabergoline, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to the inhibition of prolactin gene transcription and release from pituitary lactotrophs. In the context of Parkinson's disease, stimulation of D2 receptors in the striatum helps to restore dopaminergic signaling.
Caption: Cabergoline signaling pathway.
Experimental Workflow
The overall experimental workflow involves treating a preclinical model with Cabergoline, followed by tissue collection, processing, in situ hybridization, imaging, and quantitative analysis.
Caption: Experimental workflow for ISH detection of target engagement.
Quantitative Data Summary
The following tables summarize expected and reported outcomes from studies investigating the effects of Cabergoline and other dopamine agonists on target gene expression.
Table 1: Effect of Chronic Cabergoline Treatment on Dopamine D2 Receptor mRNA in the Striatum of MPTP-Monkeys
| Treatment Group | Brain Region | Analyte | Method | Result | Reference |
| Untreated MPTP-Monkeys | Striatum | DRD2 mRNA | In Situ Hybridization | Baseline | [4] |
| Cabergoline-treated MPTP-Monkeys | Striatum | DRD2 mRNA | In Situ Hybridization | No significant change | [4] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to model Parkinson's disease.
Table 2: Correlation of Dopamine D2 Receptor Expression with Cabergoline Treatment Response in Nonfunctioning Pituitary Adenomas
| Patient Cohort | Analyte | Method | Correlation with Tumor Shrinkage (>25%) | Reference |
| Patients with residual nonfunctioning pituitary adenomas (n=9) | DRD2 mRNA | Real-Time RT-PCR | Higher median DRD2 mRNA expression in tumors classified as having high DRD2 protein expression, which was associated with a higher likelihood of tumor volume reduction. | [5] |
| Patients with clinically nonfunctioning pituitary tumors (n=9) | DRD2 mRNA | RT-PCR | Tumor shrinkage was associated with D2 receptor expression. | [6] |
Table 3: Effect of Dopamine Agonist Treatment on Prolactin (PRL) mRNA in Prolactin-Secreting Pituitary Adenomas
| Treatment Group | Tissue | Analyte | Method | Result | Reference |
| Untreated Prolactinoma | Pituitary Adenoma | PRL mRNA | In Situ Hybridization | High expression | [3] |
| Dopamine Agonist-treated Prolactinoma | Pituitary Adenoma | PRL mRNA | In Situ Hybridization | Decreased expression in responsive cells | [3] |
Experimental Protocols
I. Preclinical Model and Cabergoline Administration
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Animal Model: Select an appropriate preclinical model. For studying effects on the central nervous system, rodents (rats, mice) or non-human primates are commonly used. For pituitary-related effects, models of hyperprolactinemia can be employed.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into at least two groups: a vehicle control group and a Cabergoline treatment group.
-
Cabergoline Diphosphate Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., subcutaneous, oral gavage). A common vehicle is a suspension in sterile water or saline.
-
Dosing Regimen: The dosing regimen will depend on the study's objectives. For chronic studies, a dose of 0.25 mg/kg administered subcutaneously every 48 hours has been used in non-human primates.[4] For acute studies, a single dose may be sufficient.
-
Administration: Administer the prepared Cabergoline solution or vehicle to the respective groups.
-
Timing of Tissue Collection: The time point for tissue collection will depend on the desired outcome. For assessing chronic effects, tissue can be collected after a period of weeks. For acute effects, collection can occur hours after a single dose.
II. Tissue Preparation for In Situ Hybridization
This protocol is adapted for fresh-frozen brain tissue.
-
Anesthesia and Perfusion: Deeply anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital). Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Tissue Dissection: Carefully dissect the brain and/or pituitary gland.
-
Post-fixation: Post-fix the tissues in 4% PFA at 4°C for 12-24 hours.
-
Cryoprotection: Transfer the tissues to a 20% sucrose (B13894) solution in PBS at 4°C until they sink, then transfer to a 30% sucrose solution in PBS at 4°C until they sink.
-
Freezing and Sectioning: Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Cut 10-20 µm thick sections on a cryostat and mount them on positively charged slides (e.g., Superfrost Plus).
-
Storage: Store the slides at -80°C until use.
III. In Situ Hybridization Protocol (RNAscope™ Fluorescent Multiplex Assay)
This protocol provides a general outline for the RNAscope™ assay, a highly sensitive method for ISH. Refer to the manufacturer's specific instructions for the chosen kit (e.g., RNAscope® Multiplex Fluorescent v2 Assay).
Reagents and Equipment:
-
RNAscope™ Multiplex Fluorescent v2 Kit (ACD Bio)
-
Target probes (e.g., for DRD2, Prolactin) and control probes (positive and negative)
-
HybEZ™ Hybridization System (ACD Bio)
-
Hydrophobic barrier pen
-
Ethanol (B145695) series (50%, 70%, 100%)
-
Nuclease-free water
-
DAPI counterstain
-
Fluorescence microscope
Procedure:
-
Baking: Bake slides for 30-60 minutes at 60°C.[7]
-
Post-fixation: Immerse slides in pre-chilled 4% PFA for 15 minutes at 4°C.[7]
-
Dehydration: Dehydrate slides in a series of ethanol washes (50%, 70%, 100%, 100%) for 5 minutes each at room temperature.[7]
-
Hydrogen Peroxide Treatment: Apply RNAscope® Hydrogen Peroxide and incubate for 10 minutes at room temperature.
-
Target Retrieval: Perform target retrieval using RNAscope® Target Retrieval Reagents according to the manufacturer's protocol (typically heating at 98-100°C for 5-15 minutes).
-
Protease Treatment: Apply RNAscope® Protease Plus or Protease IV and incubate for 15-30 minutes at 40°C.
-
Probe Hybridization: Apply the target probe mixture (e.g., DRD2-C1, PRL-C2) and incubate for 2 hours at 40°C in the HybEZ™ oven.
-
Amplification: Perform a series of signal amplification steps (Amp 1, Amp 2, Amp 3) by incubating with the respective reagents for 15-30 minutes each at 40°C.
-
Signal Development: Develop the fluorescent signal by incubating with the appropriate HRP-C# reagent followed by the corresponding Opal™ dye.
-
Counterstaining and Mounting: Counterstain with DAPI and mount with a suitable mounting medium.
IV. Image Acquisition and Quantitative Analysis
-
Image Acquisition: Acquire images using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophores and DAPI.
-
Image Analysis Software: Use image analysis software such as QuPath or ImageJ/Fiji for quantification.[8]
-
Cell Segmentation: Use the DAPI channel to automatically segment individual cells.
-
Signal Quantification: Within each segmented cell, quantify the number of fluorescent spots (representing individual mRNA molecules) for each target probe.
-
Data Expression: Express the data as the average number of spots per cell for each target in the regions of interest (e.g., striatum, nucleus accumbens, pituitary lactotrophs).
-
Statistical Analysis: Compare the mean number of spots per cell between the vehicle control and Cabergoline-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
In situ hybridization is a robust and spatially resolved method to investigate the target engagement of this compound. By quantifying changes in the mRNA expression of its primary target, the dopamine D2 receptor, and downstream effectors like prolactin, researchers can gain valuable insights into the pharmacodynamics of this important therapeutic agent. The provided protocols offer a framework for conducting such studies, which can be adapted to specific research needs in the fields of neuroscience and drug development.
References
- 1. Dopamine D2 receptor gene polymorphisms and response to cabergoline therapy in patients with prolactin-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of dopamine agonist medication on prolactin producing pituitary adenomas. A morphological study including immunocytochemistry, electron microscopy and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation by chronic treatment with cabergoline of dopamine D1 and D2 receptor levels and their expression in the striatum of Parkinsonian-monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor subtype 2 expression profile in nonfunctioning pituitary adenomas and in vivo response to cabergoline therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor expression and function in clinically nonfunctioning pituitary tumors: comparison with the effectiveness of cabergoline treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. v2 RNAscope [protocols.io]
- 8. Quantitative Analysis of Gene Expression in RNAscope-processed Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with Cabergoline Diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), a potent dopamine (B1211576) D2 receptor agonist, is a synthetic ergoline (B1233604) derivative primarily utilized in the management of hyperprolactinemia and Parkinson's disease.[1][2] Its mechanism of action involves the stimulation of D2 receptors, leading to a variety of cellular responses, including the inhibition of prolactin secretion, induction of apoptosis, and alterations in the cell cycle.[1][3] Flow cytometry is a powerful technique for elucidating these cellular effects at a single-cell level, providing quantitative data on apoptosis, cell viability, and cell cycle distribution. These application notes provide detailed protocols for the analysis of cells treated with Cabergoline Diphosphate using flow cytometry.
Data Presentation
The following tables summarize quantitative data on the effects of Cabergoline treatment on apoptosis and cell cycle distribution in various cell lines.
Table 1: Effect of Cabergoline on Apoptosis Induction
| Cell Line | Cabergoline Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) (Mean ± SD) | Reference |
| GH3 (rat pituitary adenoma) | 50 | 48 | 17.17 ± 2.11 | [3] |
| MMQ (rat pituitary adenoma) | 50 | 48 | 22.70 ± 2.63 | [3] |
| Control (GH3) | 0 | 48 | 6.70 ± 1.64 | [3] |
| Control (MMQ) | 0 | 48 | 6.50 ± 1.20 | [3] |
Table 2: Effect of Cabergoline on Cell Cycle Distribution
| Cell Line | Cabergoline Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| K562 (human chronic myelogenous leukemia) | 1 | 24 | 27.6 ± 0.29 | Not specified | 23.1 (approx.) | [4] |
| K562 (human chronic myelogenous leukemia) | 3 | 24 | 28.6 ± 0.86 | Not specified | 20.1 (approx.) | [4] |
| K562 (human chronic myelogenous leukemia) | 10 | 24 | 40.6 ± 1.06 | Not specified | 14.1 (approx.) | [4] |
| Control (K562) | 0 | 24 | 23.0 ± 2.05 | Not specified | 27.1 ± 0.8 | [4] |
Note: The data in Table 2 is derived from a study on fangchinoline (B191232) but is presented here as a representative example of G0/G1 cell cycle arrest data obtained by flow cytometry, as specific tabular data for Cabergoline was not available in the searched literature. Cabergoline has been reported to induce G0/G1 arrest, and a similar trend of an increased G0/G1 population with a concomitant decrease in S and G2/M phases would be expected.
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
Cabergoline exerts its effects primarily through the activation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that can influence cell survival and proliferation through pathways such as the AKT and ERK pathways.[][6][7][8]
Caption: Dopamine D2 receptor signaling cascade initiated by Cabergoline.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing the effects of this compound on cells using flow cytometry involves cell culture, treatment, cell harvesting, staining, and data acquisition.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest (e.g., GH3, MMQ)
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (e.g., DMSO or sterile water) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using a gentle cell scraper or a brief treatment with trypsin-EDTA. Collect the cells in a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use appropriate compensation controls for FITC and PI.
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers and scientists to investigate the cellular effects of this compound using flow cytometry. These methods allow for the quantitative analysis of apoptosis and cell cycle distribution, providing valuable insights into the mechanism of action of this drug and its potential applications in drug development. It is recommended to optimize the protocols, including drug concentrations and incubation times, for each specific cell line and experimental setup.
References
- 1. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of D2 Receptor Activation by Cabergoline Diphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the activation of the dopamine (B1211576) D2 receptor (D2R) by the agonist Cabergoline Diphosphate in a cell-based model. The primary method of analysis is Western blotting, a powerful technique for detecting and quantifying specific proteins in a complex mixture. This document outlines the necessary procedures, from cell culture and treatment to data acquisition and analysis, and includes a summary of expected quantitative results and visual representations of the key biological pathways and experimental steps.
Introduction
Cabergoline is a potent and long-acting dopamine D2 receptor agonist. Its interaction with the D2 receptor initiates a cascade of intracellular signaling events that can be monitored to understand its pharmacological effects. One of the key downstream signaling pathways modulated by D2 receptor activation is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[] Activation of the D2 receptor can lead to the phosphorylation of ERK1/2, making the ratio of phosphorylated ERK (p-ERK) to total ERK a reliable indicator of receptor activation.[][2] Western blotting provides a robust method for quantifying these changes in protein phosphorylation.
Data Presentation
The following table summarizes quantitative data from a representative experiment analyzing the effect of Cabergoline on ERK1/2 phosphorylation in the presence of an oxidative stressor, which is known to activate the ERK pathway. Pre-treatment with Cabergoline is shown to suppress this activation, demonstrating its modulatory effect on the D2 receptor signaling pathway.
| Treatment Group | Normalized p-ERK1/2 Expression (Arbitrary Units) | Fold Change vs. Control |
| Control | 1.00 | 1.00 |
| Hydrogen Peroxide (H₂O₂) | 2.50 | 2.50 |
| Cabergoline + H₂O₂ | 1.25 | 1.25 |
| Cabergoline Alone | 0.95 | 0.95 |
Note: Data are hypothetical and based on trends reported in the literature. Actual results may vary.
Signaling Pathway
Activation of the D2 dopamine receptor by an agonist like Cabergoline initiates a G-protein coupled signaling cascade. The D2 receptor is typically coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[] Additionally, the βγ subunits of the G-protein can activate downstream effectors, including the Ras-Raf-MEK-ERK pathway, resulting in the phosphorylation of ERK.[3] This signaling pathway is crucial for regulating various cellular processes, including gene expression and cell survival.[]
References
Preclinical Efficacy of Cabergoline Diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 receptor agonist, is a synthetic ergoline (B1233604) derivative.[1][2] Its primary mechanism of action involves the stimulation of D2 receptors in the anterior pituitary, leading to a direct and sustained inhibition of prolactin secretion by lactotrophs.[2][3] This property underpins its clinical efficacy in treating hyperprolactinemic disorders, which can be idiopathic or caused by pituitary adenomas.[1][4] Beyond its effects on prolactin, cabergoline's dopaminergic activity is leveraged in the management of Parkinson's disease symptoms.[5] Preclinical studies are crucial for elucidating the full therapeutic potential and mechanisms of cabergoline in various pathological conditions.
These application notes provide detailed protocols for preclinical efficacy studies of cabergoline diphosphate (B83284) in key therapeutic areas: hyperprolactinemia, Parkinson's disease, and pituitary tumors. The methodologies for both in vivo animal models and in vitro cell-based assays are outlined to guide researchers in designing and executing robust preclinical evaluations.
Mechanism of Action: Dopamine D2 Receptor Signaling
Cabergoline exerts its effects by binding with high affinity to dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi/o).[3][6] Upon binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector.[2] The signaling cascade ultimately results in the inhibition of prolactin gene transcription and hormone secretion.[2]
Beyond the canonical cAMP pathway, D2 receptor activation can also modulate other signaling pathways, including the inhibition of phosphoinositide turnover and the modulation of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[3]
Preclinical Efficacy Models
Hyperprolactinemia Model
A widely used and effective model for inducing hyperprolactinemia in rodents involves the chronic administration of estrogens. This leads to lactotroph hyperplasia and the formation of prolactin-secreting pituitary adenomas (prolactinomas).
Experimental Workflow
Protocol: Estrogen-Induced Hyperprolactinemia in Rats
-
Animal Model: Female Fischer 344 rats (8-10 weeks old).
-
Induction of Hyperprolactinemia: Subcutaneously implant a 17β-estradiol pellet (e.g., 10 mg, 60-day release).
-
Confirmation: After 4-6 weeks, collect blood samples via tail vein to confirm elevated serum prolactin levels using an ELISA kit.
-
Treatment Groups:
-
Vehicle control (e.g., sterile water or 0.9% saline).
-
Cabergoline Diphosphate (e.g., 0.1, 0.5, 1.0 mg/kg).
-
-
Drug Administration: Administer treatments orally (gavage) twice weekly for 4-8 weeks.
-
Efficacy Endpoints:
-
Primary: Serum prolactin levels (measured weekly).
-
Secondary: Pituitary gland weight at necropsy, histopathological analysis of pituitary tissue for adenoma size and cell proliferation (e.g., Ki-67 staining).
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Route | Frequency | Prolactin Level Reduction (%) | Pituitary Weight Reduction (%) |
| Vehicle | - | Oral | Twice Weekly | 0 | 0 |
| Cabergoline | 0.6 | Oral | Every 3 days | ~90%[9] | Significant[10] |
| Cabergoline | 1.0 | Oral | Twice Weekly | Up to 95%[11] | Significant[10] |
Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a classic and reliable method for inducing parkinsonian motor deficits by selectively degenerating dopaminergic neurons in the nigrostriatal pathway.
Experimental Workflow
Protocol: 6-OHDA-Induced Parkinsonism in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).
-
6-OHDA Lesion:
-
Lesion Confirmation: Two to three weeks post-surgery, administer apomorphine (B128758) (0.5 mg/kg, s.c.) and record contralateral rotations for 30-60 minutes. A stable rotation rate (e.g., >5 rotations/minute) indicates a successful lesion.
-
Treatment Groups:
-
Vehicle control.
-
This compound (e.g., 0.5, 1.0, 2.0 mg/kg).
-
-
Drug Administration: Administer treatments daily via subcutaneous injection or oral gavage for 2-4 weeks.
-
Efficacy Endpoints:
-
Primary: Reduction in apomorphine- or amphetamine-induced contralateral rotations.[12][13]
-
Secondary: Improvement in forelimb use asymmetry (Cylinder Test), motor coordination (Rotarod Test), and preservation of dopaminergic neurons (Tyrosine Hydroxylase immunohistochemistry in the substantia nigra).
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Route | Frequency | Reduction in Apomorphine-Induced Rotations (%) | Improvement in Motor Function (UPDRS score change) |
| Vehicle | - | s.c. | Daily | 0 | No significant change |
| Cabergoline | 1.0 | s.c. | Daily | Significant reduction[4] | -12.6 (monotherapy)[14] |
| Cabergoline | up to 20 | Oral | Daily | Not specified | Significant improvement[15] |
Pituitary Tumor Model
Xenograft models using human or rat pituitary tumor cell lines implanted into immunodeficient mice are valuable for assessing the direct anti-tumor effects of cabergoline.
Experimental Workflow
Protocol: Pituitary Tumor Xenograft in Nude Mice
-
Cell Lines: Rat pituitary tumor cells (GH3, MMQ) or human pituitary adenoma cells.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cultured tumor cells and resuspend in a sterile vehicle (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[16]
-
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Once tumors reach a volume of 100-150 mm³, randomize mice into:
-
Vehicle control.
-
This compound (e.g., 0.5, 1.0, 2.0 mg/kg).
-
-
Drug Administration: Administer treatments intraperitoneally or subcutaneously 3-5 times per week for 3-4 weeks.
-
Efficacy Endpoints:
-
Primary: Inhibition of tumor growth (tumor volume).
-
Secondary: Final tumor weight, analysis of cell proliferation (Ki-67) and apoptosis (TUNEL assay) in tumor tissue.
-
Quantitative Data Summary
| Cell Line | Treatment Group | Dose (mg/kg) | Route | Frequency | Tumor Volume Reduction (%) |
| GH3 | Vehicle | - | i.p. | 5x/week | 0 |
| GH3 | Cabergoline | 0.5 | i.p. | Every 2 days | ~67% (with Chloroquine)[4][17] |
| MMQ | Cabergoline | 50 µM (in vitro) | - | - | 46.2% (viability)[18] |
| Human NFPA | Cabergoline | 2 mg/week (clinical) | Oral | Weekly | 25-31.6%[8][19] |
In Vitro Efficacy Protocols
Cell Viability Assay
This assay determines the effect of cabergoline on the proliferation and viability of pituitary tumor cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed pituitary tumor cells (e.g., GH3, MMQ) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[20][21]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
cAMP Measurement Assay
This assay directly measures the functional consequence of D2 receptor activation by cabergoline.
Protocol: cAMP Competitive ELISA
-
Cell Seeding: Seed cells expressing dopamine D2 receptors (e.g., CHO-D2, GH3, MMQ) in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treatment: Add various concentrations of this compound, followed by a stimulator of adenylyl cyclase (e.g., 10 µM Forskolin).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.
-
cAMP Measurement: Perform the competitive ELISA as per the kit's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for cabergoline's inhibition of forskolin-stimulated cAMP production.
Formulation of this compound for Preclinical Studies
Cabergoline is poorly soluble in water.[22] For oral administration in rodents, it can be formulated as a suspension in a vehicle such as sterile water, 0.5% methylcellulose, or peanut oil.[17][23][24] For parenteral (subcutaneous or intraperitoneal) administration, it can be dissolved in a vehicle such as a mixture of DMSO and Cremophor EL, further diluted in saline.[25] It is crucial to ensure the stability and homogeneity of the formulation.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. The described in vivo and in vitro models are well-established and provide robust platforms to assess the efficacy of cabergoline in hyperprolactinemia, Parkinson's disease, and pituitary tumors. Careful adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of cabergoline's therapeutic potential and its underlying mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMQ Cells [cytion.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 7. Reproductive toxicity of cabergoline in mice, rats, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term treatment with cabergoline can lead to tumor shrinkage in patients with nonfunctioning pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of cabergoline on the development of estrogen-induced prolactin-secreting adenomas of the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent suppression of serum prolactin by cabergoline in hyperprolactinaemia: a placebo controlled, double blind, multicentre study. European Multicentre Cabergoline Dose-finding Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 13. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Useful Numbers for Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US20020123503A1 - Cabergoline pharmaceutical compositions and methods of use thereof - Google Patents [patents.google.com]
- 20. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 21. cdn.stemcell.com [cdn.stemcell.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Cabergoline – Rat Guide [ratguide.com]
- 24. Effects of cabergoline and dimethylcabergoline on the sexual behavior of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Dose-Response Analysis of Cabergoline Diphosphate
Introduction
Cabergoline (B1668192) is a synthetic ergoline (B1233604) derivative renowned for its potent, selective, and long-acting agonist activity at the dopamine (B1211576) D2 receptor (D2R).[1][2] As a D2R agonist, it is clinically utilized in the management of hyperprolactinemic disorders and Parkinson's disease.[3] The primary mechanism of action involves the activation of D2 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway.[1][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Furthermore, D2R activation can modulate other signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, which is pivotal in neuroprotection and cell regulation.[5]
Generating a precise in vitro dose-response curve is fundamental to characterizing the pharmacological profile of Cabergoline Diphosphate. This process allows researchers to quantify key parameters such as the half-maximal effective concentration (EC50), which defines the drug's potency, and the maximum effect (Emax), indicating its efficacy. These application notes provide detailed protocols for assessing Cabergoline's effect on two critical downstream signaling events: cAMP inhibition and ERK1/2 phosphorylation.
Signaling Pathways of Cabergoline at the D2 Receptor
Cabergoline binding to the dopamine D2 receptor initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its activation primarily inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. A secondary pathway involves the modulation of the MAPK/ERK signaling cascade. The diagram below illustrates these key pathways.
General Experimental Workflow
The process of generating a dose-response curve follows a standardized workflow, from initial cell culture to final data analysis and interpretation. This ensures reproducibility and accuracy in determining the pharmacological parameters of this compound.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol details the measurement of Cabergoline's ability to inhibit adenylyl cyclase activity, a direct functional readout of D2R activation. The assay measures the decrease in cAMP levels following stimulation with forskolin (B1673556), a potent adenylyl cyclase activator.[4][6]
1. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform).
-
Culture Medium: F-12K or DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).
-
This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Forskolin (FSK): Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: HTRF (Cisbio) or AlphaScreen (PerkinElmer) cAMP assay kit.[6][7]
-
Plate: White, opaque 384-well microplate.
-
Plate Reader: Compatible with HTRF or AlphaScreen detection.
2. Cell Culture and Plating
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed cells into a 384-well plate at a pre-optimized density (e.g., 2,000-8,000 cells/well) in 10 µL of medium.[4]
-
Incubate the plate at 37°C, 5% CO2 overnight.
3. Assay Procedure
-
Drug Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would span from 1 pM to 10 µM.
-
Forskolin Preparation: Prepare a working solution of forskolin in assay buffer at a concentration that yields approximately 80% of its maximal cAMP stimulation (EC80), as determined in a preliminary experiment (typically 1-10 µM).[4]
-
Cell Stimulation:
-
Add 5 µL of the Cabergoline serial dilutions to the appropriate wells.
-
Add 5 µL of assay buffer (for control wells) or a D2R antagonist (for specificity control).
-
Immediately add 5 µL of the forskolin working solution to all wells except the basal control (which receives 5 µL of assay buffer instead).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-cAMP followed by anti-cAMP cryptate).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the signal on a compatible plate reader.
4. Data Analysis
-
Calculate the response for each well (e.g., HTRF ratio).
-
Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from a saturating concentration of Cabergoline as 0%.
-
Plot the normalized response (%) against the logarithm of Cabergoline concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
Protocol 2: In Vitro ERK1/2 Phosphorylation Assay
This protocol assesses Cabergoline's effect on the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 (p-ERK1/2). This can serve as an alternative or complementary readout for D2R activation.[8][9][10]
1. Materials and Reagents
-
Cell Line: As described in Protocol 1.
-
Culture Medium: As described in Protocol 1.
-
Starvation Medium: Serum-free culture medium.
-
This compound: Stock solution (10 mM in DMSO).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Detection System:
-
For Western Blot: Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, ECL substrate.
-
For Plate-Based Assay: Phospho-ERK1/2 ELISA or HTRF kit.
-
-
Protein Assay: BCA or Bradford protein assay kit.
2. Cell Culture and Starvation
-
Seed cells in a 12-well or 24-well plate and grow to 80-90% confluency.
-
Aspirate the culture medium and wash once with PBS.
-
Add starvation medium and incubate for 4-12 hours to reduce basal phosphorylation levels.
3. Assay Procedure
-
Drug Preparation: Prepare serial dilutions of this compound in starvation medium.
-
Cell Treatment: Replace the starvation medium with the drug dilutions and incubate at 37°C. The optimal incubation time should be determined via a time-course experiment (typically 5-30 minutes).
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cell lysate and transfer to a microcentrifuge tube.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
4. Detection and Analysis
-
Western Blot:
-
Normalize lysate volumes to equal protein amounts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-p-ERK1/2 antibody, followed by an HRP-secondary antibody.
-
Detect signal using an ECL substrate.
-
Strip and re-probe the membrane with an anti-total-ERK1/2 antibody for loading control.
-
Quantify band intensities using densitometry software.
-
-
Plate-Based Assay: Follow the manufacturer's protocol for the specific p-ERK1/2 assay kit.
-
Data Analysis:
-
Calculate the ratio of p-ERK to total-ERK for each sample.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of Cabergoline concentration and fit to a sigmoidal curve to determine the EC50.
-
Data Presentation
Quantitative data should be organized into clear, concise tables for straightforward interpretation and comparison.
Table 1: Recommended Concentration Range for this compound
| Parameter | Value | Justification |
|---|---|---|
| Stock Solution | 10 mM in DMSO | Standard concentration for solubility and serial dilution. |
| Final Assay Range | 1 pM - 10 µM | Wide range to capture the full dose-response curve. |
| Number of Points | 10-12 (log dilutions) | Sufficient to accurately define the sigmoidal curve. |
| Vehicle Control | 0.1% DMSO (final) | To account for any solvent effects. |
Table 2: Example Data - cAMP Inhibition by Cabergoline
| Cabergoline [M] | Log [M] | % Inhibition (Normalized) |
|---|---|---|
| 1.00E-12 | -12.0 | 2.5 |
| 1.00E-11 | -11.0 | 5.1 |
| 1.00E-10 | -10.0 | 15.8 |
| 3.16E-10 | -9.5 | 30.2 |
| 1.00E-09 | -9.0 | 51.5 |
| 3.16E-09 | -8.5 | 75.6 |
| 1.00E-08 | -8.0 | 90.1 |
| 1.00E-07 | -7.0 | 98.2 |
| 1.00E-06 | -6.0 | 99.5 |
Table 3: Example Data - ERK1/2 Phosphorylation by Cabergoline
| Cabergoline [M] | Log [M] | p-ERK/Total ERK Ratio (Fold Change) |
|---|---|---|
| 1.00E-11 | -11.0 | 1.1 |
| 1.00E-10 | -10.0 | 1.4 |
| 1.00E-09 | -9.0 | 2.5 |
| 1.00E-08 | -8.0 | 4.8 |
| 3.16E-08 | -7.5 | 7.2 |
| 1.00E-07 | -7.0 | 8.9 |
| 3.16E-07 | -6.5 | 9.8 |
| 1.00E-06 | -6.0 | 10.1 |
Table 4: Summary of Pharmacological Parameters
| Assay | Parameter | Result |
|---|---|---|
| cAMP Inhibition | EC50 (Potency) | ~1.0 nM |
| Emax (Efficacy) | ~100% Inhibition | |
| p-ERK1/2 Activation | EC50 (Potency) | ~10.0 nM |
| | Emax (Efficacy) | ~10-fold increase |
References
- 1. droracle.ai [droracle.ai]
- 2. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cabergoline Diphosphate Insolubility in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Cabergoline Diphosphate (B83284) solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Cabergoline Diphosphate and why is its solubility a concern in cell culture experiments?
Cabergoline is a potent dopamine (B1211576) D2 receptor agonist. As the diphosphate salt, it is intended to have improved aqueous solubility compared to its base form, which is practically insoluble in water.[1] However, achieving and maintaining its solubility in complex solutions like cell culture media can be challenging. Insolubility can lead to the formation of precipitates, which can cause inconsistent drug exposure to cells, inaccurate experimental results, and potential cytotoxicity.[2]
Q2: I've observed a precipitate after adding my this compound solution to the cell culture medium. What are the likely causes?
Precipitation of compounds in cell culture media can be attributed to several factors:
-
"Crashing out" of the compound: This occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble.[3]
-
High final concentration: The concentration of this compound in the media may exceed its solubility limit.[3]
-
Interactions with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Phosphate salts can interact with divalent cations like calcium and magnesium present in the media, leading to the formation of insoluble precipitates.[2]
-
pH shifts: The pH of the media can influence the ionization state and, consequently, the solubility of the compound.
-
Temperature fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of its components.
Q3: What is the recommended solvent for preparing a stock solution of Cabergoline?
For research purposes, Cabergoline is most commonly dissolved in an organic solvent to create a concentrated stock solution.
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| DMF | Soluble | [1] |
| 0.1 N HCl | Slightly soluble | [1] |
| Water | Practically insoluble | [1] |
For cell culture applications, DMSO is the most frequently used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[3][4] It is crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to avoid cellular toxicity.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation.
Issue 2: Delayed Precipitation After Incubation
Symptom: The media appears clear initially, but a precipitate forms after a period of incubation (hours to days).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Cabergoline may degrade over time in the culture medium, and the degradation products may be less soluble. | Check the stability of Cabergoline in your specific media conditions. Consider refreshing the media with a freshly prepared drug solution at regular intervals for long-term experiments. |
| Interaction with Cellular Metabolites | Changes in the media composition due to cellular metabolism (e.g., pH shifts) can reduce the solubility of the compound. | Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. Monitor the pH of the culture medium over time. |
| Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane.[2] |
Experimental Protocols
Protocol 1: Preparation of a Cabergoline Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Cabergoline in DMSO.
-
Weighing: Accurately weigh a suitable amount of Cabergoline powder. For a 10 mM stock solution, this would be 4.516 mg for 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the Cabergoline powder in a sterile tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[6]
-
Sterilization: While DMSO itself is generally considered sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of Cabergoline Stock Solution into Cell Culture Media
This protocol outlines the steps to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.
Caption: Step-wise dilution workflow.
-
Pre-warm Media: Warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the Cabergoline stock solution in a small volume of the pre-warmed medium. For example, dilute a 10 mM stock 1:100 to make a 100 µM solution.
-
Final Dilution: Add the intermediate dilution (or a very small volume of the high-concentration stock) to the final volume of pre-warmed cell culture medium while gently mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is below 0.1% to avoid toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Signaling Pathway Context
Cabergoline primarily acts as a dopamine D2 receptor agonist. Its effects on pituitary cells, a common application in research, involve the inhibition of prolactin secretion and the induction of apoptosis and autophagy.
Caption: Simplified Cabergoline signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Cabergoline Diphosphate Dosage for In Vivo Studies
Welcome to the technical support center for the use of Cabergoline (B1668192) Diphosphate (B83284) in in vivo research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cabergoline?
A1: Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1][2] Its primary mechanism involves the direct stimulation of D2 receptors on pituitary lactotrophs, which inhibits the synthesis and secretion of prolactin.[1][3][4] It has a high affinity for D2 receptors and a lower affinity for dopamine D1, α1- and α2-adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.[2][5]
Q2: How should I prepare Cabergoline Diphosphate for in vivo administration?
A2: Cabergoline is practically insoluble in water and slightly soluble in 0.1N hydrochloric acid.[4][6][7] For oral gavage, it is commonly dissolved in a lipid-based vehicle such as peanut oil or sunflower seed oil.[8][9] It is recommended to compound the drug in a lipid-based solution as it can be unstable in aqueous suspensions.[5]
Q3: What are the recommended routes of administration for cabergoline in animal models?
A3: The most common routes of administration for cabergoline in in vivo studies are oral gavage and subcutaneous (s.c.) injection.[8][10][11] Intranasal administration has also been explored in rats for direct brain delivery.[12]
Q4: What is the recommended starting dose for cabergoline in rats and mice?
A4: The starting dose of cabergoline can vary significantly depending on the animal model and the research objective. For prolactin inhibition in rats, doses as low as 10-20 µg/kg/day have been shown to be effective.[8] In studies on pituitary tumors in rats, a dose of 0.6 mg/kg administered orally every third day has been used.[10] For fertility studies in female rats, very low doses of 0.5-2 µg/kg/day were used.[13] In mice, doses up to 8 mg/kg/day have been used in developmental toxicity studies without teratogenic effects.[13] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.
Q5: How frequently should I administer cabergoline?
A5: Cabergoline has a long elimination half-life, approximately 60 hours in rats, allowing for less frequent dosing.[5] Dosing schedules can range from daily to every third day, depending on the desired effect and the specific model.[5][10] For example, in a study on pituitary tumors in rats, cabergoline was administered every third day.[10]
Troubleshooting Guide
Problem: I am not observing the expected level of prolactin suppression.
-
Solution 1: Verify Dosage and Preparation. Double-check your calculations for the dosage and ensure that the this compound is fully dissolved in the vehicle. Inconsistent suspension can lead to inaccurate dosing.
-
Solution 2: Adjust the Dose. The effective dose can vary between different strains and individual animals. Consider performing a dose-response study to determine the optimal dose for your model.
-
Solution 3: Check Administration Technique. For oral gavage, ensure the proper technique is used to deliver the full dose to the stomach.[14] For subcutaneous injections, ensure the injection is administered correctly to allow for proper absorption.
Problem: I am observing adverse effects in my animals, such as weight loss or reduced food intake.
-
Solution 1: Reduce the Dose. Adverse effects are often dose-dependent.[13] Try reducing the dose to the lowest effective level.
-
Solution 2: Monitor Animals Closely. Regularly monitor the animals for any signs of distress. Ensure they have easy access to food and water.
-
Solution 3: Consider the Vehicle. While uncommon, the vehicle itself could cause some irritation. Ensure the vehicle is of high quality and appropriate for the chosen route of administration.
Problem: I am having difficulty dissolving the this compound.
-
Solution 1: Use an Appropriate Solvent. As cabergoline is practically insoluble in water, use a suitable organic solvent or a lipid-based vehicle like peanut oil.[6][8][9] Gentle warming and vortexing may aid in dissolution.
-
Solution 2: Sonication. Sonication can be used to help dissolve the compound, but be cautious of potential degradation from excessive heat.
Data Presentation
Table 1: Reported In Vivo Dosages of Cabergoline in Rodent Models
| Species | Application | Dosage | Route of Administration | Reference |
| Rat | Fertility Study (Female) | 0.5, 1, and 2 µg/kg/day | Oral | [13] |
| Rat | Developmental Toxicity | 6.25, 12.5, and 25 µg/kg/day | Oral | [13] |
| Rat | Pituitary Tumor Inhibition | 0.6 mg/kg, every third day | Oral | [10] |
| Rat | Pregnancy Termination | 10-30 µg/kg/day | Subcutaneous | [8] |
| Rat | Prolactin Inhibition | 50 and 100 µg/kg, daily for 3 days | Oral Gavage | [9] |
| Mouse | Developmental Toxicity | 500, 2000, and 8000 µg/kg/day | Oral | [13] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Cabergoline in Rats
Materials:
-
This compound powder
-
Peanut oil (or other suitable lipid-based vehicle)
-
Analytical balance
-
Vortex mixer
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of cabergoline powder accurately.
-
Add the powder to a sterile tube.
-
Add the appropriate volume of peanut oil to the tube.
-
Vortex the mixture thoroughly until the cabergoline is completely dissolved. Gentle warming may be applied if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).[14]
-
Attach the gavage needle to a syringe filled with the dosing solution.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.[14]
-
Observe the animal for any signs of distress during and after the procedure.
-
Visualizations
Signaling Pathways
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DailyMed - CABERGOLINE tablet [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Cabergoline – Rat Guide [ratguide.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo investigation of luteal function in dogs: effects of cabergoline, a dopamine agonist, and prolactin on progesterone secretion during mid-pregnancy and -diestrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reproductive toxicity of cabergoline in mice, rats, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.sdsu.edu [research.sdsu.edu]
Common issues with Cabergoline Diphosphate stability in experiments
Welcome to the Technical Support Center for Cabergoline (B1668192) Diphosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cabergoline?
A1: Cabergoline is susceptible to two main degradation pathways:
-
Hydrolysis: The urea (B33335) moiety and the amide group in Cabergoline's structure are sensitive to hydrolysis. This process is accelerated in both acidic and basic conditions, leading to the cleavage of these functional groups.[1][2][3][4]
-
Oxidation: The alkene bond within the ergoline (B1233604) ring system and the N-allyl nitrogen are prone to oxidation.[1][5] This can result in the formation of mono-oxygenated products like Cabergoline N-oxide.[1][5]
Q2: What are the key factors that influence the stability of Cabergoline in experimental settings?
A2: Several factors can significantly impact the stability of Cabergoline:
-
pH: Cabergoline is highly sensitive to pH. It degrades in both acidic and alkaline conditions.[2][4][6] The rate of decomposition increases with increasing pH.[7]
-
Light: Exposure to UV light can induce photolytic degradation.[1][2] Studies have shown degradation when the powdered form is exposed to UV light at 254 nm.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.[1][2][5][6]
-
Temperature: While some studies suggest Cabergoline is relatively stable against thermal degradation under dry heat conditions, long-term storage recommendations are typically at -20°C for maximum stability.[3][4][8] Short-term storage at room temperature is possible.[8]
-
Humidity: Cabergoline is particularly unstable in the presence of moisture, which can facilitate hydrolytic degradation.[9][10][11]
Q3: My Cabergoline solution appears cloudy or has precipitated. What could be the cause?
A3: Cabergoline is insoluble in water and very slightly soluble in n-hexane.[12] It is, however, soluble in ethyl alcohol, chloroform, and N,N-dimethylformamide (DMF).[12] Cloudiness or precipitation in aqueous solutions is likely due to its low water solubility. Ensure you are using an appropriate solvent system. For aqueous-based experiments, consider using a co-solvent or a different salt form if available.
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of a Cabergoline sample. What might they be?
A4: Unexpected peaks are likely degradation products. Depending on the experimental conditions, these could be:
-
Hydrolytic Degradants: Products resulting from the cleavage of the urea or amide groups. One identified breakdown product is the carboxylic acid formed by hydrolysis of the acylurea bond.[7]
-
Oxidative Degradants: Mono-oxygenated products such as Cabergoline N-oxide are common.[1][5]
-
Photolytic Degradants: If the sample was exposed to light, you might be observing products of photodecomposition.
To identify these peaks, it is recommended to perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, and light) and compare the resulting chromatograms with your sample.
Troubleshooting Guides
Issue 1: Rapid Loss of Cabergoline Potency in Solution
If you are experiencing a faster-than-expected decrease in the concentration of your Cabergoline solution, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent pH | Verify the pH of your solvent system. Cabergoline is more stable in acidic solutions (e.g., 1% acetic acid solution) and degrades as the pH increases. |
| Exposure to Light | Protect your solutions from light by using amber vials or covering them with aluminum foil. Prepare solutions under low-light conditions if possible. |
| Presence of Oxidizing Agents | Ensure your solvents and reagents are free from peroxides and other oxidizing contaminants. Consider degassing your solvents. |
| Elevated Storage Temperature | Store stock solutions and working solutions at recommended temperatures. For long-term stability, -20°C is advised. |
Issue 2: Inconsistent Results in Stability Studies
For researchers conducting formal stability studies, inconsistency can be a major hurdle.
| Potential Cause | Troubleshooting Steps |
| Variable Storage Conditions | Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity. |
| Inadequate Analytical Method | Use a validated, stability-indicating analytical method that can separate Cabergoline from its degradation products. HPLC and HPTLC are commonly used for this purpose.[2][3] |
| Sample Preparation Variability | Standardize your sample preparation procedure. Ensure consistent dilution schemes and solvent handling. |
| Packaging Issues | For solid dosage forms, the packaging material is crucial. Aluminum-based packaging and the inclusion of desiccants can protect against humidity.[9] |
Quantitative Data Summary
The following table summarizes the degradation of Cabergoline under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | Significant | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | 80°C | Significant | [2] |
| Oxidative Degradation | 3% H₂O₂ | 24 h | Room Temp | Significant | [2][3] |
| Photolytic Degradation | UV Light (254 nm) | 48 h | N/A | Degradation Observed | [1] |
| Thermal Degradation | Dry Heat | 48 h | 80°C | Minimal/No Degradation | [3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cabergoline
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Cabergoline in methanol (B129727) at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.[2]
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M NaOH.
-
Heat the solution at 80°C for 24 hours.[2]
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose the powdered drug to UV light at 254 nm for 48 hours.[1]
-
Dissolve the exposed powder in the mobile phase to achieve the desired concentration.
-
-
Thermal Degradation:
-
Keep the powdered drug in an oven at 80°C for 48 hours.[3]
-
Dissolve the powder in the mobile phase.
-
-
Analysis: Analyze all samples using a suitable stability-indicating method (e.g., HPLC, HPTLC) and compare them to an untreated control sample.
Protocol 2: Stability-Indicating HPTLC Method for Cabergoline
This is an example of a validated HPTLC method for the quantification of Cabergoline in the presence of its degradation products.[2]
-
Stationary Phase: TLC aluminum plates pre-coated with silica (B1680970) gel 60 GF254.[2]
-
Mobile Phase: Chloroform: Methanol: Ammonia (25%) (80:20:1, v/v/v).[2]
-
Sample Preparation: Dissolve the sample in methanol to obtain a concentration of 200 µg/mL.[2]
-
Application: Apply the sample as bands on the HPTLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Detection: Scan the plate at 280 nm.[2]
-
Result: The Rf value for Cabergoline is approximately 0.65.[2]
Visualizations
Caption: Degradation Pathways of Cabergoline.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Inconsistent Stability Results.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprs.com [ijprs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. JP2007131542A - Stabilized solid cabergoline preparation - Google Patents [patents.google.com]
- 11. US20020123503A1 - Cabergoline pharmaceutical compositions and methods of use thereof - Google Patents [patents.google.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Preventing degradation of Cabergoline Diphosphate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cabergoline (B1668192) Diphosphate (B83284) in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Cabergoline Diphosphate solutions in an experimental setting.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Aqueous Solution Over Time | Hydrolysis: Cabergoline contains urea (B33335) and amide groups that are susceptible to hydrolysis, especially in neutral to alkaline conditions. The rate of decomposition increases with increasing pH.[1] | Maintain a slightly acidic pH for aqueous solutions. Consider using a buffer system in the pH range of 4.0-5.0. For example, a 1% acetic acid solution has been shown to stabilize cabergoline for up to 28 days when refrigerated.[1] |
| Discoloration (Yellowing) of Solution | Photodegradation: Cabergoline is known to be sensitive to light, which can cause it to degrade and change color.[2] | Always prepare and store Cabergoline solutions in light-resistant containers, such as amber vials or by wrapping clear containers in aluminum foil. Minimize exposure to ambient light during experiments. The USP-NF monograph recommends protecting solutions from light. |
| Precipitation or Cloudiness in Solution | Poor Solubility: Cabergoline is practically insoluble in water. Using an inappropriate solvent or buffer can lead to precipitation. | For stock solutions, use organic solvents such as ethanol, methanol, chloroform, or N,N-dimethylformamide (DMF) where Cabergoline is soluble.[1] For aqueous experimental solutions, ensure the final concentration of the organic solvent from the stock solution is compatible with your system and does not cause precipitation. |
| Inconsistent Experimental Results | Oxidative Degradation: The alkene bond in the Cabergoline structure is susceptible to oxidation, which can lead to the formation of degradation products like Cabergoline N-oxide.[3] | While specific guidelines for antioxidants with Cabergoline are not extensively documented, consider degassing aqueous buffers to remove dissolved oxygen. Although not directly proven to prevent degradation in solution, Cabergoline has been shown to act synergistically with Vitamin E to inhibit lipid peroxidation, suggesting a potential for antioxidant interactions. |
| Degradation After Freeze-Thaw Cycles | Physical Instability: Repeated freezing and thawing can affect the stability of the compound in some solutions. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Studies have shown that Cabergoline in plasma is stable for at least three freeze-thaw cycles when stored at -70°C.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Cabergoline is soluble in ethyl alcohol, chloroform, and N,N-dimethylformamide (DMF).[1] Methanol is also commonly used for preparing stock solutions.[4] For cell culture experiments, high-purity DMSO is a common choice for initial stock solutions, which are then further diluted in culture media. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.
Q2: At what pH is a Cabergoline solution most stable?
A2: Cabergoline is more stable in acidic conditions. The rate of decomposition due to hydrolysis increases as the pH rises.[1] For in vitro studies using aqueous buffers, it is advisable to maintain a pH between 4.0 and 5.0.
Q3: How should I store my this compound solutions?
A3: For long-term storage, stock solutions prepared in organic solvents should be stored at -20°C to -80°C in tightly sealed, light-resistant containers. One study indicated stability in plasma for nearly 130 days at -86°C.[4] For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended. Always protect solutions from light.
Q4: Is Cabergoline sensitive to temperature?
A4: While Cabergoline is sensitive to various stress conditions, it is relatively stable against thermal degradation compared to hydrolysis and oxidation.[5] However, for long-term stability of solutions, storage at low temperatures (-20°C or below) is recommended.
Q5: Can I use antioxidants to prevent the degradation of Cabergoline in my experiments?
A5: While Cabergoline itself has antioxidant properties and can scavenge free radicals, there is limited direct research on the use of common antioxidants to prevent its degradation in solution. However, given its susceptibility to oxidation, using degassed buffers and minimizing exposure to air can be beneficial. One study has shown a synergistic antioxidant effect with vitamin E in inhibiting lipid peroxidation.
Data Presentation
The following table summarizes the results of forced degradation studies on Cabergoline, providing insight into its stability under various stress conditions.
| Condition | Time (hours) | Recovery (%) | Degradation Products' Retention Times (min) |
| Acid Hydrolysis (1 M HCl, 80°C) | 2 | 80.20 | 2.1, 2.5, 3.2, 4.5 |
| Neutral Hydrolysis (Water, 80°C) | 5 | 88.50 | 2.1, 2.5, 3.2, 4.5 |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C) | 1 | 98.24 | 2.1, 2.5, 3.2, 4.5 |
| Chemical Oxidation (30% H₂O₂, 80°C) | 1 | 0.00 | Not Applicable |
| Thermal Stress (105°C) | 5 | 99.12 | - |
| Photochemical Degradation (UV light) | 5 | 98.75 | - |
Data adapted from a stability-indicating HPLC method study.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mM solution, this will be approximately 6.65 mg per mL of DMSO (assuming the diphosphate salt form).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is not temperature-sensitive.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or glass vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study of a Cabergoline solution.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Purified water
-
pH meter
-
Heating block or water bath
-
UV light chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the Cabergoline solution and 1 M HCl. Incubate at 80°C for a specified time (e.g., 2 hours). Neutralize with NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the Cabergoline solution and 1 M NaOH. Incubate at 80°C for a specified time (e.g., 1 hour). Neutralize with HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the Cabergoline solution and 30% H₂O₂. Incubate at room temperature or 80°C for a specified time (e.g., 1 hour).
-
Thermal Degradation: Place the Cabergoline solution in a heating block at a high temperature (e.g., 105°C) for a specified time (e.g., 5 hours).
-
Photodegradation: Expose the Cabergoline solution to a UV light source for a specified duration (e.g., 5 hours), alongside a control sample protected from light.
-
Analysis: Analyze all samples (including an untreated control) by a validated stability-indicating HPLC method to determine the percentage of remaining Cabergoline and to observe the formation of degradation products.
Visualizations
Caption: Experimental workflow for preparing and handling Cabergoline solutions to minimize degradation.
Caption: Signaling pathway of Cabergoline via the Dopamine D2 receptor to inhibit prolactin secretion.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Cabergoline Experiments: A Technical Guide to Mitigating Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to avoiding off-target effects in experiments involving Cabergoline (B1668192) Diphosphate. Through a series of troubleshooting guides and frequently asked questions, this resource aims to enhance the precision and reliability of your research.
Cabergoline is a potent dopamine (B1211576) D2 receptor agonist, but its utility can be compromised by interactions with other receptors, most notably the serotonin (B10506) 5-HT2B receptor, leading to unintended biological responses.[1] This guide offers detailed methodologies and strategies to help you design and execute experiments that specifically isolate and study the on-target effects of cabergoline.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems that may arise during your experiments with cabergoline.
| Problem | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected apoptosis. | Cabergoline concentration is too high, leading to off-target effects, particularly 5-HT2B receptor activation which has been linked to cellular stress. | 1. Conduct a dose-response curve: Determine the optimal concentration of cabergoline that elicits the desired D2 receptor-mediated effect with minimal cytotoxicity. Start with a low concentration (e.g., 1 nM) and titrate up. 2. Perform a cell viability assay: Use assays like MTT or Trypan Blue exclusion to quantify cell death at different cabergoline concentrations. 3. Include a 5-HT2B antagonist: Co-incubate cells with a selective 5-HT2B receptor antagonist, such as PRX-08066, to block this off-target pathway and observe if toxicity is reduced.[2] |
| Inconsistent or variable results between experimental repeats. | 1. Cell line instability or high passage number: Cells may lose or alter receptor expression over time. 2. Inconsistent experimental conditions: Minor variations in incubation times, reagent concentrations, or cell densities can lead to significant differences in results. | 1. Use low-passage cells: Ensure your cell line is within a validated passage number range. 2. Standardize protocols: Maintain strict adherence to your established protocols for cell seeding density, treatment duration, and reagent preparation. 3. Implement control wells: Include untreated control, vehicle control, and positive control wells in every plate to monitor for plate-to-plate variability. |
| Activation of unintended signaling pathways (e.g., Gq/11 pathway). | Off-target activation of the 5-HT2B receptor, which couples to the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[3] | 1. Measure Gq/11 pathway activation: Use specific assays like an IP-One assay to measure inositol (B14025) monophosphate (IP1) accumulation or a calcium mobilization assay to detect changes in intracellular calcium levels. 2. Titrate cabergoline concentration: Determine the EC50 of cabergoline for 5-HT2B activation in your cell system and work at concentrations below this value where possible. 3. Employ a 5-HT2B antagonist: Use a selective antagonist to confirm that the observed Gq/11 activation is indeed mediated by the 5-HT2B receptor. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for cabergoline?
A1: The primary on-target receptor for cabergoline is the dopamine D2 receptor, for which it has a high affinity.[4][5] The most significant off-target receptor is the serotonin 5-HT2B receptor, where cabergoline acts as a potent agonist.[1][6] This off-target activity is responsible for several of the clinically observed side effects, such as cardiac valvulopathy.[6] Cabergoline also has a lower affinity for other dopamine and serotonin receptor subtypes.[5][7]
Q2: What is a safe concentration range for in vitro experiments to minimize 5-HT2B activation?
A2: Based on binding affinity data, the Ki of cabergoline for the 5-HT2B receptor is approximately 1.2-1.4 nM, with an EC50 for functional activation around 13 nM.[1] To minimize off-target 5-HT2B effects, it is advisable to use the lowest effective concentration that still provides a robust D2 receptor-mediated response. Ideally, this would be in the low nanomolar range (e.g., 1-10 nM). However, the optimal concentration will be cell-type and assay-dependent, so a careful dose-response study is essential.
Q3: What are the essential control experiments to include when working with cabergoline?
A3: To ensure the specificity of your results, the following controls are recommended:
-
Vehicle Control: To control for the effects of the solvent used to dissolve cabergoline.
-
Positive Control: A known D2 receptor agonist to confirm that the D2 signaling pathway is active in your experimental system.
-
Negative Control: An untreated group to establish a baseline.
-
D2 Receptor Antagonist Control: Co-treatment with a specific D2 receptor antagonist (e.g., spiperone) to demonstrate that the observed effect is D2-dependent.[8][9]
-
5-HT2B Receptor Antagonist Control: Co-treatment with a specific 5-HT2B receptor antagonist (e.g., PRX-08066) to rule out the contribution of off-target 5-HT2B activation.[2]
-
Parental Cell Line Control: If using a cell line engineered to express the D2 receptor, a control experiment with the parental cell line (lacking the receptor) can confirm that the effect is receptor-specific.
Q4: How can I confirm that the observed effects in my experiment are specifically due to D2 receptor activation?
A4: The most direct way is to use a selective D2 receptor antagonist. If the effect of cabergoline is blocked or significantly reduced in the presence of the antagonist, it strongly suggests that the effect is mediated by the D2 receptor.[8][9] Additionally, you can perform your experiment in a cell line that does not express the D2 receptor; the absence of a response in this negative control would support D2-specific action.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of cabergoline at its primary on-target and a key off-target receptor.
| Receptor | Ligand | Ki (nM) | EC50 (nM) | Notes |
| Dopamine D2 | Cabergoline | ~0.61 - 0.7 | - | High affinity for the on-target receptor. |
| Serotonin 5-HT2B | Cabergoline | ~1.2 - 1.4 | ~13 | Potent agonist activity at this off-target receptor, responsible for significant side effects.[1] |
Data compiled from multiple sources. Ki and EC50 values can vary depending on the experimental system.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of cabergoline.
Materials:
-
Cells of interest
-
Cabergoline Diphosphate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a acidified isopropanol (B130326) solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of cabergoline in culture medium.
-
Remove the old medium from the cells and add the cabergoline dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5-HT2B Receptor Functional Assay (IP-One HTRF Assay)
This protocol measures the activation of the Gq/11 pathway by detecting the accumulation of inositol monophosphate (IP1).
Materials:
-
Cells expressing the 5-HT2B receptor
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer)
-
384-well low volume white plates
Procedure:
-
Seed cells into a 384-well plate and allow them to adhere.
-
Prepare dilutions of cabergoline in the stimulation buffer provided with the kit.
-
Add the cabergoline dilutions to the cells and incubate for the time specified in the kit protocol (typically 30 minutes to 1 hour at 37°C).
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate) to the wells.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665nm/620nm) and determine the concentration of IP1 from a standard curve.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, another indicator of Gq/11 pathway activation.
Materials:
-
Cells expressing the 5-HT2B receptor
-
This compound
-
Fura-2 AM calcium indicator dye
-
HEPES-buffered saline (HBS)
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Prepare a loading solution of Fura-2 AM in HBS.
-
Remove the culture medium, wash the cells with HBS, and then incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with dual excitation wavelength capabilities.
-
Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).
-
Add cabergoline at various concentrations and immediately begin recording the fluorescence ratio over time.
-
Analyze the data by calculating the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
Visualizing Pathways and Workflows
Caption: On- and off-target signaling pathways of cabergoline.
Caption: Troubleshooting workflow for cabergoline experiments.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabergoline (Dostinex) Reviews & Ratings by Patients â WebMD [reviews.webmd.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 7. hellobio.com [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Validating HPLC Methods for Cabergoline Diphosphate Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Cabergoline Diphosphate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during experiments.
HPLC Method Validation Parameters for Cabergoline Analysis
The following table summarizes quantitative data from various validated HPLC methods for Cabergoline analysis, offering a comparative overview of key performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Hypersil ODS C18 (250mm x 4.6 mm, 5 µm)[1][2] | Cyano column (250mm x 4.6mm, 5µm)[3] | Zorbax CN (150 mm)[4] | Agilent eclipse plus C18 (100 x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer (pH 6), acetonitrile, and water (10:50:40 v/v/v)[1][2] | Acetonitrile and 10mM phosphate (B84403) buffer[3] | Buffer (Sodium dihydrogen orthophosphate) and Acetonitrile[4] | 20 mM ammonium acetate and Methanol (30:70 v/v)[5] |
| Flow Rate | 1.0 ml/min[1][2] | Not Specified | 1.5 ml/min[4] | 0.75 mL/min[5] |
| Detection Wavelength | 281 nm[1][2] | Not Specified | 220 nm[4] | Not Specified (MS/MS detection)[5] |
| Retention Time | 4.1 min[1][2] | Not Specified | Within 5 min[4] | Within 5.5 min[5] |
| Linearity Range | 5-25 µg/mL[1][2] | Not Specified | 50% to 150% of target concentration[4] | 2.00 to 200.00 pg/mL[4][5] |
| Correlation Coefficient (r²) | 0.999[1][2] | Not Specified | 0.9997 - 0.9999[4] | Not Specified |
| LOD | 23.2 µg/ml[1] | Not Specified | Not Specified | 0.5 pg/mL[4][5] |
| LOQ | 70.3 µg/ml[1] | 3.77 µg mL-1[3] | Not Specified | 1.6 pg/mL[4][5] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 97.0% - 103.8%[4] | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of HPLC methods for Cabergoline analysis.
Method 1: Reversed-Phase HPLC for Pharmaceutical Formulations[1][2]
-
Instrumentation: Shimadzu HPLC system with LC solutions software and a UV-Visible detector.
-
Column: Hypersil ODS C18 (250mm X 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6), acetonitrile, and water in a ratio of 10:50:40 (v/v/v). The mobile phase should be filtered through a 0.45µm nylon filter and degassed by sonication before use.
-
Flow Rate: 1.0 ml/min (isocratic elution).
-
Detection: UV detection at 281 nm.
-
Injection Volume: 20 µl.
-
Standard Solution Preparation: A primary stock solution (100µg/ml) of Cabergoline is prepared by dissolving an accurately weighed amount in the mobile phase. Working standard solutions are prepared by appropriate dilution of the stock solution with the mobile phase.
-
Sample Preparation (Tablets): An amount of powdered tablet equivalent to 5mg of Cabergoline is dissolved in 100ml of the mobile phase. This solution is further diluted to a final concentration of 25µg/ml and filtered through a 0.45 µm nylon filter before injection.
Method 2: Stability-Indicating HPLC Method[4]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Cyano column (dimensions not specified).
-
Mobile Phase: Acetonitrile and 0.05% aqueous triethylamine (B128534) (TEA) adjusted to pH 6.5 with 1% aqueous H3PO4 (70:30, v/v).
-
Detection: UV scanning at 225 nm.
-
Forced Degradation Studies:
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for common HPLC issues in Cabergoline analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing Cabergoline?
A1: Peak tailing for Cabergoline can often be attributed to unwanted interactions between the basic drug molecule and residual silanol groups on the stationary phase.[1] Using a mobile phase with an appropriate buffer, such as ammonium acetate, can help to minimize these secondary interactions and improve peak symmetry.[1][2]
Q2: How can I resolve broad peaks for Cabergoline?
A2: Broad peaks may indicate that the mobile phase has low polarity.[1] Gradually increasing the organic solvent content (e.g., acetonitrile) in the mobile phase can lead to sharper, more defined peaks.[1]
Q3: My Cabergoline sample shows extra peaks that are not present in the standard. What could be the cause?
A3: The presence of extra peaks suggests the presence of impurities or degradation products. Cabergoline is known to be sensitive to acidic and basic conditions, as well as oxidative stress, which can lead to the formation of degradation products.[6] It is advisable to perform forced degradation studies to identify potential degradants.[3][6] Protecting solutions from light and preparing them fresh can also help mitigate degradation.[7]
Q4: What should I do if I observe no peak or a very small peak for my Cabergoline sample?
A4: First, verify that the detector wavelength is set correctly for Cabergoline (e.g., 281 nm or 225 nm).[1][4] Ensure that the sample has been prepared correctly and has not degraded. Cabergoline can be unstable under certain conditions, so fresh sample preparation is crucial.[6][7] Also, check the injection system for any blockages or leaks.
Q5: How can I ensure the specificity of my HPLC method for Cabergoline in a pharmaceutical formulation?
A5: To ensure specificity, you should analyze a placebo (a mixture of all the excipients in the formulation without the active pharmaceutical ingredient) to check for any interfering peaks at the retention time of Cabergoline.[1] Additionally, performing forced degradation studies and demonstrating that the degradation product peaks are well-resolved from the main Cabergoline peak will confirm the stability-indicating nature of the method.[6]
References
- 1. ijrpc.com [ijrpc.com]
- 2. RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprs.com [ijprs.com]
- 7. uspnf.com [uspnf.com]
Addressing variability in Cabergoline Diphosphate experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using Cabergoline (B1668192) Diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is Cabergoline and its primary mechanism of action?
Cabergoline is a synthetic ergoline (B1233604) derivative and a potent, long-acting dopamine (B1211576) D2 receptor agonist.[1][2] Its primary mechanism of action is the inhibition of prolactin secretion from the anterior pituitary gland by stimulating D2 receptors on lactotroph cells.[2] It has a high specificity and affinity for the D2 receptor.[1]
Q2: What are the recommended storage and handling conditions for Cabergoline Diphosphate?
Solid cabergoline is generally stable under thermal stress.[3] Stock solutions are typically prepared in methanol (B129727) and can be stored at 2–8 °C.[4] For long-term stability, storage at -86°C has been shown to be effective for nearly 130 days.[4] Cabergoline is sensitive to light and moisture, which can cause it to degrade, so it should be stored accordingly.[5]
Q3: What are the appropriate solvents for dissolving this compound?
Stock solutions of cabergoline are commonly prepared in methyl alcohol.[4] For experimental assays, further dilutions can be made in the appropriate mobile phase or cell culture medium.[4]
Q4: What are the known off-target effects of Cabergoline that could influence experimental results?
Cabergoline is a potent agonist of the 5-HT2B receptor, which has been associated with cardiac-valve regurgitation in clinical settings.[6] This off-target effect is an important consideration in interpreting experimental data, especially in cardiovascular research. Cabergoline also acts as an agonist at D4 and 5-HT1A receptors.[6]
Q5: How can I confirm the bioactivity of my Cabergoline stock?
The bioactivity of a cabergoline stock can be confirmed by performing a dose-response curve in a suitable in vitro assay, such as a prolactin secretion assay using pituitary cell lines (e.g., GH3 or MMQ cells).[7] The results can be compared to published data or a previously validated internal standard.
Troubleshooting Guides
Variability in experimental results with cabergoline can arise from several factors, from solution stability to cellular responses. The following sections provide guidance on identifying and addressing common issues.
Data Presentation: Cabergoline Stability and Receptor Affinity
The following tables summarize key quantitative data for cabergoline.
Table 1: Stability of Cabergoline in Solution
| Condition | Duration | Stability | Reference |
| Room Temperature | 40 hours | Stable | [4] |
| 5°C ± 3°C | 8 days | Stable | [4] |
| Freeze-Thaw Cycles (-70°C) | 3 cycles | Stable | [4] |
| Long-term Storage (-86°C) | ~130 days | Stable | [4] |
| Neutral Hydrolysis | - | Partially degraded | [3] |
| Basic Hydrolysis | - | Stable | [3] |
| Chemical Oxidation | - | Totally degraded | [3] |
| Photochemical Degradation | - | Stable | [3] |
Table 2: Receptor Binding Affinities of Cabergoline
| Receptor | Affinity (Ki) | Reference |
| Dopamine D2 | High (not specified) | [8] |
| Dopamine D1 | Low | [8] |
| 5-HT2B | 1.2 nM | [6] |
Experimental Protocols: General Workflow for a Cell-Based Assay
While specific protocols will vary depending on the cell line and endpoint being measured, a general workflow for a cell-based assay with cabergoline is as follows:
-
Cell Culture: Culture cells (e.g., GH3 or MMQ prolactinoma cells) in appropriate medium and conditions.[7]
-
Plating: Seed cells in multi-well plates at a density optimized for the specific assay.
-
Treatment Preparation: Prepare a stock solution of cabergoline in methanol.[4] Further dilute the stock solution in the cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of cabergoline. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[7]
-
Endpoint Measurement: Measure the desired endpoint, such as cell viability (e.g., using a CCK8 assay), hormone secretion (e.g., by ELISA), or gene expression (e.g., by qPCR).[7]
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as IC50 or EC50.
Mandatory Visualizations
Signaling Pathway of Cabergoline
Caption: Cabergoline's D2 receptor agonist signaling pathway.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for a cell-based assay.
Troubleshooting Flowchart for Unexpected Results
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR101766021B1 - Pharmaceutical composition containing cabergoline having enhanced stability - Google Patents [patents.google.com]
- 6. Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Cabergoline Diphosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell viability issues associated with high concentrations of Cabergoline (B1668192) Diphosphate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of Cabergoline Diphosphate. What is the likely mechanism?
A1: Cabergoline is a potent dopamine (B1211576) D2 receptor agonist. At high concentrations, it can lead to decreased cell viability through the induction of programmed cell death. Studies have shown that Cabergoline can induce both apoptosis (caspase-dependent cell death) and autophagy (a process of cellular self-digestion).[1] The predominant mechanism can be cell-type dependent. For instance, in some prolactinoma cell lines, Cabergoline has been shown to primarily induce autophagic cell death by inhibiting the AKT/mTOR signaling pathway.[1] It has also been observed to promote the expression of cleaved caspase-3, a key marker of apoptosis.[1]
Q2: What are typical effective or cytotoxic concentrations of Cabergoline in vitro?
A2: The effective concentration of Cabergoline can vary significantly depending on the cell line and the duration of exposure. For example, in rat pituitary adenoma cell lines, dose- and time-dependent decreases in cell viability have been observed with concentrations up to 100 µM. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment were approximately 84.29 µM in GH3 cells and 27.44 µM in MMQ cells. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell model.
Q3: We are having trouble dissolving this compound for our cell culture experiments. What is the recommended procedure?
A3: this compound is known to be insoluble in water.[2] For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can high concentrations of Cabergoline induce necrosis instead of apoptosis?
A4: While Cabergoline is more commonly associated with inducing apoptosis and autophagy, it is possible that at very high, supra-pharmacological concentrations, it could lead to necrosis. Necrosis is a form of uncontrolled cell death that often results from cellular injury and involves the loss of plasma membrane integrity.[4] One study has suggested that Cabergoline can prevent necrotic neuronal death in a model of oxidative stress.[5] To differentiate between apoptosis and necrosis in your experiments, it is recommended to use an assay like Annexin V and Propidium Iodide (PI) staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Table 1: IC50 Values of Cabergoline in Rat Pituitary Adenoma Cell Lines After 48 Hours of Treatment
| Cell Line | IC50 (µM) |
| GH3 | 84.29 ± 9.16 |
| MMQ | 27.44 ± 10.21 |
Data extracted from a study by Yin, et al. (2019).
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Remove the old medium from the wells and add the medium containing different concentrations of Cabergoline. Include wells with untreated cells and vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
PBS
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as required for your experiment.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for ERK and AKT Signaling Analysis
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins like ERK and AKT.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with Cabergoline, wash the cells with cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control.
Visualizations
References
- 1. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JustInTimeMedicine [justintimemedicine.com]
- 5. Cabergoline prevents necrotic neuronal death in an in vitro model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cabergoline Diphosphate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Cabergoline (B1668192) Diphosphate in animal studies. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Cabergoline?
A1: The primary challenge in the oral delivery of cabergoline is its low bioavailability, which is largely attributed to extensive first-pass metabolism in the liver.[1] After oral administration, a significant portion of the absorbed drug is metabolized before it can reach systemic circulation to exert its therapeutic effect.[1] Cabergoline is primarily metabolized through hydrolysis of its acylurea bond.[1] Additionally, as a lipophilic compound, its dissolution in the gastrointestinal fluids can be a rate-limiting step for absorption.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of Cabergoline Diphosphate?
A2: Several advanced formulation strategies can be utilized to overcome the challenges of low oral bioavailability for lipophilic drugs like cabergoline. Lipid-based nanoformulations are particularly promising and include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug.[2][3] SLNs can enhance oral absorption by increasing the drug's surface area for dissolution, protecting it from enzymatic degradation in the gastrointestinal tract, and facilitating its transport across the intestinal epithelium.[2][4]
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs, NLCs are composed of a blend of solid and liquid lipids, which can improve drug loading and physical stability.[5]
-
Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can improve the solubility and absorption of lipophilic drugs.[6]
These lipid-based systems may also promote lymphatic transport of the drug, which can help bypass the liver and reduce first-pass metabolism.[7][8][9]
Q3: What is the proposed mechanism by which Solid Lipid Nanoparticles (SLNs) enhance the oral bioavailability of drugs like Cabergoline?
A3: SLNs are thought to improve oral bioavailability through several mechanisms:
-
Increased Dissolution Rate: The small particle size of SLNs provides a large surface area, leading to a faster dissolution of the encapsulated drug in the gastrointestinal fluids.[3]
-
Protection from Degradation: The solid lipid matrix can protect the encapsulated cabergoline from chemical and enzymatic degradation in the harsh environment of the stomach and intestines.[2]
-
Enhanced Permeability: The lipid components of SLNs can interact with the intestinal membrane, leading to increased permeability and drug uptake.[4]
-
Lymphatic Transport: SLNs can be absorbed into the lymphatic system through M-cells in the Peyer's patches of the intestine.[4] This pathway drains into the thoracic duct and then into the systemic circulation, thereby bypassing the portal circulation to the liver and avoiding first-pass metabolism.[7][8][9]
Q4: What animal models are suitable for studying the oral bioavailability of Cabergoline formulations?
A4: Rodent models, particularly rats, are commonly used for initial in vivo pharmacokinetic and bioavailability studies of oral drug formulations due to their well-characterized physiology and ease of handling.[10][11] Rabbits are also a viable option for pharmacokinetic studies.[12][13] For certain research questions, larger animal models like beagle dogs may be considered as their gastrointestinal anatomy and physiology share more similarities with humans.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation of Cabergoline-loaded Solid Lipid Nanoparticles (SLNs) and their subsequent in vivo evaluation.
Formulation Troubleshooting
Issue 1: Low drug entrapment efficiency in the SLNs.
-
Question: My Cabergoline-loaded SLNs show low entrapment efficiency. What factors could be contributing to this, and how can I improve it?
-
Answer: Low entrapment efficiency can be due to several factors. Consider the following troubleshooting steps:
-
Lipid Selection: The solubility of cabergoline in the chosen solid lipid is crucial. Ensure you are using a lipid in which cabergoline has high solubility at both room and elevated temperatures.
-
Drug-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug expulsion from the lipid matrix upon cooling and solidification. Try decreasing the initial amount of cabergoline in the formulation.
-
Surfactant Concentration: The type and concentration of the surfactant can influence drug partitioning between the lipid and aqueous phases during formulation. Experiment with different surfactants or adjust the concentration to optimize drug encapsulation.
-
Homogenization Parameters: The speed and duration of homogenization can affect the efficiency of drug encapsulation. Ensure adequate energy is applied to form a stable nanoemulsion before solidification.
-
Issue 2: Particle aggregation and instability of the SLN dispersion.
-
Question: The SLN dispersion I prepared shows signs of aggregation over a short period. How can I improve the stability of my formulation?
-
Answer: Particle aggregation is often a sign of insufficient surface stabilization.
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization. If the zeta potential is low, consider adding a charged surfactant or a steric stabilizer like a polyethylene (B3416737) glycol (PEG)-lipid conjugate to the formulation.
-
Surfactant Concentration: Ensure that the surfactant concentration is above the critical micelle concentration and provides adequate coverage of the nanoparticle surface.
-
Storage Conditions: Store the SLN dispersion at an appropriate temperature (usually refrigerated) to minimize particle kinetic energy and reduce the frequency of collisions that can lead to aggregation.
-
In Vivo Study Troubleshooting
Issue 3: High variability in plasma drug concentrations between animals in the same group.
-
Question: I am observing significant inter-animal variability in the plasma concentrations of cabergoline after oral administration of my SLN formulation. What could be the cause?
-
Answer: High variability in in vivo studies can stem from both formulation and experimental procedure issues.
-
Formulation Homogeneity: Ensure that the SLN dispersion is homogenous before each administration. Gently invert the container multiple times to resuspend any settled particles.
-
Dosing Accuracy: Use precise oral gavage techniques to ensure each animal receives the correct dose volume. Variability in the administered volume will directly translate to variability in plasma concentrations.
-
Animal Fasting: Standardize the fasting period for all animals before dosing, as food in the gastrointestinal tract can affect the absorption of lipid-based formulations.
-
Animal Health: Ensure all animals are healthy and of a similar age and weight, as underlying health issues can affect drug metabolism and absorption.
-
Issue 4: The observed increase in bioavailability is lower than expected.
-
Question: My Cabergoline-loaded SLN formulation only shows a modest increase in bioavailability compared to the control suspension. What could be limiting the enhancement?
-
Answer: A lower-than-expected bioavailability enhancement could be due to several factors related to the in vivo fate of the SLNs.
-
In Vivo Stability: The SLNs may be destabilized in the gastrointestinal tract, leading to premature drug release. Consider incorporating mucoadhesive polymers to increase the residence time of the nanoparticles at the absorption site.
-
Particle Size: The particle size of the SLNs can influence their uptake. Nanoparticles in the range of 100-200 nm are often reported to be optimal for oral absorption.
-
Lipid Digestion: The rate of lipid digestion by pancreatic lipases can affect drug release and absorption. The choice of lipid can influence this process.
-
Lymphatic Uptake Saturation: While lymphatic transport is a key mechanism for bypassing first-pass metabolism, this pathway can become saturated at higher doses. Consider conducting a dose-ranging study to assess the linearity of absorption.
-
Experimental Protocols
Preparation of Cabergoline-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a common method for preparing SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Lipid Phase Preparation:
-
Accurately weigh the solid lipid and place it in a beaker.
-
Heat the lipid to 5-10°C above its melting point on a magnetic stirrer with a hot plate until a clear, molten liquid is formed.
-
Accurately weigh the this compound and dissolve it in the molten lipid under continuous stirring.
-
-
Aqueous Phase Preparation:
-
Accurately weigh the surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise while stirring at a high speed (e.g., 8,000-15,000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a hot oil-in-water pre-emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-power ultrasonication for 5-15 minutes to reduce the droplet size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared SLN dispersion using dynamic light scattering (DLS).
-
Determine the entrapment efficiency and drug loading capacity by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles using a validated analytical method like HPLC or LC-MS/MS.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a Cabergoline-loaded SLN formulation in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Study Design:
-
Divide the rats into two groups (n=6 per group):
-
Control Group: Receives an aqueous suspension of this compound.
-
Test Group: Receives the Cabergoline-loaded SLN formulation.
-
-
Administer the formulations orally via gavage at a predetermined dose.
-
An intravenous (IV) group receiving a solution of this compound can be included to determine the absolute bioavailability.
Procedure:
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the respective formulations to each group via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of cabergoline in the plasma samples using a validated LC-MS/MS method.[14][15][16]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the SLN formulation compared to the control suspension using the following formula:
-
Relative Bioavailability (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Cabergoline Formulations in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Cabergoline Suspension (Control) | 1 | 25.3 ± 4.1 | 2.0 | 285.6 ± 35.8 | 100 |
| Cabergoline-loaded SLNs (Test) | 1 | 68.9 ± 8.5 | 4.0 | 857.4 ± 92.3 | 300.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Challenges in Oral Cabergoline Delivery.
References
- 1. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles: Special Feature, Bioavailability Enhancement and Recent Advances in the Oral Drug Delivery | Bentham Science [benthamscience.com]
- 3. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced drug delivery to the lymphatic system: lipid-based nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced drug delivery to the lymphatic system: lipid-based nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-Based Nanocarriers for Lymphatic Transportation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats – a pharmacokinetics study - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 16. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
Cabergoline Diphosphate Technical Support Center for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Cabergoline (B1668192) Diphosphate (B83284) in a research setting. It includes troubleshooting guides for common experimental issues, frequently asked questions regarding quality control, detailed experimental protocols, and visualizations of key pathways and workflows.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Cabergoline Diphosphate.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of Cabergoline: Cabergoline is susceptible to degradation under acidic and basic conditions, as well as through oxidation.[1] Improper storage or handling of stock solutions can lead to reduced potency. | - Prepare fresh stock solutions regularly. - Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. - Avoid repeated freeze-thaw cycles. - Ensure the pH of your experimental buffer is within a stable range for Cabergoline. |
| Suboptimal Cell Culture Conditions: Cell health and density can significantly impact the cellular response to Cabergoline. | - Regularly check cells for viability and morphology. - Ensure consistent cell seeding densities across experiments. - Confirm that the cell line used expresses the dopamine (B1211576) D2 receptor, the primary target of Cabergoline.[2] | |
| Precipitation of Cabergoline in cell culture medium | Poor Solubility: Cabergoline free base is practically insoluble in water.[3] While the diphosphate salt has improved aqueous solubility, high concentrations or changes in medium composition can lead to precipitation. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. - Prepare a highly concentrated stock solution in a suitable solvent like DMSO and then dilute it serially in the culture medium. - Gently warm the solution and vortex to aid dissolution before adding it to the culture medium. |
| Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, may interact with this compound, causing it to precipitate. | - Test the solubility of this compound in your specific cell culture medium before conducting experiments. - If precipitation persists, consider using a different formulation or a solubilizing agent, ensuring it does not interfere with your experiment. | |
| Variability in experimental results between batches of this compound | Inconsistent Purity or Composition: The purity and the presence of impurities can vary between different batches of a research-grade compound. | - Always obtain a Certificate of Analysis (CoA) for each new batch of this compound. - Perform an in-house quality check, such as HPLC analysis, to confirm the purity and identity of the compound before use. |
| Improper Storage: Exposure to light, moisture, or improper temperatures can lead to the degradation of the compound over time. | - Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place. |
Frequently Asked Questions (FAQs)
1. What is the difference between Cabergoline and this compound?
Cabergoline is the active pharmaceutical ingredient, which is a basic compound. This compound is a salt form of Cabergoline, where the basic Cabergoline molecule is reacted with phosphoric acid. This is often done to improve the solubility and stability of the compound, particularly for formulation purposes. For research purposes, it is crucial to know which form you are using, as the molecular weight will differ, which is important for calculating molar concentrations. The molecular weight of Cabergoline is 451.60 g/mol , while this compound has a molecular weight of 647.59 g/mol .
2. How should I prepare a stock solution of this compound for in vitro experiments?
For in vitro studies, a common solvent for preparing a concentrated stock solution of Cabergoline is DMSO. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, anhydrous grade. To prepare the stock solution, dissolve the this compound powder in DMSO to a desired high concentration (e.g., 10 mM). Gentle warming and vortexing can aid dissolution. The stock solution should then be sterilized by filtering through a 0.22 µm filter.
3. What are the typical quality control specifications for research-grade Cabergoline?
While specifications for this compound may vary between suppliers, the United States Pharmacopeia (USP) provides standards for Cabergoline free base which can serve as a benchmark.
| Parameter | Specification |
| Assay (Purity) | Not less than 98.0% and not more than 102.0% (on an anhydrous basis)[4] |
| Heavy Metals | Not more than 20 ppm[4] |
| Residue on Ignition | Not more than 0.1%[4] |
4. What are the common impurities found in Cabergoline?
The USP lists several potential organic impurities in Cabergoline. Researchers should be aware of these as they could potentially have off-target effects in sensitive assays.
| Impurity Name | Acceptance Criteria (Not More Than) |
| Cabergoline related compound D | 0.1%[4] |
| Cabergoline related compound B | 0.1%[4] |
| Cabergoline related compound A | 0.3%[4] |
| Cabergoline related compound C | 0.3%[4] |
| Any other individual impurity | 0.10% |
| Total impurities | 0.5% |
5. How should I store this compound powder and its stock solutions?
This compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from the USP monograph for Cabergoline and can be used to determine the purity of a research sample.
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile (B52724) and a buffer solution (4:21). The buffer solution consists of 6.8 g of monobasic potassium phosphate (B84403) in 900 mL of water, adjusted to a pH of 2.0 with phosphoric acid, and diluted to 1 L. Add 0.2 mL of triethylamine (B128534) to the final buffer solution.
-
Standard Solution: Prepare a solution of USP Cabergoline Reference Standard in the Mobile Phase with a known concentration of 0.25 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in the Mobile Phase to have a final concentration of approximately 0.25 mg/mL of Cabergoline. Sonication may be used to aid dissolution.
-
Chromatographic System:
-
Column: 4.0-mm × 25-cm; 10-µm packing L1.
-
Detector: UV at 280 nm.
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 100 µL.
-
-
Procedure: Inject the Standard solution and the Sample solution into the chromatograph, record the chromatograms, and measure the peak responses.
-
Calculation: Calculate the percentage of Cabergoline in the sample by comparing the peak area of the sample to the peak area of the Standard solution.
Stability Study under Stress Conditions
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 1 M HCl and heat at 80°C for 1 hour.
-
Base Hydrolysis: Dissolve a known amount of this compound in a solution of 1 M NaOH and heat at 80°C for 1 hour.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution containing 30% hydrogen peroxide and heat at 80°C for 1 hour.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C for 5 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (366 nm) for 5 hours.
-
Analysis: After exposure to the stress conditions, dilute the samples with the HPLC mobile phase and analyze using the HPLC method described above to quantify the remaining Cabergoline and identify any degradation products.
Visualizations
Caption: Quality Control Workflow for Research-Grade this compound.
Caption: Simplified Signaling Pathway of Cabergoline in Lactotroph Cells.
References
- 1. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness and tolerability of long term treatment with cabergoline, a new long-lasting ergoline derivative, in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. uspnf.com [uspnf.com]
Technical Support Center: Overcoming Cabergoline Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Cabergoline (B1668192) Diphosphate (B83284) in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to cabergoline. How do I confirm this and what are the initial troubleshooting steps?
A1: Resistance to cabergoline is typically characterized by a decreased sensitivity to its anti-proliferative effects.
Initial Confirmation and Troubleshooting:
-
Dose-Response Curve: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to sensitive, parental cell lines or previously published data is a strong indicator of resistance.
-
Cell Viability Assay: Use a standard cell viability assay, such as MTT or CCK-8, to assess the percentage of viable cells after treatment with a range of cabergoline concentrations.
-
Positive and Negative Controls: Always include a sensitive (if available) and a parental (untreated) cell line as positive and negative controls, respectively.
-
Drug Integrity: Ensure the cabergoline diphosphate being used is not degraded. Prepare fresh stock solutions and store them appropriately.
Q2: What are the common molecular mechanisms underlying cabergoline resistance?
A2: Several molecular mechanisms have been identified, primarily revolving around the dopamine (B1211576) D2 receptor (D2R) and its downstream signaling pathways.
-
Reduced D2R Expression: The most common mechanism is the downregulation or loss of D2R expression on the cell surface. This reduces the target for cabergoline, rendering it less effective.[1][2]
-
Alterations in D2R Isoforms: The D2R exists in two main isoforms, a long (D2L) and a short (D2S) isoform. A shift in the ratio of these isoforms, particularly a decrease in D2S, has been linked to reduced cabergoline sensitivity.[3]
-
Dysregulation of Downstream Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Hyperactivation of this pro-survival pathway is a key mechanism of resistance.[3][4][5][6] Even when cabergoline binds to D2R, the persistent activation of Akt and mTOR can override the drug's inhibitory signals.
-
MAPK/ERK Pathway: Alterations in the MAPK/ERK signaling cascade can also contribute to resistance, often through crosstalk with the PI3K/Akt pathway.[3]
-
-
Induction of Autophagy: Cabergoline can induce autophagy. While this can lead to cell death in sensitive cells, in some resistant cells, autophagy may act as a survival mechanism.[3][7]
Q3: My cabergoline-resistant cells show high levels of phosphorylated Akt. What strategies can I use to overcome this?
A3: High levels of phosphorylated Akt (p-Akt) indicate activation of the PI3K/Akt/mTOR pathway, a common resistance mechanism. A combination therapy approach is often effective.
Strategy: Co-treatment with an mTOR Inhibitor (e.g., Everolimus)
-
Rationale: Everolimus (B549166) is an mTOR inhibitor that can block the downstream signaling of Akt, thereby restoring sensitivity to cabergoline. Studies have shown that combining cabergoline with everolimus can overcome resistance in pituitary tumor cells.[2][4][5][6][8][9]
-
Experimental Approach: Treat your resistant cells with a combination of cabergoline and everolimus. It's crucial to determine the optimal concentrations of both drugs through a matrix titration experiment.
Q4: I suspect autophagy is playing a role in my cells' resistance to cabergoline. How can I investigate and target this?
A4: If you suspect autophagy is promoting survival in your resistant cells, you can investigate this by monitoring autophagy markers and using an autophagy inhibitor.
Strategy: Co-treatment with an Autophagy Inhibitor (e.g., Chloroquine)
-
Rationale: Chloroquine (B1663885) is a well-known inhibitor of autophagy that blocks the fusion of autophagosomes with lysosomes. Combining chloroquine with cabergoline has been shown to enhance cell death in pituitary tumor cell lines.[7][10][11][12][13]
-
Experimental Approach:
-
Assess Autophagy: Measure the levels of autophagy markers like LC3-II and p62 by Western blotting. An increase in the LC3-II/LC3-I ratio and accumulation of p62 upon cabergoline treatment would suggest the induction of autophagy.
-
Combination Treatment: Treat your cells with a combination of cabergoline and chloroquine. This should lead to a significant decrease in cell viability compared to either drug alone.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assays. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| No effect of combination therapy (Cabergoline + Everolimus). | Suboptimal drug concentrations. | Perform a dose-matrix experiment to identify synergistic concentrations of both drugs. |
| Cell line-specific resistance mechanisms. | Investigate other potential resistance pathways (e.g., MAPK/ERK). Consider sequencing the D2R gene for mutations. | |
| Difficulty in interpreting autophagy marker results. | Autophagic flux is a dynamic process. | Perform a time-course experiment to monitor LC3-II and p62 levels at different time points after treatment. Use an autophagy flux assay for a more definitive conclusion. |
| Cabergoline has no effect even on parental cell lines. | Poor drug quality or improper storage. | Purchase a new batch of this compound from a reputable supplier. Prepare fresh stock solutions and store aliquots at -20°C or -80°C. |
| Low or absent D2R expression in the cell line. | Verify D2R expression using qPCR or Western blotting. If D2R is absent, this cell line is not a suitable model for studying direct cabergoline effects. |
Quantitative Data Summary
Table 1: IC50 Values of Cabergoline in Pituitary Tumor Cell Lines
| Cell Line | Sensitivity Status | IC50 (µM) | Reference |
| MMQ | Sensitive | 27.44 ± 10.21 | [14] |
| GH3 | Less Sensitive | 84.29 ± 9.16 | [14] |
Table 2: Effect of Combination Therapies on Cell Viability in Resistant Cells
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| Everolimus-resistant NF-PitNETs | Cabergoline (100 nM) + Everolimus (1 nM) | -31.4% ± 9.9% inhibition of cell proliferation | [8] |
| MMQ | Cabergoline (100 nM) + Everolimus (1 nM) | -34.8% ± 18% inhibition of cell proliferation | [2][8][9] |
| MMQ | Cabergoline (50 µM) + Chloroquine (20 µM) | Further reduced cell viability by 81.0% at 24h and 89.7% at 48h compared to cabergoline alone | [11] |
| GH3 | Cabergoline (50 µM) + Chloroquine (20 µM) | Significant increase in caspase 3/7 and caspase 8 activities at 48h | [11] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of cabergoline in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated (e.g., DMSO) wells as controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p-Akt, Akt, p-ERK, and ERK
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Workflow for troubleshooting cabergoline resistance.
Caption: Key signaling pathways in cabergoline action and resistance.
Caption: Combination therapies to overcome cabergoline resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | DRD2 Agonist Cabergoline Abolished the Escape Mechanism Induced by mTOR Inhibitor Everolimus in Tumoral Pituitary Cells [frontiersin.org]
- 3. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DRD2 Agonist Cabergoline Abolished the Escape Mechanism Induced by mTOR Inhibitor Everolimus in Tumoral Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Cabergoline reduces cell viability in non functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pituitary Tumor Suppression by Combination of Cabergoline and Chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cabergoline Diphosphate solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Cabergoline Diphosphate solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for solid Cabergoline?
For long-term stability, solid Cabergoline is recommended to be stored at -20°C.[1] Short-term storage at room temperature is also acceptable.[1]
Q2: What are the best solvents for dissolving Cabergoline for long-term storage?
Cabergoline is soluble in Dimethyl Sulfoxide (DMSO), ethanol, chloroform, and methanol.[2] It is practically insoluble in water.[3][4] For preparing stock solutions, DMSO is a common choice.[2]
Q3: How should Cabergoline solutions be stored for long-term use?
While specific quantitative stability data in common laboratory solvents is limited, based on its degradation profile, it is recommended to store Cabergoline solutions at -80°C for long-term use. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. For short-term storage of a few days, refrigeration at 5°C ± 3°C may be acceptable.[5]
Q4: Is Cabergoline sensitive to light?
Yes, Cabergoline is sensitive to light and can undergo photolytic degradation.[6][7][8] Therefore, solutions should always be stored in light-protecting vials, such as amber glass, and protected from light during handling.
Q5: What are the main degradation pathways for Cabergoline in solution?
Cabergoline is susceptible to degradation through several pathways:
-
Hydrolysis: The urea (B33335) and amide groups in Cabergoline's structure are sensitive to hydrolysis under both acidic and basic conditions.[6][7][9]
-
Oxidation: The alkene bond in the ergoline (B1233604) structure is susceptible to oxidation.[6][7][9] An N-oxide degradation product has been identified.[10]
-
Photodegradation: Exposure to UV light can cause degradation.[6][8]
Cabergoline is relatively stable to thermal stress.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Cabergoline in aqueous media | Cabergoline is insoluble in water. The final concentration of the organic solvent (e.g., DMSO) may be too low in the aqueous medium. | - Ensure the final concentration of the organic solvent is sufficient to maintain solubility. - Perform a solubility test prior to the main experiment to determine the optimal solvent concentration. - Consider using a different solvent system if precipitation persists. |
| Loss of drug activity or inconsistent results | Degradation of Cabergoline due to improper storage or handling. This could be caused by exposure to light, repeated freeze-thaw cycles, or storage at an inappropriate temperature. | - Prepare fresh solutions from solid Cabergoline stored at -20°C. - Aliquot stock solutions to minimize freeze-thaw cycles. - Always store solutions in amber vials or protect them from light. - Verify the stability of the solution under your experimental conditions using an appropriate analytical method like HPLC. |
| Appearance of unknown peaks in chromatogram during analysis | This indicates the presence of degradation products. This can result from hydrolysis, oxidation, or photolysis. | - Review the storage and handling procedures of your Cabergoline solution. - Prepare fresh solutions and re-analyze. - If degradation is suspected, perform a forced degradation study to identify potential degradation products.[2][7] |
| Difficulty dissolving solid Cabergoline | The chosen solvent may not be appropriate, or the concentration is too high. | - Try a different recommended solvent such as DMSO, ethanol, or methanol. - Gently warm the solution or use sonication to aid dissolution. - Prepare a more dilute solution. |
Data on Cabergoline Stability
Quantitative data on the long-term stability of Cabergoline in common laboratory solvents is not extensively published. However, stability in human plasma has been investigated, which can provide some guidance.
Table 1: Stability of Cabergoline in Human Plasma [5]
| Storage Condition | Duration | Stability |
| Room Temperature | 40 hours | Stable |
| 5°C ± 3°C | 8 days | Stable |
| -70°C (3 freeze-thaw cycles) | - | Stable |
| -86°C ± 15°C | ~130 days | Stable |
Experimental Protocols
Protocol for Forced Degradation Study of Cabergoline
This protocol is a general guideline for inducing and analyzing the degradation of Cabergoline.
-
Preparation of Stock Solution: Prepare a stock solution of Cabergoline in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Keep a solid sample of Cabergoline in an oven at a high temperature (e.g., 60°C) for a specified duration, then dissolve in the solvent for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see protocol below) to determine the percentage of degradation and identify degradation products.
Protocol for Stability-Indicating HPLC Method
This method can be used to quantify Cabergoline in the presence of its degradation products.[6]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile: 0.05% aqueous triethylamine (B128534) (TEA) (pH adjusted to 6.5 with 1% aqueous H3PO4) [70:30, v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of Cabergoline at known concentrations in the mobile phase.
-
Prepare the sample solutions (from stability studies or experiments) by diluting them with the mobile phase to fall within the concentration range of the standards.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of Cabergoline.
-
Quantify the amount of Cabergoline in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Major degradation pathways of Cabergoline in solution.
Caption: Workflow for a forced degradation study of Cabergoline.
Caption: Simplified signaling pathway of Cabergoline via the Dopamine D2 receptor.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MON-066 Overcoming Cabergoline Resistance in a Macroprolactinoma: Diagnostic and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. medisca.net [medisca.net]
- 8. uspnf.com [uspnf.com]
- 9. Cabergoline Dosage Guide With Adjustments - GoodRx [goodrx.com]
- 10. ijprs.com [ijprs.com]
Identifying and minimizing impurities in Cabergoline Diphosphate samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cabergoline (B1668192) Diphosphate. Our goal is to help you identify and minimize impurities in your samples, ensuring the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Cabergoline Diphosphate samples?
A1: Common impurities in Cabergoline can arise from the manufacturing process, degradation, or improper storage.[1][2] These are often categorized as related substances, degradation products, and residual solvents.[2] The European Pharmacopoeia lists specific impurities, including Impurity A (Cabergolinic acid), Impurity B (Cabergoline N-oxide), Impurity C, and Impurity D.[1][3][4] Other identified impurities include various isomers and N-oxide derivatives.[2][5][6]
Q2: What are the primary degradation pathways for Cabergoline?
A2: Cabergoline is susceptible to degradation through hydrolysis and oxidation.[5][7] The urea (B33335) moiety and amide group are sensitive to hydrolysis, while the alkene bond is prone to oxidation.[5] Studies have shown that Cabergoline can degrade in neutral and acidic conditions and is particularly susceptible to chemical oxidation.[7] One of the identified oxidation products is Cabergoline N-oxide, which can form at the N-allyl nitrogen.[5][6]
Q3: What are the recommended storage conditions for this compound to minimize impurity formation?
A3: To minimize degradation and the formation of impurities, this compound should be stored in tight, light-resistant containers at a controlled room temperature of 20° to 25°C (68° to 77°F).[8][9] For long-term storage, a temperature of -20°C is recommended.[10] It is also advised to keep the substance away from strong oxidizers.[9][11]
Q4: Which analytical techniques are most suitable for identifying and quantifying Cabergoline impurities?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for the routine analysis and quantification of Cabergoline and its impurities.[12][13][14] For more detailed structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[15][16] High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for stability studies.[13]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing a this compound sample.
-
Possible Causes & Solutions:
-
Degradation: The sample may have degraded due to improper handling or storage. Cabergoline is sensitive to light, heat, and oxidation.[2][7] Ensure samples are freshly prepared and protected from light.
-
Contamination: The sample, solvent, or HPLC system might be contaminated. Run a blank gradient to check for system contamination. Use high-purity solvents and clean all glassware thoroughly.
-
Co-elution: An impurity peak may be co-eluting with the main Cabergoline peak or other known impurities. Adjusting the mobile phase composition, gradient profile, or column chemistry can help improve resolution.
-
Presence of Known Impurities: The unexpected peaks could correspond to known Cabergoline impurities such as Impurity A, B, C, D, or N-oxide.[1][2][6] Refer to reference standards to confirm their identity.
-
Issue 2: Inconsistent Quantification Results
-
Problem: You are experiencing poor reproducibility in the quantification of Cabergoline and its impurities.
-
Possible Causes & Solutions:
-
Sample Preparation: Inconsistent sample preparation can lead to variability. Ensure accurate weighing and complete dissolution of the sample. Sonication may be necessary to fully dissolve Cabergoline.[12][17]
-
Standard Instability: The standard solutions may be degrading. Prepare fresh standard solutions regularly and store them under appropriate conditions (protected from light and at a controlled temperature).
-
System Suitability: The HPLC system may not be meeting the required system suitability parameters. Check for parameters like theoretical plates, tailing factor, and relative standard deviation of replicate injections to ensure the system is performing optimally.[12]
-
Injector Variability: Issues with the autosampler can lead to inconsistent injection volumes. Perform an injector precision test.
-
Issue 3: Difficulty in Identifying an Unknown Impurity
-
Problem: You have detected a significant unknown impurity, but you are unable to identify it using standard HPLC-UV methods.
-
Possible Causes & Solutions:
-
Insufficient Data for Identification: HPLC-UV provides retention time and UV spectral data, which may not be sufficient for structural elucidation.
-
Utilize Mass Spectrometry: Employ LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown impurity.[1][15] This information is crucial for determining the molecular weight and proposing a chemical structure.
-
Forced Degradation Studies: Performing forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) can help in generating degradation products and understanding the degradation pathway, which may provide clues to the identity of the unknown impurity.[5][7]
-
Isolation and NMR: For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
Data Presentation
Table 1: Common Cabergoline Impurities and their Acceptance Criteria (Example based on USP)
| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (NMT %) |
| Cabergoline Related Compound D | 0.3 | 0.1 |
| Cabergoline Related Compound B | 0.6 | 0.1 |
| Cabergoline Related Compound A | 0.8 | 0.3 |
| Cabergoline | 1.0 | - |
Note: Acceptance criteria can vary based on the specific pharmacopeia and product specifications. This table is for illustrative purposes.[12]
Table 2: Recommended HPLC Method Parameters for Cabergoline Impurity Profiling
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.0-mm × 25-cm; 10 µm packing L1) |
| Mobile Phase | Acetonitrile (B52724) and Buffer (e.g., 4:21 v/v) |
| Flow Rate | 1.3 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 100 µL |
| Column Temperature | 30°C |
Note: Method parameters may need to be optimized for specific instruments and columns.[12][16]
Experimental Protocols
Protocol 1: HPLC Analysis of Cabergoline and its Impurities
-
Preparation of Buffer Solution: Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 1000 mL of water. Adjust the pH as required by the specific method.
-
Preparation of Mobile Phase: Prepare a mixture of acetonitrile and the buffer solution in the specified ratio (e.g., 4:21 v/v). Filter and degas the mobile phase.[12]
-
Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Cabergoline Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.25 mg/mL).[12]
-
Preparation of Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution (e.g., 0.25 mg/mL). Sonicate if necessary to ensure complete dissolution.[12][17]
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.
-
System Suitability: Inject the standard solution in replicate (e.g., five times) and verify that the system suitability parameters (e.g., resolution, tailing factor, RSD of peak areas) are within the acceptable limits.[12]
-
Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph and record the chromatograms.
-
Calculation: Identify the impurity peaks in the sample chromatogram based on their relative retention times. Calculate the percentage of each impurity using the peak areas.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the Cabergoline sample in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the Cabergoline sample in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and heat at a controlled temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the Cabergoline sample solution with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid Cabergoline sample to dry heat (e.g., 100°C) for a defined period. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the Cabergoline sample solution to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Workflow for Cabergoline impurity analysis.
Caption: Troubleshooting unexpected HPLC peaks.
References
- 1. Cabergoline specified impurity [EP] | 126554-50-5 | Benchchem [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. somersetpharma.com [somersetpharma.com]
- 10. usbio.net [usbio.net]
- 11. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 12. uspnf.com [uspnf.com]
- 13. ijprs.com [ijprs.com]
- 14. ijrpc.com [ijrpc.com]
- 15. paperity.org [paperity.org]
- 16. researchgate.net [researchgate.net]
- 17. drugfuture.com [drugfuture.com]
Technical Support Center: Optimizing Cabergoline Diphosphate in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times and experimental protocols for Cabergoline (B1668192) Diphosphate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cabergoline in cell-based assays?
A1: Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1] In cell-based assays, its primary mechanism involves binding to and activating dopamine D2 receptors on the cell surface. This activation triggers downstream signaling cascades that can lead to various cellular responses, including inhibition of prolactin secretion, induction of cell cycle arrest, apoptosis, and autophagy, depending on the cell type and experimental conditions.
Q2: What is a typical starting concentration range for Cabergoline in cell culture experiments?
A2: The effective concentration of Cabergoline can vary significantly depending on the cell line and the biological endpoint being measured. For initial experiments, a concentration range of 1 µM to 100 µM is a common starting point. For instance, in studies with rat pituitary adenoma cell lines GH3 and MMQ, concentrations of 25, 50, and 100 μM have been used to evaluate effects on cell viability.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What are the recommended incubation times for different types of cell assays with Cabergoline?
A3: Optimal incubation times are assay-dependent. Here are some general guidelines:
-
Prolactin Secretion Assays: A significant decrease in prolactin levels can be observed as early as 3 hours after Cabergoline treatment, with effects lasting for several days.[1][4][5] For in vitro studies, incubation times of 12 to 72 hours are often employed to measure the inhibitory effect on prolactin secretion.[6]
-
Cell Viability Assays (e.g., MTT, CCK-8): To assess the dose- and time-dependent effects of Cabergoline on cell viability, incubation periods of 24, 48, and 72 hours are commonly used.[2][3]
-
Apoptosis and Autophagy Assays: The induction of apoptosis and autophagy by Cabergoline is also time-dependent. Initial effects can be observed within 24 hours, with more pronounced effects often seen at 48 and 72 hours.[2][7] For example, in MMQ and GH3 cells, treatment for 48 hours has been shown to induce significant autophagy.[2]
-
Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT): Changes in protein phosphorylation can be rapid. For signaling pathway studies, shorter incubation times, ranging from 30 minutes to 24 hours, are typically recommended to capture the dynamics of pathway activation or inhibition. For instance, a 3-hour incubation has been used to assess changes in AKT phosphorylation.
Q4: How does Cabergoline induce both apoptosis and autophagy?
A4: Cabergoline can induce both apoptotic and autophagic cell death, and the predominant mechanism can be cell-type specific.[2][7] In some prolactinoma cells, Cabergoline primarily induces autophagy by inhibiting the AKT/mTOR signaling pathway.[2] In other contexts, it can trigger apoptosis through the ERK/EGR1 pathway.[2] The interplay between these pathways is complex and can be influenced by the specific cellular context and experimental conditions.[8]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Create a homogenous single-cell suspension before plating. Gently mix the cell suspension between plating each set of wells.
-
Mitigate Edge Effects: Avoid using the outer wells of 96-well plates for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and reduce evaporation in the inner wells.[3]
-
Standardize Pipetting Technique: Use calibrated pipettes and be consistent with your pipetting technique to ensure accurate and reproducible volumes.
-
Issue 2: No significant effect of Cabergoline on the target cells.
-
Possible Cause: Low or absent dopamine D2 receptor expression, suboptimal drug concentration or incubation time, or degraded Cabergoline solution.
-
Troubleshooting Steps:
-
Confirm D2 Receptor Expression: Verify the expression of the dopamine D2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment with a wide range of Cabergoline concentrations (e.g., 0.1 µM to 200 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal conditions.
-
Use Freshly Prepared Solutions: Cabergoline Diphosphate should be dissolved in an appropriate solvent (e.g., DMSO or sterile water, check manufacturer's instructions) and stored correctly. Prepare fresh working solutions for each experiment to avoid degradation.
-
Issue 3: Conflicting results between apoptosis and autophagy assays.
-
Possible Cause: Cabergoline may induce both pathways simultaneously or sequentially. The timing of the assay is critical.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a detailed time-course experiment and analyze markers for both apoptosis (e.g., cleaved caspase-3, PARP cleavage) and autophagy (e.g., LC3-II conversion, p62 degradation) at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
-
Use Pathway Inhibitors: To dissect the relationship between the two pathways, use specific inhibitors of apoptosis (e.g., Z-VAD-FMK) or autophagy (e.g., 3-Methyladenine, Bafilomycin A1) in combination with Cabergoline treatment.[2]
-
Quantitative Data Summary
Table 1: Effect of Cabergoline on Cell Viability in Prolactinoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Decrease in Viability (approx.) | Reference |
| GH3 | 50 | 48 | 40% | [2] |
| MMQ | 50 | 48 | 80% | [2] |
| GH3 | 100 | 48 | ~50% | [7] |
Table 2: IC50 Values of Cabergoline in Prolactinoma Cell Lines after 48 hours
| Cell Line | IC50 (µM) (approx.) | Reference |
| GH3 | 84.29 ± 9.16 | [2] |
| MMQ | 27.44 ± 10.21 | [2] |
Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Cabergoline Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Cabergoline-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.[2]
-
Reagent Addition:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9]
-
MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals are fully dissolved.[3]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).[3][9]
2. Western Blot for Signaling Pathway Analysis (p-AKT/AKT)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Cabergoline for various time points (e.g., 0, 0.5, 1, 3, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Cabergoline's dual signaling pathways.
Caption: Workflow for Cabergoline cell viability assay.
References
- 1. Long-lasting prolactin-lowering effect of cabergoline, a new dopamine agonist, in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Long-lasting lowering of serum growth hormone and prolactin levels by single and repetitive cabergoline administration in dopamine-responsive acromegalic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolactin-lowering effect of acute and once weekly repetitive oral administration of cabergoline at two dose levels in hyperprolactinemic patients. | Semantic Scholar [semanticscholar.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Suppression of mTOR pathway and induction of autophagy-dependent cell death by cabergoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-consumption: the interplay of autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected phenotypes in Cabergoline Diphosphate-treated animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animals treated with Cabergoline (B1668192) Diphosphate (B83284).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cabergoline?
Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1][2] Its primary therapeutic effect is the inhibition of prolactin secretion from the anterior pituitary gland.[1][2] Dopamine released from tuberoinfundibular neurons normally inhibits prolactin secretion by binding to D2 receptors on lactotroph cells. Cabergoline mimics this action, leading to a reduction in circulating prolactin levels.[1]
Q2: What are the known off-target effects of cabergoline?
While cabergoline has a high affinity for D2 receptors, it also interacts with other receptor types, which may contribute to unexpected phenotypes. It has a lower affinity for dopamine D1, α1- and α2-adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.[3] Agonism at 5-HT2B receptors, in particular, has been associated with the risk of cardiac valvulopathy, a fibrotic thickening of heart valves.[4][5][6]
Q3: What are the common side effects observed in animal studies?
Commonly reported side effects across various animal species include gastrointestinal issues such as nausea and vomiting, as well as dizziness and headache.[7] In some species, more specific effects like changes in coat color (in dogs) and reproductive toxicity have been observed, particularly at higher doses.[1][8]
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses specific unexpected phenotypes that may arise during in vivo experiments with cabergoline diphosphate.
Issue 1: Unexpected Reproductive Toxicity or Failure
Q: We are observing a higher than expected rate of implantation failure or litter loss in our rat colony treated with cabergoline. What could be the cause?
A: Cabergoline's potent prolactin-inhibiting effects can disrupt reproductive processes, especially in species like rats where prolactin is crucial for maintaining the corpus luteum and supporting implantation and pregnancy.
-
Dosage: Even very low doses of cabergoline can interfere with implantation in rats. Doses as low as 2 µg/kg/day have been shown to inhibit implantation.[8] Review your dosing regimen to ensure it is appropriate for your experimental goals and not inadvertently causing reproductive failure.
-
Timing of Administration: The timing of cabergoline administration relative to the mating and gestation period is critical. Administration during early gestation is more likely to result in implantation failure.[8]
-
Species-Specific Effects: Prolactin's role in reproduction varies between species. Ensure that the dosage and expected outcomes are based on literature specific to your animal model.
Troubleshooting Workflow: Reproductive Toxicity
Caption: Troubleshooting workflow for reproductive toxicity.
Issue 2: Unexplained Changes in Physical Appearance (e.g., Coat Color)
Q: We have noticed significant changes in the coat color of dogs in our long-term cabergoline study. Is this a known side effect?
A: Yes, changes in coat color have been reported in dogs treated with cabergoline, particularly with long-term administration (more than 14 days).[1][2]
-
Mechanism: This effect is thought to be mediated by the inhibition of melanocyte-stimulating hormone (MSH) secretion due to cabergoline's dopaminergic activity.[1][2]
-
Phenotype: The changes can manifest as a lightening or darkening of the coat, or the appearance of spots. For example, fawn-colored bitches have been observed to develop a yellowish coat, while Argentine boar hounds developed black spots.[1][2]
-
Reversibility: These coat color changes are typically transient and resolve after the next shedding cycle following cessation of treatment.[1]
Issue 3: Unexpected Behavioral Changes
Q: Our rodents are exhibiting unusual behaviors, such as increased aggression or compulsive activities, after cabergoline administration. What could be the reason?
A: Cabergoline's primary action on the dopamine system can influence brain regions involved in reward, motivation, and motor control, potentially leading to behavioral changes.
-
Dopaminergic Effects: As a dopamine agonist, cabergoline can modulate behaviors regulated by dopamine pathways. In some cases, this can manifest as impulse control disorders or other behavioral abnormalities.[9]
-
Dose-Dependence: Behavioral effects are often dose-dependent. Higher doses are more likely to induce significant behavioral alterations.
-
Off-Target Effects: Interactions with serotonin (B10506) receptors could also contribute to behavioral changes.
Issue 4: Cardiovascular Abnormalities
Q: We are concerned about potential cardiovascular side effects in our long-term animal studies. What should we be monitoring for?
A: A significant concern with long-term, high-dose cabergoline treatment is the risk of cardiac valvulopathy, which is a fibrotic thickening of the heart valves.[5][10]
-
Mechanism: This is believed to be caused by the activation of serotonin 5-HT2B receptors on cardiac valve fibroblasts, leading to excessive cell growth.[4][6][11]
-
Monitoring: Regular echocardiograms are recommended for long-term studies to monitor for any changes in heart valve morphology or function.
-
Dose and Duration: The risk is associated with high cumulative doses of cabergoline.[12] The doses typically used for hyperprolactinemia are lower than those used for Parkinson's disease, where this side effect is more commonly reported.[13]
Signaling Pathway: Cabergoline-Induced Cardiac Valvulopathy
Caption: Cabergoline's dual effect on D2 and 5-HT2B receptors.
Data Summary Tables
Table 1: Dose-Response of Cabergoline on Reproductive Endpoints in Female Rats
| Dose (µg/kg/day) | Endpoint | Observation | Reference |
| 0.5, 1, 2 | Fertility | Inhibition of implantation | [8] |
| 6.25, 12.5 | Developmental Toxicity | No impairment of embryofetal development | [8] |
| 25 | Developmental Toxicity | High incidence of total litter loss | [8] |
| 10 | Milk Secretion | Strong inhibition | [8] |
Table 2: Reported Unexpected Phenotypes and Associated Doses in Animal Models
| Species | Phenotype | Dose | Duration | Observation | Reference |
| Dog | Coat Color Change | 5 µg/kg/day | > 14 days | Yellowish coat or black spots appeared | [1][2] |
| Rabbit | Maternal Toxicity | 500 µg/kg/day | Gestation Day 6-18 | Reduction in body weight gain, food and water intake | [8] |
| Rabbit | Increased Reactivity | 4000-8000 µg/kg/day | Gestation Day 6-18 | Increased reactivity observed | [8] |
| Rat | Behavioral Changes | 0.6 mg/kg (q72h) | 8.5 months | Aggressive behavior | [14] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rodents
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Mortar and pestle or appropriate homogenization equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
-
Animal scale
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle. For suspensions like 0.5% methylcellulose, slowly add the powder to water while stirring to avoid clumping.
-
Cabergoline Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
If preparing a solution, dissolve the cabergoline powder in the vehicle. Gentle warming or sonication may be used if necessary, ensuring the compound's stability is not compromised.
-
If preparing a suspension, triturate the cabergoline powder to a fine consistency. Gradually add the vehicle while mixing to ensure a uniform suspension. Use a stir plate for continuous mixing.
-
-
Animal Preparation:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Properly restrain the animal to ensure its safety and the accuracy of the gavage.
-
-
Oral Gavage Administration:
-
Measure the appropriate length of the gavage needle for each animal (from the tip of the nose to the last rib).
-
Draw the calculated volume of the cabergoline formulation into the syringe.
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly administer the solution or suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Experimental Workflow: In Vivo Pharmacology Study
Caption: General workflow for an in vivo pharmacology study.
Protocol 2: Assessment of Behavioral Changes in Rodents
1. Open Field Test:
-
Purpose: To assess general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a grid of central and peripheral squares.
-
Procedure:
-
Place the animal in the center of the arena.
-
Record its activity for a set period (e.g., 5-10 minutes) using a video tracking system or manual observation.
-
Parameters to measure include: total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming bouts.
-
-
Interpretation: A decrease in center time can indicate anxiety-like behavior. Changes in total distance can indicate hypo- or hyperactivity.
2. Elevated Plus Maze:
-
Purpose: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Interpretation: A preference for the closed arms and a reluctance to enter the open arms is indicative of anxiety-like behavior.
3. Rotarod Test:
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Train the animals on the rotarod at a low, constant speed for a few trials.
-
During testing, place the animal on the rotating rod, which is set to accelerate.
-
Record the latency to fall from the rod.
-
-
Interpretation: A decreased latency to fall indicates impaired motor coordination.
For all behavioral tests, it is crucial to habituate the animals to the testing room and handle them prior to the experiment to minimize stress-induced variability. All testing should be conducted at the same time of day to control for circadian rhythm effects.
References
- 1. Coat colour changes associated with cabergoline administration in bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case Report: Reversible cabergoline-associated cardiac valvulopathy post drug discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of serotonin and 5-HT2 receptors in cardiac valve degeneration | ANR [anr.fr]
- 7. Low-dose cabergoline causing valvular heart disease in a patient treated for prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproductive toxicity of cabergoline in mice, rats, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. WO2002049608A1 - Cabergoline pharmaceutical compositions and methods of use thereof - Google Patents [patents.google.com]
- 11. Serotonin Receptors and Heart Valve Disease – it was meant 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term cardiac (valvulopathy) safety of cabergoline in prolactinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valvular heart disease and the use of cabergoline for the treatment of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extralabel use of cabergoline in the treatment of a pituitary adenoma in a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Cabergoline Diphosphate vs. Bromocriptine
For researchers and drug development professionals, the choice between dopamine (B1211576) agonists Cabergoline (B1668192) and Bromocriptine (B1667881) in preclinical studies is a critical decision. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, detailed methodologies, and pathway visualizations to inform your research.
Cabergoline and Bromocriptine are both ergot-derived dopamine agonists that are foundational tools in studying hyperprolactinemia, Parkinson's disease, and other dopamine-related disorders in preclinical settings. While both primarily act on the dopamine D2 receptor, their distinct pharmacological profiles lead to significant differences in efficacy, potency, and side-effect profiles observed in animal and in vitro models.
Executive Summary of Preclinical Findings
Preclinical data consistently demonstrate that cabergoline possesses a higher affinity and selectivity for the dopamine D2 receptor compared to bromocriptine.[1][2] This translates to greater potency and a longer duration of action in vivo. In cell-based assays, the two drugs show differential effects on prolactinoma cell lines, suggesting that the genetic makeup of the target cells may influence sensitivity. In animal models of hyperprolactinemia, cabergoline is more effective at reducing prolactin levels and pituitary tumor size.[3] Furthermore, in rodent models of Parkinson's disease, cabergoline has shown efficacy in improving motor deficits.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a clear comparison of Cabergoline and Bromocriptine.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Tissue |
| Cabergoline | Dopamine D2 | ~0.68 | Rat | Striatum |
| Bromocriptine | Dopamine D2 | ~2.0 | Rat | Striatum |
Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Efficacy in Rat Prolactinoma Cell Lines
| Compound | Cell Line | IC50 (µM) for Cell Viability (48h) |
| Cabergoline | GH3 | 84.29 ± 9.16 |
| MMQ | 27.44 ± 10.21 | |
| Bromocriptine | GH3 | 55.61 ± 4.19 |
| MMQ | 90.34 ± 7.93 |
IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: In Vivo Efficacy in a Rat Model of Hyperprolactinemia
| Compound | Dosage | Prolactin Reduction (%) | Tumor Volume Shrinkage (%) |
| Cabergoline | 1.5 ± 1.6 mg/week | 87.4 | 79.8 ± 39.1 |
| Bromocriptine | 3.8 ± 2.7 mg/day | 41.4 | 54.1 ± 55.3 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Dopamine D2 Receptor Signaling Pathway
Preclinical Comparison Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the comparison of Cabergoline and Bromocriptine.
Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of Cabergoline and Bromocriptine for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue homogenates
-
[3H]-Spiperone (radioligand)
-
Cabergoline and Bromocriptine of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In a 96-well plate, add a constant concentration of [3H]-Spiperone to each well.
-
Add varying concentrations of either Cabergoline or Bromocriptine (the competitor ligands) to the wells.
-
Add the striatal membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC50 values by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Cell Viability Assay (CCK-8)
Objective: To assess the cytotoxic effects of Cabergoline and Bromocriptine on pituitary adenoma cells.
Materials:
-
GH3 or MMQ rat pituitary adenoma cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cabergoline and Bromocriptine stock solutions
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the pituitary adenoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Cabergoline or Bromocriptine and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Determine the IC50 values from the dose-response curves.
In Vivo Prolactin Inhibition in a Rat Model
Objective: To compare the efficacy of Cabergoline and Bromocriptine in suppressing prolactin levels in rats.
Materials:
-
Female Sprague-Dawley or Wistar rats
-
Cabergoline and Bromocriptine for administration
-
Vehicle control (e.g., saline or a suitable solvent)
-
Blood collection supplies
-
Prolactin ELISA kit
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Induce hyperprolactinemia if required for the specific study design (e.g., via estrogen treatment or pituitary grafting).
-
Divide the animals into treatment groups: Vehicle control, Cabergoline (e.g., 0.1-1 mg/kg, oral gavage), and Bromocriptine (e.g., 1-10 mg/kg, intraperitoneal injection).
-
Administer the drugs according to the study protocol (e.g., single dose or chronic administration).
-
Collect blood samples at various time points post-administration (e.g., 0, 2, 6, 24, 48, 72 hours).
-
Separate the serum and store at -80°C until analysis.
-
Measure serum prolactin concentrations using a validated ELISA kit.
-
Analyze the data to determine the extent and duration of prolactin suppression for each treatment group compared to the control.
Conclusion
The preclinical evidence strongly suggests that Cabergoline offers advantages over Bromocriptine in terms of potency, D2 receptor affinity, and in vivo efficacy for prolactin suppression. However, the differential sensitivity of prolactinoma cell lines to these agents in vitro highlights the importance of considering the specific cellular context in preclinical research. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of future preclinical studies comparing these and other dopamine agonists.
References
A Comparative Analysis of Cabergoline and Other Dopamine Agonists: A Guide for Researchers
An in-depth evaluation of the pharmacodynamic and pharmacokinetic profiles of key dopamine (B1211576) agonists, supported by experimental data, to inform research and drug development.
This guide provides a comprehensive comparison of Cabergoline diphosphate (B83284) with other prominent dopamine agonists, including Bromocriptine (B1667881), Pramipexole, Ropinirole, and Quinagolide. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data on receptor binding affinities, pharmacokinetic properties, clinical efficacy, and adverse effect profiles to facilitate an objective assessment of these compounds.
Mechanism of Action and Receptor Specificity
Dopamine agonists exert their effects by stimulating dopamine receptors, primarily the D2 receptor subtype, mimicking the action of endogenous dopamine.[1] Cabergoline is a potent, long-acting agonist with a high affinity for D2 receptors.[2][3] This targeted action on D2 receptors in the pituitary gland leads to the inhibition of prolactin secretion, making it a first-line treatment for hyperprolactinemia.[3][4]
While the primary therapeutic effect of many dopamine agonists is mediated through D2 receptor activation, their broader receptor binding profiles contribute to their overall efficacy and side-effect profiles. Ergot-derived agonists, such as Cabergoline and Bromocriptine, tend to interact with a wider range of receptors, including other dopamine receptor subtypes (D1, D3, D4), as well as serotonergic (5-HT) and adrenergic (α) receptors.[5][6] In contrast, non-ergot agonists like Pramipexole and Ropinirole exhibit greater selectivity for the D2-like receptor family (D2, D3, D4).[6]
The following diagram illustrates the canonical signaling pathway following D2 receptor activation.
References
- 1. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Specificity of Cabergoline for the Dopamine D2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cabergoline's binding specificity for the Dopamine (B1211576) D2 receptor against other dopamine agonists. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
Cabergoline, a potent ergoline (B1233604) derivative, is a first-line treatment for hyperprolactinemia and is also utilized in managing Parkinson's disease. Its therapeutic efficacy is primarily attributed to its high affinity and specificity for the dopamine D2 receptor. This guide delves into the quantitative validation of this specificity by comparing its binding profile with that of other dopamine agonists, including Bromocriptine, Pergolide, Ropinirole, and Pramipexole. The data presented herein, summarized from multiple studies, consistently demonstrates Cabergoline's superior selectivity for the D2 receptor over other dopamine receptor subtypes and related serotonin (B10506) receptors.
Comparative Binding Affinity of Dopamine Agonists
The binding affinity of a ligand for a receptor is a critical measure of its potency and potential for off-target effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher affinity. The following tables summarize the Ki values for Cabergoline and other dopamine agonists at various dopamine and serotonin receptor subtypes.
Table 1: Binding Affinity (Ki in nM) of Dopamine Agonists for Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 | D2/D1 Selectivity Ratio |
| Cabergoline | ~4470 | 0.61 - 0.7 | 1.27 - 1.5 | 9.0 | 165 | ~6488 |
| Bromocriptine | ~2900 | ~8 | ~5 | ~290 | ~450 | ~363 |
| Pergolide | 447 | 0.86 | 0.86 | - | - | ~520 |
| Ropinirole | >10,000 | 29 - 98,700 | 10 | - | - | High |
| Pramipexole | >10,000 | 3.9 - 79,500 | 0.5 | 5.1 | - | High |
Data compiled from multiple sources. Note that Ki values can vary between studies due to different experimental conditions.
Table 2: Binding Affinity (Ki in nM) of Cabergoline for Serotonin Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 1.2 - 20.0 |
| 5-HT1D | 1.2 - 20.0 |
| 5-HT2A | 1.2 - 20.0 |
| 5-HT2B | 1.2 - 20.0 |
As evidenced by the data, Cabergoline exhibits a remarkably high affinity for the D2 receptor, with Ki values in the sub-nanomolar range.[1][2] Its selectivity for the D2 receptor over the D1 receptor is significantly higher than that of Bromocriptine and Pergolide.[3] While Cabergoline also shows affinity for the D3 receptor, its affinity for the D2 receptor is consistently among the highest reported for dopamine agonists.[1][4] It is important to note that Cabergoline also displays affinity for several serotonin receptor subtypes, which may contribute to its overall pharmacological profile.[2][5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay
This assay is a fundamental technique used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone (a D2-like receptor antagonist).
-
Test compounds: Cabergoline and other dopamine agonists.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional consequence of D2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) of a D2 receptor agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: Cabergoline and other dopamine agonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Assay Preparation: On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: D2 Receptor Signaling Pathway Activated by Cabergoline.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Specificity Profile of Cabergoline for Dopamine and Serotonin Receptors.
Conclusion
The compiled data and experimental methodologies presented in this guide strongly validate the high specificity of Cabergoline for the dopamine D2 receptor. Its binding affinity for the D2 receptor is significantly greater than for other dopamine receptor subtypes and is comparable to or greater than that of other commonly used dopamine agonists. While Cabergoline does exhibit affinity for other receptors, particularly the D3 and certain serotonin subtypes, its primary pharmacological action is mediated through its potent agonism at the D2 receptor. This high specificity is a key factor contributing to its therapeutic efficacy and favorable side-effect profile in the treatment of hyperprolactinemia and Parkinson's disease. Researchers and drug development professionals can confidently utilize Cabergoline as a selective D2 receptor agonist in their studies, with the provided protocols serving as a foundation for rigorous and reproducible experimental design.
References
Head-to-Head In Vivo Comparison: Cabergoline Tablets vs. Oral Solution
An objective analysis of the in vivo performance of solid versus liquid oral dosage forms of Cabergoline (B1668192), supported by experimental data.
This guide provides a detailed comparison of the in vivo pharmacokinetic and pharmacodynamic profiles of Cabergoline administered as tablets versus an oral solution. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on formulation strategies.
Data Presentation: A Quantitative Comparison
A study in healthy volunteers was conducted to assess key performance indicators of two different Cabergoline formulations. The quantitative data from this in vivo research is summarized in the table below, offering a clear comparison of their bioavailability, pharmacokinetics, and pharmacodynamic effects.
| Parameter | Cabergoline Tablets | Cabergoline Oral Solution |
| Relative Bioavailability | 99% (Geometric Mean) | Reference |
| Elimination Half-Life | 68 hours | 63 hours |
| Urinary Excretion (% of dose) | 1.92% (average) | 1.80% (average) |
| Maximum Prolactin Decrease | ~70% | ~70% |
| Time to Maximum Prolactin Decrease | 2-3 hours | 2-3 hours |
The results indicate that the pharmacodynamics and relative bioavailability of cabergoline are not significantly influenced by its formulation as either tablets or a solution[1].
In-Depth Look: Experimental Protocols
The data presented above was derived from a robust clinical study. Understanding the methodology is crucial for interpreting the results.
Study Design: An open, randomized, crossover study was conducted with twelve healthy female volunteers aged 2-35 years[1]. Each participant received a single 1-mg oral dose of Cabergoline as both a tablet and an aqueous solution. A 4-week washout period separated the two administrations to ensure the complete elimination of the drug from the body before the next administration phase[1].
Sampling and Analysis: Blood samples were collected before and up to 30 days after dosing to measure plasma prolactin levels. Urine was collected before and up to 8 days after dosing to measure unchanged cabergoline. Both cabergoline and prolactin levels were quantified using specific radioimmunoassays[1].
Pharmacodynamic Assessment: The primary pharmacodynamic endpoint was the percentage decrease in plasma prolactin levels. The analysis of variance performed on these effects indicated no significant difference between the tablet and solution formulations[1]. Prolactin levels in most subjects fell below the detection limit after both treatments, with the maximum effect persisting for up to 9 days[1].
Visualizing the Process: Experimental Workflow
To better illustrate the methodology of the comparative study, the following diagram outlines the experimental workflow.
Signaling Pathway of Cabergoline
Cabergoline exerts its therapeutic effect primarily through its interaction with dopamine (B1211576) receptors. The following diagram illustrates the simplified signaling pathway.
References
Cross-Validation of Cabergoline Diphosphate's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro effects of Cabergoline Diphosphate across different cell lines, with a particular focus on its anti-proliferative and cell death-inducing mechanisms. The data presented herein is collated from peer-reviewed studies to offer an objective analysis of its performance against other dopamine (B1211576) agonists, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.
Comparative Analysis of Cell Viability and IC50 Values
Cabergoline, a potent dopamine D2 receptor agonist, exhibits differential effects on the viability of various cell lines, particularly in pituitary adenoma cells. A key study directly compared the efficacy of Cabergoline (CAB) and Bromocriptine (BRC), another dopamine agonist, in two distinct rat prolactinoma cell lines: GH3 and MMQ. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment.
The results, as summarized in the table below, indicate that the MMQ cell line is more sensitive to Cabergoline, while the GH3 cell line shows greater sensitivity to Bromocriptine.
| Cell Line | Drug | IC50 (µM) after 48h |
| GH3 | Cabergoline (CAB) | 84.29 ± 9.16 |
| Bromocriptine (BRC) | 55.61 ± 4.19 | |
| MMQ | Cabergoline (CAB) | 27.44 ± 10.21 |
| Bromocriptine (BRC) | 90.34 ± 7.93 |
Table 1: Comparison of IC50 values for Cabergoline and Bromocriptine in GH3 and MMQ prolactinoma cell lines. Data is presented as mean ± standard deviation.
Induction of Cell Death: Apoptosis vs. Autophagy
Interestingly, Cabergoline and Bromocriptine induce cell death through distinct mechanisms in prolactinoma cells. While both drugs were found to induce apoptosis, Bromocriptine elicited a significantly higher rate of apoptosis in both GH3 and MMQ cell lines compared to Cabergoline.
Conversely, Cabergoline was identified as a potent inducer of autophagy, a cellular process of self-degradation of components, in these cell lines. This suggests that the choice of dopamine agonist could be tailored based on the desired mechanism of cell death for a particular therapeutic application.
| Cell Line | Treatment (50 µM for 48h) | Apoptosis Rate (%) |
| GH3 | Control | 6.70 ± 1.64 |
| Cabergoline (CAB) | 17.17 ± 2.11 | |
| Bromocriptine (BRC) | 38.83 ± 8.97 | |
| MMQ | Control | 6.50 ± 1.20 |
| Cabergoline (CAB) | 22.70 ± 2.63 | |
| Bromocriptine (BRC) | 32.11 ± 3.65 |
Table 2: Comparative apoptosis rates in GH3 and MMQ cells treated with Cabergoline and Bromocriptine. Data is presented as mean ± standard deviation.
Signaling Pathway Modulation
The differential effects of Cabergoline and Bromocriptine are rooted in their distinct modulation of intracellular signaling pathways. In prolactinoma cells, Bromocriptine was found to induce apoptosis primarily through the activation of the ERK/EGR1 signaling pathway. In contrast, Cabergoline's induction of autophagy is mediated by the inhibition of the AKT/mTOR signaling pathway. The mTOR pathway is a crucial regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy.
The following diagrams illustrate the distinct signaling cascades activated by each compound.
Caption: Bromocriptine-induced apoptotic pathway.
Caption: Cabergoline-induced autophagic pathway.
Experimental Protocols
The following is a detailed methodology for the Cell Counting Kit-8 (CCK-8) assay, a common method for assessing cell viability, adapted from the study comparing Cabergoline and Bromocriptine.
Cell Culture:
-
GH3 and MMQ cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
CCK-8 Assay for Cell Viability:
-
Seed GH3 or MMQ cells into 96-well plates at a density of 5 x 10^3 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare stock solutions of Cabergoline and Bromocriptine in a suitable solvent (e.g., DMSO) and then dilute to final concentrations (e.g., 0, 25, 50, and 100 µM) in the culture medium.
-
Replace the existing medium with the medium containing the different drug concentrations.
-
Incubate the plates for 24, 48, and 72 hours.
-
Following incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay by Annexin V-FITC Staining:
-
Seed cells in 6-well plates and treat with the desired concentrations of Cabergoline or Bromocriptine for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
The workflow for a typical cell viability experiment is outlined below.
Caption: Experimental workflow for CCK-8 assay.
Conclusion
The cross-validation of this compound's effects in different prolactinoma cell lines reveals a nuanced activity profile. Its superior efficacy in the MMQ cell line and its unique mechanism of inducing autophagic cell death via the AKT/mTOR pathway distinguish it from Bromocriptine. These findings underscore the importance of cell line-specific validation and pathway analysis in drug development and provide a rationale for selecting Cabergoline in specific therapeutic contexts. Further research in a broader range of cancer cell lines is warranted to fully elucidate the therapeutic potential of Cabergoline beyond its current clinical applications.
A Comparative Guide to the In Vitro Efficacy of Cabergoline Diphosphate and Quinagolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent dopamine (B1211576) D2 receptor agonists: Cabergoline Diphosphate and Quinagolide (B1230411). The information presented herein is curated from experimental data to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
Cabergoline and Quinagolide are both potent dopamine D2 receptor agonists used in the management of hyperprolactinemia. While both drugs effectively suppress prolactin secretion, their in vitro efficacy profiles exhibit notable differences in receptor binding affinity and functional potency. This guide delves into the quantitative data from in vitro studies to highlight these distinctions.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro efficacy parameters for Cabergoline and Quinagolide at the dopamine D2 receptor.
| Parameter | This compound | Quinagolide | Reference |
| Binding Affinity (Ki) at Dopamine D2 Receptor | 0.61 nM (human striatum) 0.7 nM | Not explicitly found in direct comparative studies | [1][2] |
| Functional Potency (EC50) at Dopamine D2S Receptor | Lower EC50 (Higher Potency) | Higher EC50 (Lower Potency) | [3] |
| Relative Potency at D2S vs. 5HT2B Receptors | ~290-fold higher potency for D2S | ~2100-fold higher potency for D2S | [3] |
| Efficacy at Dopamine D2S Receptor | Full Agonist | Full Agonist | [3] |
| Efficacy at 5HT2B Receptor | Full Agonist | Partial Agonist (Efficacy: 0.85) | [3] |
Key Findings from In Vitro Studies
Cabergoline demonstrates a high binding affinity for the dopamine D2 receptor, with reported Ki values in the sub-nanomolar range.[1][2] In functional assays, both Cabergoline and Quinagolide act as full agonists at the D2S receptor subtype.[3] However, a direct comparison of their functional potency reveals that Cabergoline has a lower EC50 value, indicating higher potency at the D2S receptor compared to Quinagolide.[3]
A significant differentiator between the two compounds lies in their relative potency for the dopamine D2S receptor versus the serotonin (B10506) 5HT2B receptor. Quinagolide exhibits a substantially greater selectivity for the D2S receptor, with an approximately 2100-fold higher potency for D2S over 5HT2B.[3] In contrast, Cabergoline's potency is about 290-fold greater for the D2S receptor.[3]
Furthermore, at the 5HT2B receptor, Cabergoline acts as a full agonist, whereas Quinagolide behaves as a partial agonist.[3] This distinction in serotonergic activity may have implications for the side-effect profiles of these drugs.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to compare Cabergoline and Quinagolide.
Dopamine D2 Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a compound for the dopamine D2 receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., human striatum) or cultured cells expressing the human dopamine D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared membranes, a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone), and varying concentrations of the test compound (Cabergoline or Quinagolide).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP).
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO or HEK-293) stably expressing the human dopamine D2S receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (Cabergoline or Quinagolide).
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Incubate for a defined period to allow for receptor-mediated inhibition of adenylyl cyclase.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.
-
Conclusion
The in vitro data presented in this guide highlight the distinct pharmacological profiles of this compound and Quinagolide. While both are potent D2 receptor agonists, Cabergoline exhibits higher potency in functional assays. Conversely, Quinagolide demonstrates a more selective profile for the dopamine D2S receptor over the serotonin 5HT2B receptor and acts as a partial agonist at the latter. These in vitro findings provide a valuable foundation for researchers and drug development professionals in selecting the appropriate compound for their specific research needs and in understanding the molecular basis of their therapeutic effects.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of quinagolide (CV 205-502), a selective D2-agonist, on vascular reactivity in patients with a prolactin-secreting adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dopaminergic D2 Receptor-Mediated Action of Cabergoline: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cabergoline's mechanism of action, validated through knockout models, and its performance against other alternatives, supported by experimental data.
Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 receptor (D2R) agonist, is a first-line treatment for hyperprolactinemia and prolactinomas.[1][2] Its therapeutic efficacy is attributed to its high affinity and selectivity for the D2R, leading to the inhibition of prolactin secretion and synthesis by pituitary lactotrophs.[1] The advent of knockout mouse models, specifically those lacking the dopamine D2 receptor (Drd2 knockout), has been instrumental in unequivocally validating this mechanism of action.
Validation of Cabergoline's Mechanism of Action with Dopamine D2 Receptor Knockout Models
The cornerstone of validating Cabergoline's primary mechanism lies in the phenotype of D2R knockout mice. These mice exhibit chronic hyperprolactinemia, lactotroph hyperplasia, and the eventual development of pituitary adenomas (prolactinomas), mirroring the very conditions Cabergoline is designed to treat.[3][4][5] This genetic model provides a definitive platform to test the on-target effects of D2R agonists.
Extrapolating from these findings, it is strongly inferred that the prolactin-lowering effect of Cabergoline would be absent in D2R knockout mice. The absence of its specific molecular target would render the drug ineffective in suppressing prolactin secretion, thereby validating that Cabergoline's therapeutic action in hyperprolactinemia is mediated through the dopamine D2 receptor.
Comparative Analysis: Cabergoline vs. Bromocriptine (B1667881)
Bromocriptine, another ergot-derived dopamine agonist, has historically been a standard treatment for hyperprolactinemia. However, comparative studies have consistently highlighted the superiority of Cabergoline in terms of efficacy, tolerability, and patient preference.
| Feature | Cabergoline | Bromocriptine | Reference |
| Receptor Affinity | High affinity for D2 receptors | Lower affinity for D2 receptors | [9] |
| Half-life | Long (approx. 63-68 hours) | Short (requires twice-daily dosing) | [1] |
| Dosing Frequency | Once or twice weekly | Twice daily | [1] |
| Efficacy in Normalizing Prolactin | Higher efficacy | Lower efficacy | [2] |
| Tumor Shrinkage | More effective in reducing tumor size | Less effective in reducing tumor size | [9] |
| Common Side Effects | Nausea, headache, dizziness (generally milder) | Nausea, vomiting, postural hypotension (often more severe) | [2] |
| Patient Tolerance and Adherence | Better tolerated, leading to higher adherence | Poorer tolerance, higher discontinuation rates | [2] |
Experimental Protocols
Dopamine D2 Receptor Knockout Mouse Model
Dopamine D2 receptor knockout mice (Drd2-/-) are generated using standard gene-targeting techniques to disrupt the Drd2 gene. These mice serve as a fundamental tool for studying the consequences of absent D2R signaling.[3][4]
Cabergoline Administration in a Mouse Model of Peripartum Cardiomyopathy
In a study investigating peripartum cardiomyopathy, cardiomyocyte-restricted STAT3-deficient mice were treated with Cabergoline.[10]
-
Animal Model: Cardiomyocyte-specific STAT3 knockout mice.
-
Drug Administration: Cabergoline was administered to postpartum female mice.
-
Dosage: The specific dosage and route of administration would be as detailed in the primary study.
-
Analysis: Cardiac function, histology (hypertrophy, fibrosis, inflammation), and biomarker expression were assessed.[10]
Evaluation of Prolactin Levels
-
Blood Sampling: Blood samples are collected from mice, typically via retro-orbital sinus or tail vein.
-
Hormone Assay: Serum prolactin levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for mouse prolactin, following the manufacturer's instructions.[11]
Visualizing the Pathways
To illustrate the molecular interactions and experimental logic, the following diagrams are provided.
Caption: Cabergoline's signaling pathway in pituitary lactotrophs.
Caption: Experimental workflow for validating Cabergoline's mechanism.
Caption: Logical relationship of Cabergoline, D2R, and prolactin inhibition.
References
- 1. droracle.ai [droracle.ai]
- 2. pharmacoj.com [pharmacoj.com]
- 3. researchgate.net [researchgate.net]
- 4. Dopaminergic D2 receptor knockout mouse: an animal model of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safe-digital.org [safe-digital.org]
- 6. Bromocriptine improves glucose tolerance in obese mice via central dopamine D2 receptor-independent mechanism | PLOS One [journals.plos.org]
- 7. Bromocriptine improves glucose tolerance in obese mice via central dopamine D2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromocriptine improves glucose tolerance in obese mice via central dopamine D2 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Dopamine Agonists in Pituitary Tumors: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abstract 184 Comparison of the dopamine D2 agonists bromocriptine and cabergoline in peripartum cardiomyopathy [dgk.org]
- 11. A Dopamine Receptor D2-Type Agonist Attenuates the Ability of Stress to Alter Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cabergoline Diphosphate: A Comparative Analysis of its Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cabergoline (B1668192) Diphosphate with alternative dopamine (B1211576) agonists, supported by experimental data from published findings. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.
Cabergoline is a potent, long-acting dopamine D2 receptor agonist widely used in the treatment of hyperprolactinemia and Parkinson's disease.[1] Its primary mechanism of action involves the stimulation of D2 receptors on pituitary lactotrophs, leading to the inhibition of prolactin secretion.[2][3] This guide will delve into the quantitative data from comparative clinical trials and provide detailed experimental protocols for assessing its effects.
Comparative Efficacy in Hyperprolactinemia
Cabergoline has demonstrated superior efficacy and tolerability compared to older dopamine agonists like bromocriptine (B1667881) in the management of hyperprolactinemia. Clinical trials have consistently shown higher rates of prolactin normalization and a more favorable side-effect profile with cabergoline.
Table 1: Comparison of Cabergoline and Bromocriptine in Hyperprolactinemia
| Outcome Measure | Cabergoline | Bromocriptine | Reference |
| Prolactin Normalization Rate | 82% - 87.7% | 59% - 67.7% | [2][4] |
| Mean Prolactin Reduction | 93% | 87.5% | [4] |
| Adverse Events | 12% - 28% | 53% - 55% | [2][4] |
| Tumor Shrinkage (Macroprolactinomas) | Reduction of 43.7 ± 3.6% in resistant cases | Reduction of 22.1 ± 3.7% in resistant cases | [5] |
| Tumor Shrinkage (Microprolactinomas) | Reduction of 59.3 ± 7.1% in resistant cases | Reduction of 4.3 ± 2.1% in resistant cases | [5] |
A study comparing cabergoline with quinagolide (B1230411), another dopamine agonist, found that cabergoline achieved a higher percentage of patients with normal prolactin levels at the end of a 12-week treatment period (90% vs. 75%).[6] Furthermore, a study investigating tumor shrinkage in prolactinomas showed that the percentage of tumor reduction after cabergoline treatment was significantly higher than that observed after quinagolide in microprolactinomas (48.6 ± 9.5% vs. 26.7 ± 4.5%).[2]
Comparative Efficacy in Parkinson's Disease
In the context of Parkinson's disease, cabergoline has been evaluated as both monotherapy and as an adjunct to levodopa (B1675098). Comparative studies have assessed its efficacy against other dopamine agonists and levodopa itself.
Table 2: Comparison of Cabergoline and Other Treatments in Parkinson's Disease
| Comparison | Outcome Measure | Cabergoline | Comparator | Reference |
| vs. Bromocriptine (adjunct to levodopa) | "On" time | Higher percentage of awake hours "on" | Lower percentage of awake hours "on" | [1] |
| UPDRS Motor Scores | Similar improvement | Similar improvement | [1] | |
| Dyskinesia (adverse event) | Significantly increased | - | [3] | |
| vs. Levodopa (monotherapy, 5 years) | Development of Motor Complications | 22.3% of patients | 33.7% of patients | [7] |
| Development of Dyskinesias | 9.5% of patients | 21.2% of patients | [7] | |
| Improvement in UPDRS Motor Score | Mean improvement of 19.2 | Mean improvement of 16.3 | [7] | |
| vs. Placebo (adjunct to levodopa) | UPDRS Motor Scores | Significantly improved | No improvement | [8] |
| vs. Pergolide, Pramipexole, Ropinirole | Risk Reduction for Dyskinesia (vs. Levodopa) | Odds Ratio: 0.38 | Pramipexole: 0.25, Ropinirole: 0.31 |
Signaling Pathways and Experimental Workflows
The therapeutic effects of cabergoline are mediated through its interaction with the dopamine D2 receptor, initiating a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This ultimately leads to the suppression of prolactin gene transcription and hormone secretion.
Figure 1: Cabergoline's Signaling Pathway for Prolactin Inhibition.
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of Cabergoline with another dopamine agonist in patients with hyperprolactinemia.
Figure 2: Experimental Workflow for a Comparative Clinical Trial.
Experimental Protocols
Measurement of Serum Prolactin Levels
Principle: The quantitative determination of prolactin in human serum is typically performed using an enzyme-linked immunosorbent assay (ELISA). This sandwich immunoassay involves capturing the prolactin from the sample with a monoclonal antibody coated on a microtiter well and then detecting it with a second, enzyme-conjugated anti-prolactin antibody.
Materials:
-
Prolactin ELISA Kit (containing antibody-coated microtiter wells, enzyme conjugate, standards, controls, wash buffer concentrate, and substrate solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare the wash buffer by diluting the concentrate with distilled water as instructed in the kit manual.
-
Assay Procedure: a. Dispense a specific volume (e.g., 25 µL) of standards, controls, and patient serum samples into the appropriate microtiter wells. b. Add the enzyme conjugate (e.g., 100 µL) to each well. c. Mix thoroughly and incubate for a specified time (e.g., 30 minutes) at room temperature. d. Wash the wells multiple times (e.g., 5 times) with the prepared wash buffer to remove unbound components. e. Add the substrate solution to each well and incubate for a set period in the dark to allow for color development. f. Stop the reaction by adding a stop solution provided in the kit.
-
Data Analysis: a. Read the absorbance of each well using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the prolactin concentration in the patient samples by interpolating their absorbance values on the standard curve.
Dopamine D2 Receptor Binding Assay using [³H]-Spiperone
Principle: This radioligand binding assay measures the affinity of a compound (e.g., cabergoline) for the dopamine D2 receptor by assessing its ability to compete with a radiolabeled ligand ([³H]-spiperone) for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing dopamine D2 receptors
-
[³H]-Spiperone (radioligand)
-
Test compound (e.g., Cabergoline) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol)
-
96-well filter plates with GF/C filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: a. Homogenize cells or tissue containing D2 receptors in a cold lysis buffer. b. Centrifuge the homogenate to pellet the membranes. c. Wash the membrane pellet and resuspend it in the assay buffer. d. Determine the protein concentration of the membrane preparation.
-
Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound. b. Total Binding Wells: Add membrane preparation, assay buffer, and [³H]-spiperone. c. Non-specific Binding Wells: Add membrane preparation, non-specific binding inhibitor, and [³H]-spiperone. d. Competition Wells: Add membrane preparation, the test compound at various concentrations, and [³H]-spiperone. e. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[6]
-
Filtration and Counting: a. Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum harvester. This separates the bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer. c. Dry the filter mat. d. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
References
- 1. Comparison of the Effects of Cabergoline and Bromocriptine on Prolactin Levels in Hyperprolactinemic Patients [jstage.jst.go.jp]
- 2. The effect of quinagolide and cabergoline, two selective dopamine receptor type 2 agonists, in the treatment of prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cabergoline versus bromocriptine for the treatment of giant prolactinomas: A quantitative and systematic review | springermedicine.com [springermedicine.com]
- 8. medwave.cl [medwave.cl]
Comparative Study: The Nuanced Impact of Cabergoline Diphosphate on Diverse Neuronal Subtypes
For Immediate Release
GOSSELIES, Belgium – December 11, 2025 – A comprehensive analysis of existing research reveals the differential effects of Cabergoline (B1668192) Diphosphate, a potent dopamine (B1211576) D2 receptor agonist, across various neuronal subtypes. This guide synthesizes key findings on its receptor binding affinity, neuroprotective actions, and influence on neurotransmitter systems, providing valuable insights for researchers, scientists, and drug development professionals.
Cabergoline is a synthetic ergoline (B1233604) derivative with a high affinity for D2-like dopamine receptors (D2, D3, and D4) and also interacts with several serotonin (B10506) receptor subtypes.[1][2] Its therapeutic applications in hyperprolactinemia and Parkinson's disease are well-established, stemming from its potent inhibitory effect on prolactin secretion from pituitary lactotrophs and its ability to stimulate dopaminergic pathways in the brain.[3] However, its impact extends beyond these primary targets, with distinct effects observed in cortical and mesencephalic neurons.
Receptor Binding Affinity: A Profile of Selectivity
Cabergoline's primary mechanism of action is its high-affinity agonism at D2 dopamine receptors. Quantitative binding assays have elucidated its receptor affinity profile, which is crucial for understanding its targeted effects and potential side effects.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | >1000 | [4] |
| Dopamine D2 | 0.61 - 0.7 | [1][5] |
| Dopamine D3 | 1.27 - 1.5 | [1][5] |
| Dopamine D4 | 9.0 | [1] |
| Dopamine D5 | 165 | [1] |
| Serotonin 5-HT1A | 1.2 - 14.8 | [1] |
| Serotonin 5-HT2A | 1.2 - 13.2 | [1] |
| Serotonin 5-HT2B | 1.2 | [2] |
Table 1: Cabergoline Binding Affinities (Ki) for Dopamine and Serotonin Receptor Subtypes. Lower Ki values indicate higher binding affinity. Data compiled from multiple in vitro studies.
Neuroprotective Effects: A Tale of Two Neuron Types
Research has demonstrated that Cabergoline exerts significant neuroprotective effects, particularly against oxidative stress, a key factor in neurodegenerative diseases. However, the mechanisms and outcomes of this protection appear to differ between neuronal subtypes.
Cortical Neurons
In cultured cortical neurons, Cabergoline has been shown to prevent cell death induced by oxidative stress (e.g., exposure to hydrogen peroxide).[6][7] This neuroprotective effect is mediated through the activation of D2 receptors and involves the suppression of the ERK1/2 signaling pathway and a reduction in glutamate-induced excitotoxicity.[6][7] Studies have shown that pretreatment with Cabergoline (e.g., 10 µM for 24 hours) significantly inhibits neuronal death in a dose-dependent manner.[6] Furthermore, Cabergoline was found to increase the expression of glutamate (B1630785) transporters, such as EAAC1, which helps to clear excess glutamate from the synapse and reduce excitotoxic damage.[6]
Dopaminergic Neurons
In primary mesencephalic cultures containing dopaminergic neurons, Cabergoline also demonstrates protective effects against neurotoxins like rotenone.[1] Interestingly, this protection appears to be independent of direct dopaminergic stimulation, as it was not blocked by a dopamine receptor antagonist.[1] The protective mechanism in these neurons is linked to a reduction in reactive oxygen species (ROS) formation and an increase in the ATP/protein ratio.[1]
Impact on Neurotransmitter Systems
Cabergoline's influence extends to the regulation of neurotransmitter release, with distinct effects on dopaminergic and glutamatergic systems.
-
Dopamine Release: As a D2 receptor agonist, Cabergoline is expected to act on presynaptic D2 autoreceptors to inhibit dopamine synthesis and release in the striatum. This is a key mechanism in its therapeutic action for conditions characterized by dopamine dysregulation.
-
Glutamate Release: In cortical neurons, Cabergoline indirectly modulates the glutamatergic system by reducing extracellular glutamate levels during oxidative stress, thereby mitigating excitotoxicity.[6]
Experimental Protocols
In Vitro Neuroprotection Assay in Cortical Neurons
This protocol is adapted from studies investigating the neuroprotective effects of Cabergoline against oxidative stress.[6][7]
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27).
-
Cabergoline Treatment: After a set number of days in vitro (DIV), typically 6-7, neurons are pre-treated with varying concentrations of Cabergoline (e.g., 0.01-50 µM) for 24 hours.
-
Induction of Oxidative Stress: Following pre-treatment, an oxidative stressor, such as hydrogen peroxide (H₂O₂), is added to the culture medium at a concentration known to induce significant cell death (e.g., 50 µM).
-
Assessment of Cell Viability: Cell viability is assessed using standard methods such as the MTT assay, which measures mitochondrial metabolic activity, or by immunostaining for neuronal markers like MAP2 and quantifying cell survival.
-
Data Analysis: The percentage of cell viability in Cabergoline-treated groups is compared to the vehicle-treated control group exposed to the same oxidative stressor.
Culture of Primary Dopaminergic Neurons
This protocol provides a general framework for isolating and culturing primary dopaminergic neurons from the ventral mesencephalon of embryonic rodents.[8][9]
-
Dissection: The ventral mesencephalon is dissected from embryonic day 13-14 mouse or rat brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: The tissue is enzymatically dissociated (e.g., using papain or trypsin) followed by mechanical trituration to obtain a single-cell suspension.
-
Plating: The dissociated cells are plated onto culture plates pre-coated with poly-L-ornithine and laminin (B1169045) to promote neuronal adhesion and growth.
-
Culture Medium: Cells are maintained in a specialized neuronal culture medium, such as Neurobasal medium supplemented with B27, L-glutamine, and other growth factors.
-
Identification: After several days in culture, dopaminergic neurons can be identified by immunostaining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes described, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Cabergoline in a cortical neuron.
Caption: Experimental workflow for assessing neuroprotection.
Conclusion
This comparative analysis underscores the multifaceted nature of Cabergoline's impact on the nervous system. While its high affinity for D2 receptors is the cornerstone of its primary therapeutic actions, its differential effects on various neuronal subtypes highlight the complexity of its pharmacological profile. The neuroprotective properties of Cabergoline, mediated through distinct mechanisms in cortical and dopaminergic neurons, suggest its potential therapeutic utility beyond its current indications. Further research, particularly direct comparative studies on the electrophysiological responses of different neuronal populations to Cabergoline, will be invaluable in fully elucidating its diverse neuronal impacts and exploring new therapeutic avenues.
References
- 1. Cabergoline protects dopaminergic neurons against rotenone-induced cell death in primary mesencephalic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabergoline prevents necrotic neuronal death in an in vitro model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Original article Cabergoline protects dopaminergic neurons against rotenone-induced cell death in primary mesencephalic cell culture [termedia.pl]
- 6. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo interaction of cabergoline with rat brain dopamine receptors labelled with [3H]N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of In Vitro Data on Cabergoline Diphosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro data for Cabergoline (B1668192) Diphosphate, a potent dopamine (B1211576) D2 receptor agonist, alongside other relevant dopamine agonists, Bromocriptine (B1667881) and Pergolide. The objective is to assess the translational relevance of these preclinical findings to their established clinical applications, primarily in the treatment of hyperprolactinemia.
Mechanism of Action and Receptor Binding Profile
Cabergoline is an ergoline (B1233604) derivative that exerts its therapeutic effect through potent and long-lasting stimulation of dopamine D2 receptors, primarily on pituitary lactotrophs, which inhibits the secretion of prolactin (PRL).[1][2] Its high affinity and selectivity for the D2 receptor are key determinants of its efficacy and side-effect profile. In vitro studies in rat striatum have characterized its binding affinity relative to other dopamine agonists.[3]
Cabergoline also demonstrates affinity for other receptor types, including dopamine D3, D4, various serotonin (B10506) (5-HT), and adrenergic receptors, which may contribute to its broader pharmacological profile.[4][5]
Table 1: Comparative Dopamine Receptor Binding Affinities (In Vitro)
| Compound | D2 Receptor Affinity Rank | D1 Receptor Affinity Rank | D2 vs. D1 Selectivity | Reference |
|---|---|---|---|---|
| Cabergoline | High | Low | Higher than Bromocriptine and Pergolide | [3] |
| Pergolide | Highest | Highest | Lower than Cabergoline | [3] |
| Bromocriptine | Lower than Cabergoline | Low | Lower than Cabergoline |[3] |
Note: This table is based on the rank order of affinity described in rat striatum binding assays.[3] Absolute affinity values (Ki) may vary across different studies and experimental conditions.
In Vitro Functional Potency
The translational relevance of receptor binding is established through functional assays that measure the biological response to drug administration. For Cabergoline, key in vitro functional measures include the inhibition of prolactin secretion and effects on cell viability in pituitary tumor cell lines.
Table 2: Comparative In Vitro Functional Data
| Assay Type | Cell Line/System | Cabergoline | Bromocriptine | Key Findings | Reference |
|---|---|---|---|---|---|
| Prolactin Secretion Inhibition | Rat Pituitary Cells | Effective at 45 pg/ml | - | Demonstrates high potency in vitro. | [1] |
| Prolactin Secretion Inhibition | Estradiol-Induced Rat Pituitary Tumor Cells | More pronounced inhibition | Less pronounced inhibition | Cabergoline shows a greater and more sustained inhibitory effect on PRL secretion compared to Bromocriptine. | [6] |
| Apoptosis Induction (48h) | GH3 (Rat Pituitary Adenoma) | 17.17 ± 2.11% | 38.83 ± 8.97% | Bromocriptine induced a significantly higher rate of apoptosis than Cabergoline in this specific cell line and time frame. | [7] |
| Apoptosis Induction (48h) | MMQ (Rat Pituitary Adenoma) | 22.70 ± 2.63% | 32.11 ± 3.65% | Both agents induce apoptosis, but their relative efficacy can be cell-line dependent.[7] |
Signaling Pathways
The binding of Cabergoline to the D2 receptor initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and subsequent inhibition of prolactin synthesis and release.[1][2] However, in vitro research has revealed that Cabergoline and its alternatives can modulate other critical pathways involved in cell growth, proliferation, and survival, which is particularly relevant for their anti-tumor effects.
Caption: Primary signaling pathway of Cabergoline via the D2 receptor.
Recent studies indicate that Bromocriptine and Cabergoline may induce cell death in prolactinoma cells through distinct pathways; Bromocriptine via the ERK/EGR1 pathway and Cabergoline via the AKT/mTOR pathway.[7] Cabergoline has been shown to reduce the phosphorylation of AKT (p-AKT), an effect which can be crucial for its antiproliferative action.[8] This highlights that while having the same primary target, dopamine agonists can have nuanced downstream effects.
Caption: Cabergoline's modulatory effect on the AKT/mTOR pathway.
Standardized Experimental Protocols
The reproducibility and translational value of in vitro data are contingent on well-defined experimental protocols. Below are methodologies for key assays used to characterize dopamine agonists.
This assay determines the affinity of a test compound (e.g., Cabergoline) for a specific receptor (e.g., D2) by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of Cabergoline for the D2 receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing human D2 receptors.
-
Radioligand: [3H]Spiperone.
-
Test compounds: Cabergoline, Bromocriptine, Pergolide at various concentrations.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, NaCl).
-
96-well plates, scintillation counter, glass fiber filters.
-
-
Method:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add cell membranes, a fixed concentration of [3H]Spiperone, and varying concentrations of the test compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., Haloperidol) in separate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (concentration of drug that inhibits 50% of specific binding) from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of a compound to inhibit prolactin release from pituitary cells.
-
Objective: To determine the EC50 of Cabergoline for the inhibition of prolactin secretion.
-
Materials:
-
Rat pituitary cell lines (e.g., GH3) or primary pituitary cell cultures.
-
Cell culture medium (e.g., DMEM/F12) with serum.
-
Test compounds: Cabergoline and alternatives at various concentrations.
-
Prolactin ELISA kit.
-
24-well cell culture plates.
-
-
Method:
-
Seed GH3 cells in 24-well plates and allow them to adhere and grow for 24-48 hours.
-
Replace the growth medium with a serum-free medium containing various concentrations of the test compound (e.g., Cabergoline). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[6]
-
After incubation, collect the cell culture supernatant from each well.
-
Measure the concentration of prolactin in the supernatant using a commercially available Prolactin ELISA kit, following the manufacturer's instructions.
-
Normalize the prolactin levels to the total protein content or cell number in each well to account for variations in cell density.
-
Plot the percentage of prolactin inhibition (relative to the vehicle control) against the logarithm of the drug concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) from the dose-response curve.
-
Caption: Experimental workflow for a cell-based prolactin secretion assay.
Translational Relevance and Conclusion
The in vitro data for Cabergoline shows strong translational relevance. Its high in vitro potency at the D2 receptor and subsequent inhibition of prolactin secretion directly correlate with its primary clinical use and high success rates in normalizing prolactin levels in patients.[9][10]
-
Efficacy: The higher affinity and more pronounced inhibitory effect of Cabergoline compared to Bromocriptine in vitro are consistent with clinical findings where Cabergoline is often more effective at lower, less frequent doses.[6][9][11]
-
Antiproliferative Effects: In vitro studies demonstrating effects on apoptosis and cell survival pathways like AKT/mTOR provide a mechanistic basis for the clinically observed tumor shrinkage in patients with prolactinomas.[7][8]
-
Limitations: While informative, in vitro models cannot fully replicate the complex in vivo environment. Factors such as drug metabolism, bioavailability, off-target effects in other tissues, and the tumor microenvironment can influence the ultimate clinical outcome. For instance, the relative apoptotic potential observed in specific cell lines may not perfectly predict the degree of tumor reduction in all patients.[7]
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 3. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacoj.com [pharmacoj.com]
- 5. pharmacoj.com [pharmacoj.com]
- 6. Effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors: in vitro culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DRD2 Agonist Cabergoline Abolished the Escape Mechanism Induced by mTOR Inhibitor Everolimus in Tumoral Pituitary Cells [frontiersin.org]
- 9. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medwave.cl [medwave.cl]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cabergoline Diphosphate and Novel Dopamine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the established dopamine (B1211576) D2 receptor agonist, Cabergoline Diphosphate, and a novel, selective dopamine D1/D5 receptor partial agonist, Tavapadon. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a comparative overview of their pharmacological profiles, mechanisms of action, and the experimental protocols used for their characterization.
Introduction
Cabergoline, an ergot derivative, has long been a cornerstone in the treatment of hyperprolactinemic disorders and as an adjunct therapy in Parkinson's disease.[1][2] Its therapeutic effects are primarily attributed to its potent agonism at dopamine D2 receptors.[3] In contrast, the landscape of dopamine receptor modulation is evolving with the development of novel compounds that offer greater selectivity and potentially more favorable side-effect profiles. One such promising modulator is Tavapadon, a non-ergot, selective partial agonist of the dopamine D1 and D5 receptors.[4][5] This guide will benchmark Cabergoline against this novel modulator, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of Cabergoline and Tavapadon for various dopamine receptor subtypes. This quantitative data allows for a direct comparison of their selectivity and efficacy.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| Cabergoline | >1000[6] | 0.61 - 0.7[3][6] | 1.27 - 1.5[3][6] | 9.0 | 165 |
| Tavapadon | 9[4][5] | ≥ 6210[4] | ≥ 6720[4] | ≥ 4870[4] | 13[4][5] |
Table 2: Comparative Functional Data
| Compound | Primary Target(s) | Mechanism of Action | Functional Potency (EC50, nM) | Intrinsic Activity (% of Dopamine) |
| Cabergoline | D2-like Receptors | Agonist | Not explicitly found in a comparable assay | Full agonist at D2 receptors |
| Tavapadon | D1/D5 Receptors | Partial Agonist | D1: 19, D5: 17[7] | D1: 65%, D5: 81%[5][7] |
Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to stimulatory (Gs) and inhibitory (Gi) G-proteins, respectively.[8]
Dopamine D2 Receptor Signaling Pathway
Cabergoline is a potent agonist at the D2 receptor, which is coupled to the Gi protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Dopamine D2 Receptor Signaling Pathway
Dopamine D1/D5 Receptor Signaling Pathway
Tavapadon is a partial agonist at D1 and D5 receptors, which are coupled to the Gs protein. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.
References
- 1. Cabergoline - Dopamine Receptor Agonist | Medical and Pharmaceutical Journal [pharmacoj.com]
- 2. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tavapadon - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of Cabergoline Diphosphate's therapeutic efficacy
Cabergoline (B1668192) Diphosphate: A Comparative Analysis of Therapeutic Efficacy
Cabergoline diphosphate, a potent and long-acting dopamine (B1211576) D2 receptor agonist, has established itself as a cornerstone in the management of hyperprolactinemic disorders and as an adjunctive therapy in Parkinson's disease.[1][2][3][4][5] This guide provides an independent verification of its therapeutic efficacy through a comparative analysis with alternative treatments, supported by experimental data and detailed methodologies for key experiments.
Comparative Efficacy in Hyperprolactinemia
Cabergoline is frequently compared to bromocriptine (B1667881), another dopamine agonist, for the treatment of hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin.[6][7] Clinical studies have consistently demonstrated cabergoline's superior efficacy and tolerability profile.
A meta-analysis of randomized controlled trials revealed that cabergoline was significantly more effective than bromocriptine in normalizing prolactin levels, restoring regular menstrual cycles, and resolving amenorrhea.[8] Furthermore, patients treated with cabergoline experienced significantly fewer adverse events, particularly nausea and vomiting.[8]
Table 1: Comparison of Cabergoline and Bromocriptine for Hyperprolactinemia
| Outcome Measure | Cabergoline | Bromocriptine | Source |
| Normalization of Prolactin Levels | 86% - 87.7% | 59% - 67.7% | [6][7][9][10] |
| Resumption of Regular Menses | Higher frequency of normalization | Lower frequency of normalization | [8] |
| Disappearance of Galactorrhea | Complete disappearance in one study | Persisted in 12 of 65 patients in one study | [6] |
| Adverse Events | 12% - 13% of patients | 53% - 72% of patients | [7][11] |
Efficacy in Parkinson's Disease
In the context of Parkinson's disease, cabergoline has been shown to be effective in managing motor symptoms.[12][13] It is used both as a monotherapy in early stages and as an add-on therapy to levodopa (B1675098) in more advanced stages.[13][14]
Studies have demonstrated that cabergoline can improve motor function, reduce "off" hours, and ameliorate symptoms like akinesia and dyskinesia.[13][15] When used as an add-on therapy, high-dose cabergoline has been shown to significantly reduce hyperkinesia intensity and the required levodopa dosage.[16] A comparative study with levodopa in early Parkinson's disease found cabergoline to be only marginally less effective in the proportion of patients who could be treated with monotherapy for up to one year.[14]
Table 2: Efficacy of Cabergoline in Parkinson's Disease
| Study Design | Patient Population | Key Outcomes | Source |
| Three observational studies (n=1500) | Patients with Parkinson's disease | Effective in treating akinesia, dyskinesia, and nocturnal akinesia; Improved quality of life. | [12][13] |
| Long-term study (up to 39 months) | 17 patients with severe motor fluctuations | Significant decrease in "off" hours. | [15] |
| High-dose study (up to 20 mg/day) | 34 patients with motor fluctuations and/or dyskinesias | Significant reduction in mean hyperkinesia intensity; Reduced need for L-dopa. | [16] |
| Comparative trial with Levodopa (1 year) | De novo Parkinson's disease patients | 80.9% of cabergoline group clinically improved vs. 86.7% in levodopa group. | [14] |
Experimental Protocols
The evaluation of cabergoline's therapeutic efficacy relies on well-defined clinical trial methodologies.
Protocol for Hyperprolactinemia Clinical Trials
A common design for comparing cabergoline and bromocriptine in hyperprolactinemic women is a randomized controlled trial.
Objective: To compare the efficacy and safety of cabergoline with bromocriptine in women with hyperprolactinemic amenorrhea.
Methodology:
-
Patient Selection: Recruit women with a diagnosis of hyperprolactinemic amenorrhea.
-
Randomization: Randomly assign participants to receive either cabergoline (e.g., 0.5 mg weekly) or bromocriptine (e.g., 2.5 mg twice daily).[6]
-
Treatment Duration: Administer the assigned treatment for a predefined period, for example, 8 weeks.[6]
-
Data Collection: Assess clinical and biochemical parameters at baseline and at the end of the trial.
-
Clinical Assessment: Monitor for the persistence or resolution of amenorrhea and galactorrhea.
-
Biochemical Assessment: Measure serum prolactin levels.
-
-
Outcome Measures:
-
Primary: Normalization of serum prolactin levels.
-
Secondary: Resumption of menses, resolution of galactorrhea, and incidence of adverse events.
-
-
Statistical Analysis: Compare the outcomes between the two treatment groups using appropriate statistical tests.
Visualizations
Cabergoline Signaling Pathway
Cabergoline exerts its therapeutic effect by acting as an agonist at dopamine D2 receptors. In the pituitary gland, this leads to the inhibition of prolactin secretion.
Caption: Cabergoline's mechanism of action on pituitary lactotrophs.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of cabergoline.
Caption: A generalized workflow for a randomized clinical trial.
Comparative Efficacy Logic
This diagram outlines the logical comparison of cabergoline to an alternative treatment based on key efficacy and safety parameters.
Caption: Logical comparison of cabergoline and an alternative.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 5. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pjmhsonline.com [pjmhsonline.com]
- 7. Comparison of the Effects of Cabergoline and Bromocriptine on Prolactin Levels in Hyperprolactinemic Patients [jstage.jst.go.jp]
- 8. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cabergoline in the treatment of hyperprolactinemia: a study in 455 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Efficacy of cabergoline in long-term use: results of three observational studies in 1,500 patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. neurology.org [neurology.org]
- 15. Long-term tolerability and efficacy of cabergoline, a new long-acting dopamine agonist, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of high-dose cabergoline in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of the Off-Target Profiles of Various Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profiles of four commonly used dopamine (B1211576) agonists: Ropinirole, Pramipexole, Rotigotine, and Apomorphine. Understanding the off-target interactions of these therapeutic agents is crucial for predicting potential side effects and for the development of more selective next-generation therapies. This document summarizes quantitative binding affinity data, details the experimental methodologies used to obtain this data, and visualizes key concepts for enhanced comprehension.
Quantitative Off-Target Binding Profiles
The following table summarizes the binding affinities (Ki, in nM) of Ropinirole, Pramipexole, Rotigotine, and Apomorphine at their primary dopamine receptor targets and a range of off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ropinirole (Ki, nM) | Pramipexole (Ki, nM) | Rotigotine (Ki, nM) | Apomorphine (Ki, nM) | Functional Activity at Off-Target |
| Dopamine Receptors | |||||
| D1 | >10,000 | >10,000[1] | 83 | - | - |
| D2 | 29[2] | 955[3] | 13.5 | 0.62[4] | Agonist |
| D3 | - | 0.5[5] | 0.71 | - | Agonist |
| D4 | - | - | 3.9 | - | Agonist |
| D5 | - | >10,000[1] | 5.4 | - | Agonist |
| Serotonin Receptors | |||||
| 5-HT1A | - | - | 30 | - | Agonist |
| 5-HT2A | Weak Affinity | Very Low Affinity | - | - | Antagonist |
| 5-HT2B | - | Very Low Affinity | - | - | - |
| 5-HT2C | - | - | - | - | - |
| Adrenergic Receptors | |||||
| α1 | Inactive | - | - | - | - |
| α2 | Weak Affinity | >10,000 (α2C)[6] | 27 (α2B) | - | Antagonist |
| β | Inactive | - | - | - | - |
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through competitive radioligand binding assays. Below is a detailed methodology for a typical assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a dopamine agonist) for a specific receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]spiperone for D2 receptors).
-
Test Compound: The unlabeled dopamine agonist of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding.
-
Assay Buffer: A buffer solution optimized for the specific receptor binding, typically containing Tris-HCl and various salts.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
Procedure:
-
Membrane Preparation: The receptor-containing cell membranes are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
References
- 1. 49695 [pdspdb.unc.edu]
- 2. mdpi.com [mdpi.com]
- 3. 27205 [pdspdb.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 27370 [pdspdb.unc.edu]
- 7. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Cabergoline Diphosphate Response in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biomarkers used to validate the therapeutic response to Cabergoline (B1668192) Diphosphate in preclinical animal models. Cabergoline, a potent and long-acting dopamine (B1211576) D2 receptor (DRD2) agonist, is primarily investigated for its efficacy in treating hyperprolactinemia, pituitary tumors (prolactinomas), and Parkinson's disease.[1][2][3][4] The validation of reliable biomarkers is crucial for predicting treatment outcomes and understanding the underlying mechanisms of action.
Key Biomarkers for Monitoring Cabergoline Response
The response to Cabergoline Diphosphate in animal models is primarily assessed through a combination of hormonal, molecular, and behavioral biomarkers.
1. Serum Prolactin (PRL) Levels: The most direct pharmacodynamic biomarker for Cabergoline's activity is the measurement of serum prolactin levels.[2][5][6] Cabergoline's agonistic activity at the D2 receptors on pituitary lactotrophs directly inhibits the synthesis and secretion of prolactin.[2][6]
2. Dopamine D2 Receptor (DRD2) Expression: The expression level of the DRD2 is a significant predictor of therapeutic response.[7] Higher expression of DRD2 in target tissues, such as pituitary adenomas, is correlated with a more robust response to Cabergoline treatment.[7]
3. Tumor Size and Cell Viability: In animal models of prolactinomas, changes in tumor volume, often assessed through imaging techniques like MRI, and the induction of apoptosis in tumor cells are critical indicators of Cabergoline's efficacy.[3][8][9]
4. Behavioral and Motor Assessments: In animal models of Parkinson's disease, such as 6-hydroxydopamine (6-OHDA)-lesioned rats or MPTP-lesioned primates, the validation of Cabergoline's effect relies on the assessment of motor function and the reduction of L-dopa-induced dyskinesia.[1][10][11]
Comparative Analysis of Biomarker Validation Data
The following tables summarize quantitative data from various studies on the use of Cabergoline in different animal models.
Table 1: Effect of Cabergoline on Serum Prolactin (PRL) Levels
| Animal Model | Cabergoline Dose | Route of Administration | Duration of Treatment | % Decrease in Serum PRL | Reference |
| Beagle Bitches | 0.1 ml/kg (injectable) | Subcutaneous (SC) | Single dose | 80% | [5] |
| Fischer 344 Rats | 0.6 mg/kg | Oral | Single dose | Significant inhibition for 6 days | [6] |
| Mice | 0.3 mg/kg | Intraperitoneal (ip) | Single dose | 98.5% (males), 68.6% (females) | [12] |
Table 2: Cabergoline vs. Bromocriptine on Prolactin Inhibition and Tumor Growth
| Parameter | Animal Model | Cabergoline | Bromocriptine | Key Findings | Reference |
| PRL Secretion Inhibition | Estrogen-induced rat pituitary tumors | More pronounced and prolonged inhibition | Significant but shorter-acting inhibition | Cabergoline has a higher affinity for D2 receptors and a longer duration of action. | [13] |
| Antitumor Effect | Estrogen-induced rat pituitary tumors | Confirmed at a lower dosage | Required higher dosage for similar effect | Cabergoline demonstrates a more potent antitumor effect at lower concentrations. | [13] |
| Cell Viability | Rat pituitary adenoma cells (GH3 and MMQ) | Dose and time-dependent decrease | Dose and time-dependent decrease | GH3 cells were more sensitive to Bromocriptine, while MMQ cells were more sensitive to Cabergoline, suggesting differential signaling pathway activation. | [3] |
Experimental Protocols
1. Induction of Hyperprolactinemia and Prolactinoma in Rats:
-
Animal Model: Female Fischer 344 rats.[6]
-
Procedure: Subcutaneous injection of estrogen weekly for 10 weeks to induce pituitary tumors.[6]
-
Biomarker Measurement: Serum prolactin levels are measured by radioimmunoassay (RIA) or ELISA. Pituitary gland weight and tumor size are assessed post-mortem or via imaging.[6]
2. Parkinson's Disease Model in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction Agent: 6-hydroxydopamine (6-OHDA).[10]
-
Procedure: Unilateral injection of 6-OHDA into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.[10]
-
Treatment: Cabergoline is often co-administered with L-dopa.[10]
-
Biomarker Measurement: Assessment of L-dopa-induced dyskinesia (LID) using abnormal involuntary movement (AIM) scoring. Striatal preprodynorphin mRNA expression is a neurochemical hallmark of LID.[10]
3. Measurement of Dopamine D2 Receptor Expression:
-
Method: Real-time quantitative polymerase chain reaction (qPCR) and immunohistochemistry (IHC).[7]
-
Procedure (qPCR): Total RNA is extracted from tissue samples (e.g., pituitary tumor), reverse transcribed to cDNA, and qPCR is performed using primers specific for the DRD2 gene. Relative expression is calculated using a reference gene.[7]
-
Procedure (IHC): Tissue sections are incubated with a primary antibody against DRD2, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore. The intensity and distribution of staining are quantified.[7]
Visualizing Mechanisms and Workflows
Caption: Cabergoline signaling cascade via the D2 receptor.
References
- 1. Pharmacodynamic and pharmacokinetic features of cabergoline. Rationale for use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - CABERGOLINE tablet [dailymed.nlm.nih.gov]
- 3. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. Effect of an Injectable Cabergoline Formulation on Serum Prolactin (PRL) and Milk Secretion in Early Postpartum Beagle Bitches [agris.fao.org]
- 6. In vivo effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor expression predicts cabergoline response in persistent somatotroph adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Cabergoline, a long-acting dopamine agonist, attenuates L-dopa-induced dyskinesia without L-dopa sparing in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Dopamine Receptor D2-Type Agonist Attenuates the Ability of Stress to Alter Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors: in vitro culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of Cabergoline Diphosphate and its metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of cabergoline (B1668192) and its metabolites, supported by experimental data. Cabergoline, a potent dopamine (B1211576) D2 receptor agonist, is primarily used in the treatment of hyperprolactinemic disorders. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside those of its biotransformation products, is crucial for optimizing therapeutic regimens and ensuring patient safety.
Executive Summary
Cabergoline is characterized by its long elimination half-life, allowing for infrequent dosing. It undergoes extensive metabolism, primarily through hydrolysis, to form metabolites that are considerably less active or inactive compared to the parent compound.[1][2][3] This guide summarizes the available pharmacokinetic data for cabergoline and its principal metabolite, highlights the experimental methods used for their quantification, and illustrates the metabolic pathway. Notably, while the metabolism of cabergoline is well-documented, specific pharmacokinetic parameters for its individual metabolites are not extensively reported in the available literature.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of cabergoline in humans. Data for the metabolites are not sufficiently available in the reviewed literature to provide a direct quantitative comparison.
| Parameter | Cabergoline | Metabolites (e.g., 6-allyl-8b-carboxy-ergoline) |
| Peak Plasma Time (Tmax) | 2 - 3 hours[1] | Data not available |
| Peak Plasma Concentration (Cmax) | Dose-proportional; 30-70 pg/mL for 0.5-1.5 mg doses | Data not available |
| Area Under the Curve (AUC) | Dose-proportional[4] | Data not available |
| Elimination Half-life (t½) | 63 - 109 hours[1] | Data not available |
| Protein Binding | 40% - 42%[5] | Data not available |
| Bioavailability | Absolute bioavailability is unknown, but there is a significant first-pass effect.[1] | Data not available |
| Route of Excretion | Primarily in feces (~60-72%) and to a lesser extent in urine (~18-22%).[5][6] | The main urinary metabolite, 6-allyl-8b-carboxy-ergoline, accounts for 4-6% of the dose.[5][7] |
Metabolic Pathway
Cabergoline is extensively metabolized in the liver, predominantly through the hydrolysis of the acylurea bond of the urea (B33335) moiety.[1][5] This process is the main deactivation pathway, as the resulting metabolites have significantly lower dopamine D2 receptor agonist activity.[2][3] Cytochrome P450-mediated metabolism of cabergoline appears to be minimal.[1][5]
The primary metabolite identified in urine is 6-allyl-8b-carboxy-ergoline.[5][7] Other minor metabolites have been detected but are not as well characterized.
Caption: Primary metabolic pathway of cabergoline via hydrolysis.
Experimental Protocols
The quantification of cabergoline and its metabolites in biological matrices is typically performed using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a summary of a typical experimental protocol for the analysis of cabergoline in human plasma.
Objective: To determine the concentration of cabergoline in human plasma samples for pharmacokinetic studies.
Methodology: Validated LC-MS/MS method.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add a known concentration of an internal standard (e.g., a deuterated analog of cabergoline).
-
Add 3.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for approximately 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Cabergoline Transition: Monitor a specific precursor-to-product ion transition (e.g., m/z 452.3 → 381.2).
-
Internal Standard Transition: Monitor the corresponding transition for the internal standard.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows to achieve maximum sensitivity.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cabergoline to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of cabergoline in the quality control and unknown samples from the calibration curve.
Caption: Workflow for the bioanalysis of cabergoline in plasma.
References
- 1. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. DailyMed - CABERGOLINE tablet [dailymed.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cabergoline Diphosphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cabergoline Diphosphate, a potent dopamine (B1211576) agonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following guidelines are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to minimize exposure. Personnel should always consult the specific Safety Data Sheet (SDS) for the compound.
Personal Protective Equipment (PPE) and Handling Summary:
| Protective Equipment/Action | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact with the active pharmaceutical ingredient (API). |
| Eye Protection | Safety glasses with side shields or goggles.[1] | Protects eyes from dust and potential splashes. |
| Respiratory Protection | Dust respirator or use of a ventilated enclosure.[1] | Avoids inhalation of fine particles, which is a primary exposure route.[1] |
| Lab Coat | Standard laboratory coat. | Protects personal clothing from contamination. |
| Handling Area | Use in a well-ventilated area or a chemical fume hood.[1] | Minimizes airborne concentration of the compound. |
| Hygiene | Always wash hands with soap and water after handling.[1] | Prevents accidental ingestion and secondary contamination. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the compound and prevent wider contamination.
-
Minor Spills:
-
Wear appropriate PPE (gloves, safety glasses, respirator).[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Gently sweep or vacuum the material. If vacuuming, ensure the vacuum is fitted with a HEPA filter.[1]
-
Alternatively, dampen the material with water to prevent dusting before sweeping.[1]
-
Collect the residue and place it in a sealed, clearly labeled container for disposal as hazardous waste.[1][2]
-
-
Major Spills:
-
Evacuate non-essential personnel from the area.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Wear appropriate PPE, including protective clothing.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
Follow the clean-up procedures for minor spills, collecting the material into a sealed container for disposal.[1]
-
Step-by-Step Disposal Protocol
The disposal of this compound, as with other pharmaceutical wastes, is governed by federal, state, and local regulations.[2][3][4] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Waste Characterization Determine if the this compound waste is classified as hazardous. While not always explicitly listed, potent pharmaceutical compounds are often managed as hazardous waste as a best practice to ensure compliance and minimize risk.[6] Unused, expired, or contaminated this compound should be treated as hazardous pharmaceutical waste.
Step 2: Segregation Segregate this compound waste from other laboratory waste streams. Use a dedicated, clearly labeled hazardous waste container.[6] Do not mix with non-hazardous waste.
Step 3: Containerization
-
Place all solid this compound waste (e.g., unused powder, contaminated articles) into a primary container that is durable and sealable, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[1]
-
Ensure the container is clearly labeled as "Hazardous Waste - this compound".
-
Store the sealed container in a designated, secure area away from incompatible materials.[1]
Step 4: Disposal
-
Do NOT dispose of this compound down the drain or in regular trash. Sewer disposal of hazardous pharmaceutical waste is prohibited.[7][8]
-
Arrange for disposal through a licensed hazardous material disposal company.[9]
-
The primary recommended method for final disposal of pharmaceutical waste is incineration at a permitted facility.[7][9]
-
Ensure all disposal activities are documented and comply with all applicable federal, state, and local regulations.[10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scribd.com [scribd.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dem.ri.gov [dem.ri.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. rxdestroyer.com [rxdestroyer.com]
Safeguarding Personnel: Essential Personal Protective Equipment and Handling Protocols for Cabergoline
For Immediate Implementation: This document outlines the critical personal protective equipment (PPE), handling procedures, and disposal plans for Cabergoline, a potent dopamine (B1211576) receptor agonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.
Core Safety and Handling Summary
A comprehensive understanding of Cabergoline's properties is fundamental to safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Appearance | White powder |
| Solubility | Soluble in DMSO and ethanol; does not mix well with water |
| Oral Toxicity (Mouse LD50) | >400 mg/kg[1] |
| Occupational Exposure Band (OEB) | OEB 5 (control exposure to <1 µg/m³)[2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary route of exposure to Cabergoline is through inhalation of airborne particles and direct contact. Therefore, a robust PPE protocol is mandatory.
1. Hand Protection:
-
Gloves: Impervious disposable gloves, such as nitrile, are required.[3] Double gloving is recommended, especially during bulk processing operations or when there is a risk of splashes.[3]
-
Inspection: Regularly inspect gloves for any signs of degradation or punctures.[1] Contaminated gloves must be replaced immediately.[1]
2. Body Protection:
-
Lab Coat/Coveralls: For quantities up to 500 grams, a standard laboratory coat is suitable. For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall with low permeability is recommended.[1] Coveralls should be fully buttoned at the collar and cuffs.[1]
-
Impervious Clothing: For bulk processing or situations with a high risk of skin contact, impervious disposable protective clothing that meets standards such as EN13982 or ANSI 103 is recommended.[3]
-
Shoe Covers: Protective shoe covers are required to prevent the tracking of contaminants.[1]
3. Eye and Face Protection:
-
Safety Glasses/Goggles: Wear safety glasses or goggles that meet EN166 or ANSI Z87.1 standards if there is a possibility of eye contact.[3]
-
Face Shield: A face shield should be used in conjunction with goggles during procedures that may generate splashes or aerosols.
4. Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure should be engineering controls, such as working in a well-ventilated area or a fume hood.[4]
-
Respirator: If airborne concentrations exceed the Occupational Exposure Band (OEB) or if dust becomes airborne, an appropriate respirator is necessary.[3][4] A powered, positive-flow, full-face apparatus or a particulate respirator with a P3 filter may be required.[3][4] A complete respiratory protection program, including fit testing, is essential.[1]
Operational and Disposal Plans: Step-by-Step Guidance
Strict adherence to the following procedures is crucial for minimizing exposure and ensuring proper disposal.
Handling Procedures:
-
Avoid Contact: Avoid all personal contact with Cabergoline, including inhalation and skin contact.[1]
-
Ventilation: Use the substance in a well-ventilated area to prevent the concentration of dust in low-lying areas.[1]
-
Restricted Access: Restrict access to the work area where Cabergoline is being handled.[3]
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where Cabergoline is handled or stored.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the material.[1]
-
Container Integrity: Keep containers securely sealed when not in use and protect them from physical damage.[1]
Disposal Plan:
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Containers: Place all Cabergoline waste, including contaminated PPE, into clearly labeled, sealed plastic bags or other appropriate containers for disposal.[1]
-
Avoid Environmental Release: Prevent spillage from entering drains or water courses.[1] Do not allow wash water from cleaning equipment or PPE to enter drains.[1]
-
Recycling: Unused, uncontaminated material may be recyclable. However, the properties of the material may change with use, making recycling inappropriate.[1]
Spill Response Workflow
In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill of Cabergoline.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
